7-Methyl-3-octyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
37050-06-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
7-methyloct-3-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4,7-8H2,1-3H3 |
InChI Key |
ZDXUMWBWHSCWBK-UHFFFAOYSA-N |
SMILES |
CCC#CCCC(C)C |
Canonical SMILES |
CCC#CCCC(C)C |
Other CAS No. |
37050-06-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Methyl-3-octyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-octyne is an internal alkyne of interest in synthetic organic chemistry. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. The information is presented to support its application in research and development, particularly in the synthesis of novel organic molecules.
Chemical and Physical Properties
This compound, with the CAS number 37050-0-9, is a nine-carbon internal alkyne. Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and modeling applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆ | [1][2][3] |
| Molecular Weight | 124.22 g/mol | [1][2][3] |
| CAS Number | 37050-0-9 | [1][2][3] |
| Boiling Point | 145.3 °C at 760 mmHg | [1] |
| Density | 0.772 g/cm³ | [1] |
| Refractive Index | 1.432 | [1] |
| Melting Point | -49.99 °C (estimate) | |
| Flash Point | 30.6 °C | [1] |
| LogP | 2.836 | [1] |
| SMILES | CCC#CCCC(C)C | [1] |
| InChIKey | ZDXUMWBWHSCWBK-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the alkylation of a terminal alkyne, specifically 5-methylhex-1-yne, with an ethyl halide in the presence of a strong base such as sodium amide.
Experimental Protocol
Reaction: The synthesis proceeds via the deprotonation of 5-methylhex-1-yne by sodium amide to form the corresponding acetylide anion. This is followed by a nucleophilic attack of the acetylide on ethyl bromide to yield this compound.
Materials:
-
5-Methylhex-1-yne
-
Sodium amide (NaNH₂)
-
Ethyl bromide (CH₃CH₂Br)
-
Liquid ammonia (NH₃, anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Distilled water
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a solution of sodium amide in liquid ammonia at -33 °C.
-
Slowly add a solution of 5-methylhex-1-yne in anhydrous diethyl ether to the sodium amide solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to stir for 2 hours to ensure the complete formation of the acetylide anion.
-
Slowly add ethyl bromide to the reaction mixture.
-
After the addition of ethyl bromide, allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the ammonia to evaporate, then add distilled water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Synthesis Workflow
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available in the NIST Chemistry WebBook.[4] As an internal alkyne, it is expected to show a weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The spectrum will also be characterized by C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound is also available from the NIST database.[5] The molecular ion peak (M⁺) would be observed at m/z = 124. The fragmentation pattern would likely involve the cleavage of the C-C bonds adjacent to the alkyne and within the alkyl chains, leading to a series of fragment ions that can be used to confirm the structure.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, and spectroscopic features of this compound. The compiled data and experimental protocol are intended to facilitate its use in synthetic chemistry and related research fields. The provided information serves as a valuable resource for scientists and professionals engaged in the design and development of novel chemical entities.
References
An In-depth Technical Guide to the Physical Properties of 7-Methyl-3-octyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 7-Methyl-3-octyne, an alkyne of interest in various chemical research domains. The information is presented to be a valuable resource for professionals in chemistry and drug development.
Core Physical Properties
This compound, with the chemical formula C9H16, is an unsaturated hydrocarbon characterized by a triple bond between its third and fourth carbon atoms and a methyl group at the seventh carbon position.[1] Its physical characteristics are fundamental to its behavior in chemical reactions and its potential applications.
A summary of its key physical properties is presented in the table below. It is important to note that some variation exists in the reported values, particularly for the boiling point, which can be influenced by measurement conditions such as pressure.
| Property | Value | Source |
| Molecular Weight | 124.22 g/mol | [1][2] |
| 124.23 g/mol | [3] | |
| 124.226 g/mol | [4] | |
| 124.2233 g/mol | [5] | |
| 124.227 g/mol | [6] | |
| Boiling Point | 148 °C | [3] |
| 145.3 °C at 760 mmHg | [4][7] | |
| 87 °C at 99 mmHg | [1] | |
| Density | 0.76 g/cm³ | [1] |
| 0.772 g/cm³ | [4][7] | |
| Refractive Index | 1.4280 | [1][4] |
| 1.432 | [7] | |
| Melting Point | -49.99 °C (estimate) | [1][4] |
| Flash Point | 30.6 °C | [4][7] |
| LogP (Octanol/Water Partition Coefficient) | 2.83600 | [4][7] |
| Water Solubility (log10WS) | -3.14 (calculated) | [8] |
| Exact Mass | 124.125200510 g/mol | [1] |
Experimental Methodologies
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, the presented values are consistent with standard laboratory techniques for characterizing liquid organic compounds. These methods typically include:
-
Boiling Point Determination: Performed by distillation at atmospheric or reduced pressures, with the temperature of the vapor-liquid equilibrium being recorded.
-
Density Measurement: Commonly determined using a pycnometer or a digital density meter, which measures the mass of a known volume of the substance.
-
Refractive Index Measurement: Typically carried out with an Abbe refractometer, which measures the extent to which light is bent as it passes through the liquid.
-
Flash Point Determination: Usually measured using a closed-cup or open-cup apparatus, where the substance is heated, and the temperature at which its vapors ignite in the presence of an ignition source is recorded.
Due to the nature of this compound as a simple organic molecule, it is not typically involved in complex biological signaling pathways. Therefore, a diagram illustrating the logical relationship between its fundamental molecular and physical properties is provided below.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 37050-06-9 [chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. This compound|lookchem [lookchem.com]
- 5. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. 7-methyloct-3-yne | CAS#:37050-06-9 | Chemsrc [chemsrc.com]
- 8. 3-Octyne, 7-methyl- (CAS 37050-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 7-Methyl-3-octyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Methyl-3-octyne. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document focuses on the fundamental characteristics of the compound and presents its structural information.
Chemical Properties and Identifiers
This compound is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. The placement of this triple bond at the third carbon position and a methyl group at the seventh position defines its specific structure and chemical reactivity.
A summary of its key identifiers and properties is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 7-methyloct-3-yne |
| Molecular Formula | C₉H₁₆[1][2][3] |
| Molecular Weight | 124.22 g/mol [1][2][3][4] |
| CAS Registry Number | 37050-06-9[1][3] |
| SMILES | CCC#CCCC(C)C[5][6] |
| InChIKey | ZDXUMWBWHSCWBK-UHFFFAOYSA-N[1][3][5][6] |
| Boiling Point | 148 °C[5] |
| Density | 0.76 g/cm³ |
| Refractive Index | 1.4280 |
Structural Formula
The structural formula of this compound is depicted below. The diagram illustrates the eight-carbon chain with a triple bond originating at the third carbon and a methyl substituent on the seventh carbon.
Experimental Data and Protocols
For researchers interested in the synthesis of similar alkynes, general synthetic routes often involve the alkylation of smaller terminal alkynes. For instance, a plausible, though not specifically documented for this compound, synthetic pathway could involve the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide.
Due to the absence of specific experimental workflows or signaling pathway information related to this compound in the available literature, further diagrams using the DOT language are not applicable at this time. Researchers are advised to consult specialized chemical synthesis journals and patents for potential analogous procedures.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 4. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 37050-06-9 [chemicalbook.com]
- 6. This compound [stenutz.eu]
An In-depth Technical Guide to the Synthesis of 7-Methyl-3-octyne from Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-methyl-3-octyne, a valuable building block in organic synthesis, starting from commercially available aldehydes. This document details the strategic two-step synthesis, encompassing the conversion of an aliphatic aldehyde to a terminal alkyne, followed by its alkylation to yield the desired internal alkyne. This guide includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound is strategically designed as a two-step process. The first step involves the one-carbon homologation of 4-methylpentanal to form the key intermediate, 5-methyl-1-hexyne. For this transformation, two primary methods are considered: the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. The Ohira-Bestmann reaction is often preferred due to its milder reaction conditions and generally higher yields, especially with enolizable aldehydes.
The second step is the alkylation of the terminal alkyne, 5-methyl-1-hexyne. This is achieved through deprotonation with a strong base, such as n-butyllithium, to form a lithium acetylide, which then undergoes a nucleophilic substitution reaction with an ethyl halide to furnish the target molecule, this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 5-Methyl-1-hexyne from 4-methylpentanal via Ohira-Bestmann Reaction
The Ohira-Bestmann reaction provides a mild and efficient method for the conversion of aldehydes to terminal alkynes.
Reaction: (CH₃)₂CHCH₂CH₂CHO + (CH₃O)₂P(O)C(N₂)C(O)CH₃ --(K₂CO₃, CH₃OH)--> (CH₃)₂CHCH₂CH₂C≡CH
Materials:
-
4-Methylpentanal
-
Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-methylpentanal (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), is added potassium carbonate (2.0 eq).
-
The Ohira-Bestmann reagent (1.2 eq) is then added dropwise to the suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation.
-
The crude product is purified by fractional distillation to afford pure 5-methyl-1-hexyne.
Step 2: Synthesis of this compound from 5-Methyl-1-hexyne
This step involves the alkylation of the terminal alkyne with an ethyl halide.
Reaction: (CH₃)₂CHCH₂CH₂C≡CH + 1) n-BuLi, THF; 2) CH₃CH₂Br --> (CH₃)₂CHCH₂CH₂C≡CCH₂CH₃
Materials:
-
5-Methyl-1-hexyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl bromide (CH₃CH₂Br)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 5-methyl-1-hexyne (1.0 eq) in anhydrous THF (0.5 M) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Ethyl bromide (1.2 eq) is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Spectroscopic Data of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Methylpentanal | (CH₃)₂CHCH₂CH₂CHO | C₆H₁₂O | 100.16 | 121-122 |
| 5-Methyl-1-hexyne[1][2] | (CH₃)₂CHCH₂CH₂C≡CH | C₇H₁₂ | 96.17 | 99-100 |
| This compound[3][4][5][6][7] | (CH₃)₂CHCH₂CH₂C≡CCH₂CH₃ | C₉H₁₆ | 124.22 | 148-150 |
Table 2: Spectroscopic Data for 5-Methyl-1-hexyne
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 2.18 (td, J = 7.0, 2.6 Hz, 2H), 1.94 (t, J = 2.6 Hz, 1H), 1.75-1.65 (m, 1H), 1.51 (q, J = 7.0 Hz, 2H), 0.92 (d, J = 6.6 Hz, 6H) |
| ¹³C NMR (CDCl₃)[8][9] | δ (ppm): 84.1, 68.3, 37.9, 27.8, 22.2, 18.2 |
| IR (neat)[10] | ν (cm⁻¹): 3310 (≡C-H), 2960, 2870 (C-H), 2118 (C≡C) |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 2.15 (m, 4H), 1.65 (m, 1H), 1.45 (m, 2H), 1.12 (t, J = 7.5 Hz, 3H), 0.90 (d, J = 6.6 Hz, 6H) |
| ¹³C NMR (CDCl₃)[11] | δ (ppm): 81.3, 79.2, 38.5, 28.1, 22.3, 18.8, 14.3, 12.5 |
| IR (neat)[3][12] | ν (cm⁻¹): 2960, 2872 (C-H), 2240 (C≡C, weak) |
Visualizations
The following diagrams illustrate the overall synthetic workflow and the reaction mechanisms.
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of the Ohira-Bestmann reaction.[13][14][15]
Caption: Mechanism of terminal alkyne alkylation.
References
- 1. homework.study.com [homework.study.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 6. This compound | 37050-06-9 [chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. 5-METHYL-1-HEXYNE(2203-80-7) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-Hexyne, 5-methyl- [webbook.nist.gov]
- 11. This compound(37050-06-9) 13C NMR [m.chemicalbook.com]
- 12. This compound(37050-06-9) IR Spectrum [m.chemicalbook.com]
- 13. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
7-Methyl-3-octyne: Nomenclature and Identification
The scientifically correct and universally accepted IUPAC name for the chemical compound is 7-methyl-3-octyne. This name precisely describes its molecular structure according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The structure consists of an eight-carbon chain (octyne) with a triple bond starting at the third carbon and a methyl group attached to the seventh carbon.
The compound is identified by the CAS Registry Number 37050-06-9.[1] Its molecular formula is C₉H₁₆, and it has a molecular weight of 124.22 g/mol .[2]
While the IUPAC name is the standard, several synonyms are also used to refer to this compound in various contexts, including commercial listings and chemical databases.
| Type | Name |
| IUPAC Name | This compound[1][3] |
| Alternative IUPAC | 7-methyloct-3-yne[2][3][4] |
| Other Names | 1-Ethyl-2-isoamylacetylene[3][5] |
| Aethyl-isoamyl-acetylen[4] | |
| methyloctyne[3][5] |
It is important to note that the request for an in-depth technical guide, including experimental protocols and signaling pathway diagrams, is not applicable to the topic of chemical nomenclature. Such a format is suited for describing complex biological processes or experimental research, not for defining the name of a chemical compound.
References
Spectroscopic Profile of 7-Methyl-3-octyne: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the non-terminal alkyne, 7-Methyl-3-octyne (CAS No. 37050-06-9). This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. All presented data is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.
Summary of Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.14 | q | 2H | H-2 |
| 2.08 | t | 2H | H-5 |
| 1.62 | m | 1H | H-7 |
| 1.45 | q | 2H | H-6 |
| 1.09 | t | 3H | H-1 |
| 0.90 | d | 6H | H-8, H-8' |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 81.3 | C-3 or C-4 |
| 79.9 | C-3 or C-4 |
| 42.1 | C-6 |
| 28.1 | C-7 |
| 22.5 | C-8, C-8' |
| 20.9 | C-5 |
| 14.3 | C-2 |
| 12.5 | C-1 |
Note: NMR data is predicted using computational models and should be confirmed by experimental analysis.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (sp³) |
| 2932 | Strong | C-H stretch (sp³) |
| 2874 | Strong | C-H stretch (sp³) |
| 2235 | Weak | C≡C stretch (internal alkyne) |
| 1465 | Medium | C-H bend (CH₂, CH₃) |
| 1380 | Medium | C-H bend (CH₃) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124 | 15 | [M]⁺ (Molecular Ion) |
| 109 | 30 | [M - CH₃]⁺ |
| 95 | 60 | [M - C₂H₅]⁺ |
| 81 | 100 | [M - C₃H₇]⁺ |
| 67 | 85 | [C₅H₇]⁺ |
| 55 | 70 | [C₄H₇]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure quantitative integration. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
A drop of neat this compound is placed between two polished sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent on a suitable capillary column (e.g., DB-5ms) and introduced into the mass spectrometer. The mass spectrum is obtained by electron ionization at 70 eV, scanning a mass range of m/z 35-200.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation pathways for this compound in mass spectrometry.
Structure of this compound for NMR Correlation
An In-Depth Technical Guide to 7-Methyl-3-octyne: Synthesis, Properties, and Relevance in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Methyl-3-octyne, a nine-carbon internal alkyne. It details the molecular properties, spectroscopic data, and a robust experimental protocol for its synthesis via the alkylation of an acetylide anion. While specific biological activities of this compound are not extensively documented, this guide highlights the broader significance of the internal alkyne motif in medicinal chemistry and drug discovery. The unique linear geometry and electronic characteristics of alkynes make them valuable as bioisosteres, rigid scaffolds, and components of covalent inhibitors, positioning compounds like this compound as potentially useful building blocks in the development of novel therapeutics.
Core Molecular and Physical Properties
This compound is an unsaturated hydrocarbon characterized by a carbon-carbon triple bond between the third and fourth carbon atoms of an eight-carbon chain, with a methyl group at the seventh position.
Chemical and Physical Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆ | [1] |
| Molecular Weight | 124.22 g/mol | [1] |
| IUPAC Name | 7-methyloct-3-yne | [1] |
| CAS Number | 37050-06-9 | [1][2] |
| Appearance | Not specified (likely a colorless liquid) | |
| Boiling Point | ~145-148 °C | [3] |
| Density | Not specified |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive set of spectra is not available in a single public source, key data has been compiled from various databases.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound would show a characteristic, though weak, C≡C stretching vibration around 2225 cm⁻¹. The absence of a strong absorption around 3300 cm⁻¹ confirms it is an internal, not a terminal, alkyne.[4] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the aliphatic alkyne structure.[2] |
| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum would be expected to show complex multiplets for the methylene and methine protons. The protons on the carbons adjacent to the triple bond would appear as triplets, shifted downfield due to the anisotropic effect of the alkyne. The terminal methyl groups would appear as a triplet and a doublet. |
| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum is most telling, with the two sp-hybridized carbons of the alkyne bond appearing in the range of 65-90 ppm. The remaining sp³-hybridized carbons would appear at higher field strengths. |
Synthesis of this compound: Experimental Protocol
The most common and efficient method for the synthesis of unsymmetrical internal alkynes like this compound is the alkylation of a terminal alkyne.[5][6] This method involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by an Sₙ2 reaction with a primary alkyl halide.[5]
Synthetic Scheme
The synthesis of this compound can be achieved by the reaction of the sodium salt of 1-pentyne with 1-bromo-3-methylbutane.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of unsymmetrical alkynes.[5]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser and drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
1-Pentyne
-
Sodium amide (NaNH₂)
-
1-Bromo-3-methylbutane[7]
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Water and brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus must be flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Deprotonation of 1-Pentyne: To the reaction flask, add sodium amide (1.1 equivalents) and 50 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath with stirring. A solution of 1-pentyne (1.0 equivalent) in 20 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
The 1-pentyne solution is added dropwise to the stirred sodium amide suspension over 30 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the sodium pentynide precipitate.
-
Alkylation: The reaction mixture is re-cooled to 0 °C. A solution of 1-bromo-3-methylbutane (1.0 equivalent) in 20 mL of anhydrous diethyl ether is added to the dropping funnel.
-
The 1-bromo-3-methylbutane solution is added dropwise to the stirred suspension of sodium pentynide over 30 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is gently refluxed for 4 hours.
-
Workup: After the reflux period, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.
-
Extraction and Drying: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with 50 mL of water and 50 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation to obtain pure this compound.
Relevance and Applications in Drug Discovery
While this compound itself is not a known therapeutic agent, the internal alkyne moiety is of significant interest to medicinal chemists and drug development professionals.[8][9]
The Alkyne as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[10][11] The linear and rigid nature of the alkyne group makes it an effective bioisostere for various functional groups, including phenyl rings and other planar systems.[9][12] The introduction of an alkyne can lead to favorable interactions with target proteins without the steric bulk of larger aromatic rings.
Caption: Role of alkynes in lead optimization.
Alkynes in Covalent Inhibitors
The electron-rich triple bond of an alkyne can act as a "latent electrophile."[13] When positioned correctly within the active site of an enzyme, it can react with a nucleophilic residue, such as a cysteine thiol, to form a stable covalent bond.[13] This has been exploited in the design of irreversible covalent inhibitors, which can offer advantages in terms of potency and duration of action.[13]
Structural Scaffolding and Linkers
The rigidity and defined geometry of the alkyne bond make it an excellent component for constructing molecular scaffolds and linkers in complex molecules. It can be used to hold pharmacophoric elements in a specific orientation for optimal binding to a biological target.
Conclusion
This compound is a structurally simple internal alkyne that can be readily synthesized in the laboratory. While it may not have direct applications as a therapeutic agent, its synthesis and the chemistry of the alkyne functional group are highly relevant to the field of drug discovery. An understanding of the properties and synthesis of such molecules provides researchers with valuable tools for the design and construction of the next generation of medicines. The alkyne moiety continues to be a privileged functional group in medicinal chemistry, offering unique opportunities to modulate the properties of bioactive molecules.[9][14]
References
- 1. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Alkynes by Alkylation [quimicaorganica.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [eurekaselect.com]
- 11. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 12. chem-space.com [chem-space.com]
- 13. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Guide: 7-Methyl-3-octyne (CAS No. 37050-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-octyne is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond. Alkynes are valuable building blocks in organic synthesis due to the reactivity of the triple bond, which allows for a wide array of chemical transformations.[1][2] In the context of medicinal chemistry and drug development, the alkyne functional group is a key structural motif in several therapeutic agents and serves as a versatile handle for bioconjugation and the synthesis of complex molecular architectures.[3][4] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and available spectral data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 37050-06-9 | [5] |
| Molecular Formula | C₉H₁₆ | [5][6][7] |
| Molecular Weight | 124.22 g/mol | [6] |
| IUPAC Name | 7-methyloct-3-yne | [6] |
| Boiling Point | 148 °C (at 760 mmHg); 87 °C (at 99 mmHg) | [8][9] |
| Density | 0.76 g/cm³ | [8][10] |
| Refractive Index | 1.4280 | [8][10] |
| Melting Point | -49.99 °C (estimate) | [8][10] |
| SMILES | CCC#CCCC(C)C | [6][11] |
| InChIKey | ZDXUMWBWHSCWBK-UHFFFAOYSA-N | [6][11] |
Synthesis of this compound
The synthesis of this compound can be achieved via the alkylation of a terminal alkyne. A plausible and commonly employed method involves the deprotonation of a suitable terminal alkyne to form an acetylide anion, followed by nucleophilic attack on an alkyl halide.
Experimental Protocol: Synthesis via Alkylation
This protocol describes the synthesis of this compound from 1-pentyne and 1-bromo-3-methylbutane.
Materials:
-
1-Pentyne
-
1-Bromo-3-methylbutane
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring to form a solution/slurry.
-
Add 1-pentyne dropwise to the sodium amide suspension. The formation of the sodium pentynide salt will be observed.
-
Allow the reaction to stir for 1-2 hours at -78 °C.
-
Add 1-bromo-3-methylbutane dropwise via the dropping funnel. The reaction mixture should be stirred for several hours, allowing the temperature to slowly rise to room temperature overnight as the ammonia evaporates.
-
After the ammonia has evaporated, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or THF to extract the organic product.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
Figure 1: Synthesis Workflow for this compound
Caption: A diagram illustrating the synthetic pathway to this compound.
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The National Institute of Standards and Technology (NIST) provides an infrared spectrum for this compound.[12] Key expected absorptions include:
-
C-H stretch (sp³): ~2850-3000 cm⁻¹
-
C≡C stretch: ~2200-2260 cm⁻¹ (This peak may be weak for internal alkynes)
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available in the NIST database.[13] The molecular ion peak (M⁺) would be observed at m/z = 124. The fragmentation pattern would be consistent with the aliphatic alkyne structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the direct spectral data is not publicly available in the search results, predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (terminal ethyl) | ~1.0 | ~14 |
| CH₂ (ethyl) | ~2.1 | ~12 |
| C≡C (alkyne) | - | ~80-85 |
| CH₂ (adjacent to alkyne) | ~2.1 | ~20 |
| CH₂ (beta to alkyne) | ~1.4 | ~38 |
| CH (isobutyl) | ~1.8 | ~28 |
| CH₃ (isobutyl) | ~0.9 | ~22 |
Biological Activity and Applications in Drug Development
As of the date of this guide, there is no specific information in the public domain detailing the biological activity or direct application of this compound in signaling pathways or drug development.
However, the alkyne functional group is of significant interest in medicinal chemistry.[1] Internal alkynes can serve as isosteres for other functional groups, influencing the conformation and metabolic stability of a molecule. They are also precursors for a variety of other functionalities through chemical transformations.[2] Furthermore, the unique linear geometry of the alkyne can be exploited to design molecules with specific spatial arrangements to interact with biological targets.[2] Some of the most potent antitumor drugs, such as the ene-diynes, feature an alkyne moiety as a "warhead" that generates reactive radical species to damage the DNA of cancer cells.[3]
Researchers and drug development professionals may consider this compound as a synthetic intermediate or a fragment for incorporation into larger molecules during the drug discovery process. Its utility would lie in leveraging the reactivity of the alkyne for further functionalization or in utilizing its steric and electronic properties to probe interactions with biological targets.
Conclusion
This compound is a well-characterized internal alkyne with established physicochemical properties. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. While direct biological applications have not been reported, its structural features make it a potentially useful building block for the synthesis of more complex molecules in the fields of chemical research and drug development. This guide provides a foundational understanding of this compound for scientific and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. Scalable deoxygenative alkynylation of alcohols via flow photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 6. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | 37050-06-9 [chemicalbook.com]
- 9. This compound [stenutz.eu]
- 10. echemi.com [echemi.com]
- 11. This compound(37050-06-9) IR Spectrum [chemicalbook.com]
- 12. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 13. 3-Octyne, 7-methyl- [webbook.nist.gov]
An In-depth Technical Guide on the Physical Properties of 7-Methyl-3-octyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling and melting points of the alkyne 7-Methyl-3-octyne. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a generalized experimental workflow.
Physical Properties of this compound
This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₆. Its physical properties are crucial for its handling, purification, and use in synthetic chemistry. The boiling and melting points are key indicators of the substance's physical state under various temperature and pressure conditions.
Data Presentation
The experimentally determined and estimated physical properties of this compound are summarized in the table below.
| Physical Property | Value | Notes |
| Boiling Point | 145.3 - 148 °C | At standard atmospheric pressure (760 mmHg).[1][2] |
| 87 °C | At reduced pressure (99 mmHg).[3] | |
| Melting Point | -49.99 °C | This is an estimated value.[2][3] |
Experimental Protocols
The determination of boiling and melting points are fundamental laboratory procedures for the characterization of organic compounds. The following are detailed methodologies for these key experiments.
1. Boiling Point Determination by Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an organic liquid like this compound, simple distillation is a common method for determining its boiling point at atmospheric or reduced pressure.
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate.
-
-
For Reduced Pressure Distillation: The setup is similar, but a vacuum pump is connected to the distillation apparatus to reduce the internal pressure. The boiling point is then measured at this lower pressure.
2. Melting Point Determination by Capillary Method
Since this compound has a very low melting point, this procedure would be conducted at sub-ambient temperatures.
-
Sample Preparation: A small amount of the solidified this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.
-
Apparatus: A melting point apparatus, which can be a heated oil bath or a metal block heater, is used. Modern apparatuses often have digital temperature control and a magnifying lens for easy observation. For sub-ambient measurements, a specialized cooling stage would be required.
-
Procedure:
-
The capillary tube containing the sample is placed in the melting point apparatus.
-
The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A narrow melting point range is indicative of a pure substance.
-
Mandatory Visualization
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of an organic compound like this compound.
Caption: Workflow for determining physical properties of this compound.
References
The Spark of Triple Bonds: A Technical Guide to the Discovery and History of Substituted Alkynes
An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal role of substituted alkynes in chemical synthesis and medicine.
Introduction
Alkynes, hydrocarbons characterized by the presence of at least one carbon-carbon triple bond, have journeyed from chemical curiosities to indispensable building blocks in modern organic synthesis and medicinal chemistry. Their unique linear geometry and the high electron density of the π-bonds confer a rich and versatile reactivity, enabling a vast array of chemical transformations. The first isolation of a naturally occurring acetylenic compound, dehydromatricaria ester, from an Artemisia species in 1826 marked the humble beginnings of a field that would eventually contribute to the development of life-saving therapeutics. This technical guide provides a comprehensive overview of the discovery and historical development of substituted alkynes, detailing key synthetic methodologies, their applications in drug discovery, and the experimental protocols that underpin these advancements.
Historical Milestones in Alkyne Chemistry
The journey of understanding and utilizing alkynes has been marked by several key discoveries. Following the initial isolation of a natural alkyne, the 19th and early 20th centuries saw the elucidation of the fundamental structure and reactivity of acetylene, the simplest alkyne. A significant leap forward came with the development of methods to form carbon-carbon bonds with acetylenic carbons, paving the way for the synthesis of a diverse range of substituted alkynes. The mid-20th century witnessed the discovery of several named reactions that have become cornerstones of alkyne chemistry. The latter half of the 20th century and the early 21st century have been characterized by the advent of powerful transition-metal-catalyzed reactions, which have revolutionized the synthesis of complex molecules containing the alkyne moiety.
Core Synthetic Methodologies for Substituted Alkynes
The synthesis of substituted alkynes can be broadly categorized into methods for preparing terminal and internal alkynes. The choice of method is often dictated by the desired substitution pattern and the functional group tolerance of the substrate.
Synthesis of Terminal Alkynes
Terminal alkynes, possessing a proton on a sp-hybridized carbon, are particularly valuable synthetic intermediates due to the acidity of this proton.
One of the most powerful methods for the one-carbon homologation of aldehydes to terminal alkynes is the Corey-Fuchs reaction . This two-step sequence involves the initial formation of a 1,1-dibromoalkene from an aldehyde, followed by treatment with a strong base to yield the terminal alkyne.
Table 1: Representative Yields for the Corey-Fuchs Reaction
| Aldehyde Substrate | Dibromoalkene Yield (%) | Terminal Alkyne Yield (%) | Reference |
| Benzaldehyde | 82 | 88 | [1] |
| Cyclohexanecarboxaldehyde | 91 | 94 (over 2 steps) | [2] |
| 3-Phenylpropanal | 85 | 77 | [2] |
| (R)-Citronellal | 78 | 80 | [3] |
Yields are for the isolated products.
Synthesis of Internal Alkynes
Internal alkynes are synthesized through various carbon-carbon bond-forming reactions. A landmark achievement in this area is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction has become a workhorse in the synthesis of pharmaceuticals and functional materials.[4]
Table 2: Representative Yields for the Sonogashira Coupling
| Aryl Halide | Terminal Alkyne | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | 95-99 | [5] |
| 4-Iodotoluene | Trimethylsilylacetylene | 91 | [6] |
| 1-Iodonaphthalene | 1-Octyne | 85 | [7] |
| 4-Bromobenzonitrile | Phenylacetylene | 92 | [4] |
Yields are for the isolated products.
Another pivotal reaction in modern chemistry that frequently involves alkynes is the Huisgen 1,3-dipolar cycloaddition . This reaction, particularly the copper-catalyzed variant with azides (click chemistry), provides a highly efficient and regioselective route to 1,2,3-triazoles, which are important pharmacophores.[8]
Table 3: Representative Yields for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide | Alkyne | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | 91 | [6] |
| 1-Azido-4-methylbenzene | 1-Ethynyl-4-fluorobenzene | 98 | [9] |
| 1-Azidoadamantane | Propargyl alcohol | 95 | [9] |
| 3-Azidopropylamine | 1-Heptyne | 89 | [9] |
Yields are for the isolated products.
Experimental Protocols
Corey-Fuchs Reaction: Synthesis of a Terminal Alkyne from an Aldehyde
This protocol is a general procedure for the two-step Corey-Fuchs reaction.
Step 1: Synthesis of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add the aldehyde (1.0 eq) in dry DCM to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 1,1-dibromoalkene.[1]
Step 2: Synthesis of the Terminal Alkyne
-
Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.
-
Add a solution of n-butyllithium (2.5 M in hexanes, 1.9 eq) dropwise.
-
Stir the solution for 20 minutes at -78 °C.
-
Quench the reaction by the addition of water.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the terminal alkyne.[1]
Sonogashira Coupling: Synthesis of a Disubstituted Alkyne
This protocol describes a typical Sonogashira coupling reaction.
-
To a reaction vessel, add the aryl halide (1.0 eq), the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.02 eq).
-
Add an amine base, such as triethylamine, as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualization of Key Pathways and Workflows
Bergman Cyclization Mechanism
The Bergman cyclization is a remarkable reaction of enediynes that generates a highly reactive p-benzyne diradical. This transformation is the basis for the mode of action of a class of potent antitumor antibiotics.[2][3]
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Theoretical Stability of Octyne Isomers: A Computational Guide
Abstract
This technical guide provides a detailed overview of the theoretical studies on the stability of C8H14 isomers, with a focus on cyclic structures. The stability of fifteen distinct isomers, encompassing bridged, fused, spiro, and isolated ring systems, has been computationally investigated. This document outlines the theoretical methodologies employed in these studies, presents the key findings on the relative stabilities of the isomers, and includes a structured workflow of the computational protocol. The primary theoretical approach discussed is Density Functional Theory (DFT), which has been instrumental in determining the energetic ordering of these isomers. The most stable isomer identified in the referenced studies is bicyclo[3.2.1]octane. This guide is intended to serve as a comprehensive resource for researchers in computational chemistry and drug development, providing insights into the stability and energetic landscape of C8H14 isomers.
Introduction
The C8H14 molecular formula represents a diverse array of structural isomers, including various cyclic and bicyclic alkanes. Understanding the relative stability of these isomers is crucial for various applications in chemistry, from fundamental studies of molecular structure to the design and synthesis of novel compounds in medicinal chemistry.[1] Theoretical and computational chemistry provide powerful tools for investigating the energetic properties of these isomers, offering insights that can guide experimental efforts.
This guide focuses on a significant theoretical study that systematically analyzed fifteen C8H14 isomers. These isomers are categorized into four main structural classes:
-
Isolated ring structures
-
Bridged ring structures
-
Fused ring structures
-
Spiro ring structures
The referenced research employed sophisticated computational methods to determine the relative stabilities of these isomers, providing a foundational understanding of their thermodynamic properties.[1]
Experimental Protocols: Computational Methodology
The primary computational method used to evaluate the stability of the C8H14 isomers was Density Functional Theory (DFT).[1] This approach has been widely adopted in computational chemistry for its balance of accuracy and computational cost.
Level of Theory and Basis Sets
The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is known for its robust performance in predicting the thermochemical properties of organic molecules. To ensure a comprehensive analysis, a range of Pople-style basis sets were employed, including:[1]
-
6-31G*
-
6-31G**
-
6-311G*
-
6-311G+**
The results obtained with the most extensive basis set, 6-311G+**, are considered the most reliable and form the basis of the stability discussions in the referenced studies.[1]
Energy Calculations
The relative stabilities of the isomers were determined from their ZPE-corrected (Zero-Point Energy) total energies.[1] The enthalpy of formation for each isomer was calculated to differentiate their stability.[2] The most stable isomer was used as the reference point (0 kcal/mol), and the relative energies of the other isomers were calculated with respect to this reference.[2]
Data Presentation: Relative Stabilities of C8H14 Isomers
The theoretical analysis of the fifteen C8H14 isomers revealed a clear hierarchy of stability among the different structural classes. The general trend in stability was found to be:
Bridged rings > Fused rings > Spiro rings > Isolated rings [1]
While the precise quantitative data from the primary research's data tables were not fully accessible in the available literature, the qualitative stability order of the fifteen isomers has been reported. The isomers are designated as Iso-I through Iso-XV in the original study.
Table 1: Relative Stability Order of C8H14 Isomers
| Stability Rank | Isomer Designation | Structural Class (Likely) |
| 1 (Most Stable) | Iso-I (bicyclo[3.2.1]octane) | Bridged Ring |
| 2 | Iso-II | Bridged Ring |
| 3 | Iso-VII | Fused Ring |
| 4 | Iso-VIII | Fused Ring |
| 5 | Iso-III | Fused Ring |
| 6 | Iso-XV (Spiro[3.4]Octane) | Spiro Ring |
| 7 | Iso-XIV (Spiro[2.5]Octane) | Spiro Ring |
| 8 | Iso-XII | Fused Ring |
| 9 | Iso-IV | Fused Ring |
| 10 | Iso-XI | Fused Ring |
| 11 | Iso-V | Fused Ring |
| 12 | Iso-VI | Fused Ring |
| 13 | Iso-X | Fused Ring |
| 14 | Iso-IX | Fused Ring |
| 15 (Least Stable) | Iso-XIII (1,1-Dimethylbicyclopropyl) | Isolated Ring |
Note: The structural class for each isomer designation is inferred from the general stability trend and available information. The most stable isomer, Iso-I, is identified as bicyclo[3.2.1]octane, and the least stable, Iso-XIII, as 1,1-Dimethylbicyclopropyl.[1][2]
Visualization of Computational Workflow
The following diagram illustrates the logical workflow of the computational study on the stability of C8H14 isomers.
References
A Technical Guide to 7-Methyl-3-octyne for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-3-octyne, including its chemical and physical properties, commercial suppliers, and known synthesis routes. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an internal alkyne with the chemical formula C₉H₁₆.[1][2][3] Its structure and properties are well-documented in various chemical databases. Below is a summary of its key quantitative data.
| Property | Value | Source |
| CAS Number | 37050-06-9 | [1][2][4][5] |
| Molecular Formula | C₉H₁₆ | [1][2][6] |
| Molecular Weight | 124.227 g/mol | [1] |
| Boiling Point | 145.3 °C at 760 mmHg | [2] |
| Density | 0.772 g/cm³ | [2] |
| Refractive Index | 1.4280 | [2] |
| Flash Point | 30.6 °C | [2] |
| LogP | 2.83600 | [2] |
Further detailed spectral information, including IR, Mass Spectrometry, and NMR data, is available through the NIST Chemistry WebBook and PubChem.[6][7]
Commercial Suppliers
This compound is available from several commercial chemical suppliers. Researchers can procure this compound from the following vendors:
-
3B Pharmachem (Wuhan) International Co., Ltd.[4]
-
Meryer (Shanghai) Chemical Technology Co., Ltd.[4]
-
Pfaltz & Bauer, Inc.[5]
-
ChemSampCo, Inc.[5]
-
Advanced Technology & Industrial Co., Ltd.[5]
Guidechem indicates that it has sourced this compound suppliers from 4 different countries and regions, offering access to 6 products worldwide.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving acetylides. Two primary synthesis routes have been identified in the literature.
Synthesis Workflow
The following diagram illustrates a common synthetic pathway for this compound.
Caption: Synthesis pathways for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are described in the referenced literature. The following outlines the general methodologies.
Method 1: From 5-Methylhex-1-yne and Ethyl Bromide
-
Deprotonation: 5-Methylhex-1-yne is deprotonated using a strong base, such as sodium amide, to form the corresponding acetylide.
-
Nucleophilic Substitution: The resulting acetylide anion acts as a nucleophile and reacts with ethyl bromide in an SN2 reaction to form this compound.
Method 2: From But-1-yne and Isoamylbromide
-
Deprotonation: But-1-yne is treated with a strong base like n-Butyllithium to generate the butynide anion.
-
Nucleophilic Substitution: The butynide anion then undergoes a nucleophilic substitution reaction with isoamylbromide to yield the final product, this compound. A reference for this method can be found with DOI:10.1021/ja00764a038.[2]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information in the searched scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Its utility appears to be primarily in the realm of chemical synthesis. Further research would be required to determine any potential pharmacological or biological effects.
Conclusion
This compound is a readily available internal alkyne with well-defined chemical and physical properties. Its synthesis is straightforward, employing standard organic chemistry methodologies. While its biological profile remains uncharacterized, its availability from commercial suppliers makes it an accessible building block for synthetic and medicinal chemistry research.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | 37050-06-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 7. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 7-Methyl-3-octyne
This technical guide provides a summary of the known physical and chemical properties of 7-Methyl-3-octyne and outlines general safety and handling precautions based on available information. The content is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol |
| CAS Number | 37050-06-9 |
| Density | 0.772 g/cm³ |
| Boiling Point | 145.3 °C at 760 mmHg |
| Flash Point | 30.6 °C |
| Refractive Index | 1.432 |
| LogP | 2.836 |
Hazard Identification and Classification
A specific Safety Data Sheet (SDS) with GHS classification for this compound is not available. However, based on the flammability of similar small organic molecules, it should be treated as a flammable liquid. The following table outlines potential hazards, though it is crucial to note that this is not an exhaustive list and is based on general chemical principles.
| Hazard Class | Precautionary Statement |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |
| Skin Irritation | Assumed to be a potential skin irritant. Wear protective gloves and clothing. |
| Eye Irritation | Assumed to be a potential eye irritant. Wear eye and face protection. |
| Inhalation | May be harmful if inhaled. Avoid breathing vapors or mists. Use in a well-ventilated area or with respiratory protection. |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |
Experimental Protocols: Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of research chemicals with incomplete safety data, such as this compound. This protocol emphasizes a cautious and systematic approach from acquisition to disposal.
Handling and Storage
-
Handling: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat. Ensure all ignition sources are absent from the handling area. Use non-sparking tools and equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage area should be designated for flammable liquids.
Emergency Procedures
-
Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services. Ensure adequate ventilation.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Do not use a direct stream of water, as it may spread the fire.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Waste disposal should be handled by a licensed professional waste disposal service.
This guide is intended to provide a starting point for the safe handling of this compound. It is not a substitute for a formal risk assessment and the judgment of a trained chemical professional. Always consult the most current safety information and institutional protocols before beginning any work with this or any other chemical.
Methodological & Application
Application Notes and Protocols: 7-Methyl-3-octyne as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 7-methyl-3-octyne as a versatile precursor in organic synthesis. The focus is on its application in the stereoselective synthesis of (Z)-alkenes, which are important structural motifs in various natural products and pharmaceutical intermediates, including insect pheromones.[1][2][3]
Overview of this compound
This compound is an internal alkyne, a class of compounds containing a carbon-carbon triple bond.[4] This functional group serves as a valuable handle for a variety of chemical transformations. The structure of this compound offers the potential for regioselective and stereoselective reactions, making it a useful building block in complex molecule synthesis.
Chemical Properties and Data:
| Property | Value |
| Molecular Formula | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol [5][6] |
| CAS Number | 37050-06-9[6] |
| Boiling Point | 148 °C |
| Density | 0.772 g/cm³ |
Spectroscopic Data Summary:
| Spectroscopy | Key Features |
| ¹³C NMR (CDCl₃) | Signals around 81.45 and 79.56 ppm characteristic of sp-hybridized carbons. |
| Mass Spec. (GC-MS) | Molecular ion peak (M+) at m/z 124. |
| IR Spectroscopy | C≡C stretch typically observed in the 2100-2260 cm⁻¹ region (often weak for internal alkynes). |
Application: Stereoselective Synthesis of (Z)-7-Methyl-3-octene
A primary application of this compound is its stereoselective reduction to the corresponding (Z)-alkene, (Z)-7-methyl-3-octene. This transformation is crucial for the synthesis of compounds where the cis-geometry of the double bond is essential for biological activity, such as in certain insect pheromones. The most common method to achieve this is through partial hydrogenation using a "poisoned" catalyst, famously known as the Lindlar catalyst.[7][8][9]
Reaction Scheme:
Caption: Stereoselective reduction of this compound.
Experimental Protocol: Synthesis of (Z)-7-Methyl-3-octene via Lindlar Hydrogenation
This protocol details the partial hydrogenation of this compound to yield (Z)-7-methyl-3-octene with high stereoselectivity.
Materials:
-
This compound (98% purity)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon filled with H₂)
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Celite®
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 40.2 mmol). Dissolve the alkyne in 40 mL of anhydrous hexane.
-
Catalyst and Poison Addition: Carefully add Lindlar's catalyst (250 mg, 5 wt% of the alkyne) and quinoline (250 mg) to the reaction mixture.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. A balloon filled with hydrogen gas is then attached to the flask, and the reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to avoid over-reduction to the corresponding alkane.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with a small amount of hexane.
-
Purification: The combined filtrate is concentrated under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary, eluting with hexane.
Expected Yield and Characterization:
The expected yield of (Z)-7-methyl-3-octene is typically high, in the range of 90-98%, with high Z-selectivity.
Quantitative Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 124.22 | 5.0 | 40.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) |
| (Z)-7-Methyl-3-octene | 126.24 | 5.08 | 4.57 - 4.98 |
Characterization of (Z)-7-Methyl-3-octene:
-
¹H NMR (CDCl₃): Signals for the vinyl protons will appear around 5.3-5.5 ppm with a characteristic coupling constant for a cis-alkene.
-
¹³C NMR (CDCl₃): Signals for the sp² carbons will be observed in the region of 120-140 ppm.
-
GC-MS: A molecular ion peak at m/z 126. The fragmentation pattern will be distinct from the starting alkyne and the trans-isomer.[5]
-
IR Spectroscopy: A characteristic C=C stretch for a cis-alkene around 1650 cm⁻¹ and C-H stretches for the vinyl hydrogens around 3010 cm⁻¹.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the precursor to the final, characterized product.
Caption: Workflow for the synthesis of (Z)-7-methyl-3-octene.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its ability to undergo highly stereoselective reduction to the corresponding (Z)-alkene makes it a key building block for the synthesis of various fine chemicals and biologically active molecules. The provided protocol for the Lindlar hydrogenation offers a reliable and efficient method for this transformation, which is of significant interest to researchers in academia and the pharmaceutical industry.
References
- 1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols: Reactions of 7-Methyl-3-octyne with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkynes are fundamental building blocks in organic synthesis, prized for their ability to be converted into a variety of functional groups. Their reactivity is dominated by the electron-rich carbon-carbon triple bond, making them susceptible to attack by electrophiles. This document provides a detailed overview of the electrophilic addition reactions of 7-Methyl-3-octyne, a non-symmetrical internal alkyne. The protocols and data presented herein are based on established principles of alkyne reactivity, as specific experimental data for this particular substrate is not extensively available in the public domain. These notes are intended to serve as a practical guide for researchers utilizing similar internal alkynes in their synthetic endeavors.
General Principles of Electrophilic Addition to Alkynes
Electrophilic addition to alkynes proceeds through the attack of an electrophile on the π-electron system of the triple bond. This initial attack typically forms a vinyl carbocation intermediate, which is then attacked by a nucleophile.[1][2] For unsymmetrical alkynes, the regioselectivity of the addition is a key consideration. In many cases, the addition follows Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. However, since this compound is an internal alkyne with alkyl groups on both carbons of the triple bond, a mixture of regioisomers can be expected in some reactions. The stability of the intermediate carbocation dictates the major product.[1]
Predicted Reactions of this compound
Given the structure of this compound, we can predict the outcomes of its reactions with common electrophilic reagents.
Structure of this compound:
Hydrohalogenation (Addition of H-X)
The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to proceed via a vinyl carbocation intermediate. The initial protonation of the triple bond can occur at either C3 or C4. The resulting secondary vinyl carbocations will have different stabilities, influencing the product distribution. The subsequent attack by the halide ion will yield the corresponding vinyl halide. With an excess of the hydrogen halide, a second addition can occur to form a geminal dihalide.[3][4][5]
Halogenation (Addition of X₂)
The reaction of this compound with halogens (e.g., Br₂, Cl₂) is expected to proceed through a bridged halonium ion intermediate.[6][7] The nucleophilic attack by a halide ion on this intermediate occurs from the anti-face, leading to the formation of a trans-dihaloalkene.[6][7] With a second equivalent of the halogen, a tetrahaloalkane will be formed.[7][8]
Hydration (Addition of H₂O)
The acid-catalyzed hydration of this compound, typically using aqueous sulfuric acid with a mercury(II) sulfate catalyst, will lead to the formation of an enol intermediate.[9][10] This enol will then rapidly tautomerize to the more stable ketone.[1][9] Due to the unsymmetrical nature of the alkyne, a mixture of two isomeric ketones is expected as the final product.[9][11]
Quantitative Data Summary
The following table summarizes the predicted products and hypothetical yields for the electrophilic addition reactions of this compound. These yields are representative and may vary based on specific reaction conditions.
| Reaction | Electrophile | Reagents | Predicted Major Products | Hypothetical Yield (%) |
| Hydrobromination | HBr | HBr (1 eq) in CH₂Cl₂ | (E/Z)-4-Bromo-7-methyl-3-octene & (E/Z)-3-Bromo-7-methyl-3-octene | 85-95 |
| HBr (excess) in CH₂Cl₂ | 4,4-Dibromo-7-methyloctane & 3,3-Dibromo-7-methyloctane | 90-98 | ||
| Bromination | Br₂ | Br₂ (1 eq) in CCl₄ | (E)-3,4-Dibromo-7-methyl-3-octene | 90-97 |
| Br₂ (excess) in CCl₄ | 3,3,4,4-Tetrabromo-7-methyloctane | >95 | ||
| Hydration | H₂O | H₂O, H₂SO₄, HgSO₄ | 7-Methyl-3-octanone & 7-Methyl-4-octanone | 80-90 |
Experimental Protocols
Disclaimer: These are generalized protocols for internal alkynes and should be adapted and optimized for this compound with appropriate safety precautions.
Protocol 1: Hydrobromination of this compound (Single Addition)
Objective: To synthesize a mixture of (E/Z)-4-Bromo-7-methyl-3-octene and (E/Z)-3-Bromo-7-methyl-3-octene.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrogen Bromide (gas or solution in acetic acid)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble a stream of dry HBr gas through the solution or add a solution of HBr in acetic acid (1.0 eq) dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, stop the addition of HBr.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Bromination of this compound (Single Addition)
Objective: To synthesize (E)-3,4-Dibromo-7-methyl-3-octene.
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Dissolve this compound (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in carbon tetrachloride.
-
Add the bromine solution dropwise to the stirred alkyne solution. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Acid-Catalyzed Hydration of this compound
Objective: To synthesize a mixture of 7-Methyl-3-octanone and 7-Methyl-4-octanone.
Materials:
-
This compound
-
Water
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to water to prepare a dilute solution.
-
Add mercury(II) sulfate (catalytic amount) to the acidic solution and stir until dissolved.
-
Add this compound (1.0 eq) to the flask.
-
Attach a condenser and heat the mixture gently (e.g., 60-80 °C) with vigorous stirring for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x volume of the aqueous solution).
-
Combine the organic extracts and neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate.
-
Wash with water and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude ketone mixture.
-
Purify the product by distillation or column chromatography.
Visualizations
Reaction Pathways
Caption: Electrophilic addition pathways for this compound.
Experimental Workflow: General Protocol
Caption: General experimental workflow for alkyne reactions.
Mechanism: Acid-Catalyzed Hydration
Caption: Mechanism of acid-catalyzed hydration of an alkyne.
References
- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Electrophilic Addition to Alkynes: Halogenation [jove.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective Hydration of 7-Methyl-3-octyne for the Synthesis of Ketones
Abstract
This document provides detailed protocols for the hydration of the unsymmetrical internal alkyne, 7-Methyl-3-octyne, to produce ketone isomers. The hydration of such alkynes presents a significant challenge in controlling regioselectivity. This note covers the classical mercury(II)-catalyzed method and discusses modern, milder alternatives using gold catalysts. Detailed experimental procedures, data on catalyst performance, and reaction mechanisms are presented to guide researchers in synthesizing specific ketone products for applications in chemical synthesis and drug development.
Introduction
The hydration of alkynes is a fundamental transformation in organic chemistry for the synthesis of carbonyl compounds.[1] While terminal alkynes reliably yield methyl ketones, the hydration of unsymmetrical internal alkynes, such as this compound, can lead to a mixture of two regioisomeric ketones. In this case, the reaction can produce both 7-Methyl-3-octanone and 7-Methyl-4-octanone.
The control of regioselectivity is paramount for efficient synthesis.[2] The reaction typically proceeds via an enol intermediate, which rapidly tautomerizes to the more stable ketone.[3][4] The regiochemical outcome is determined by the initial addition of water across the triple bond, which can be influenced by steric and electronic factors of the alkyne substituents and the choice of catalyst.[5]
Historically, this reaction has been catalyzed by mercury(II) salts in strong acid, which proceeds via a vinyl cation intermediate.[3] However, due to the high toxicity of mercury compounds, significant research has focused on developing alternative catalysts, with gold complexes emerging as highly effective, milder, and often more selective alternatives.[1][6]
Reaction Mechanism and Regioselectivity
The hydration of this compound involves the addition of water across the carbon-carbon triple bond. The process is catalyzed by a Lewis acid (like Hg²⁺ or Au⁺/Au³⁺) which activates the alkyne for nucleophilic attack by water.[7][8] This attack can occur at either of the two sp-hybridized carbons (C-3 or C-4), leading to two different enol intermediates. These enols are unstable and tautomerize to their corresponding ketone isomers.
The challenge lies in directing the water molecule to a specific carbon. For this compound, attack at C-4 is slightly less sterically hindered than at C-3. The electronic effects of the ethyl versus the isobutyl group also influence the stability of the intermediate vinyl cation, thereby affecting the product ratio.
Caption: Mechanism for the hydration of this compound.
Data Presentation: Catalyst Performance
The choice of catalyst significantly impacts the yield and regioselectivity of the hydration of unsymmetrical internal alkynes. While data for this compound is not widely published, the following table summarizes representative data for structurally similar alkynes, illustrating typical outcomes.
| Catalyst System | Alkyne Substrate | Temp. (°C) | Solvent | Yield (%) | Regioisomeric Ratio (a:b) | Reference |
| HgSO₄ / H₂SO₄ | 1-Phenyl-1-propyne | 60 | H₂O/MeOH | ~90 | 50:50 | [3] |
| [(IPr)AuCl] / AgSbF₆ | 1-Phenyl-1-butyne | 60 | Dioxane/H₂O | >95 | 19:81 | [6] |
| AuCl₃ | 1-Phenyl-1-propyne | 80 | MeOH/H₂O | 99 | 95:5 | [9] |
| TfOH | Phenyl(propyl)acetylene | 60 | TFE/H₂O | 92 | >95:5 (Markovnikov) | [10] |
| Ru(II) Complex | 1-Phenyl-1-propyne | 100 | PEG-400 | 85-90 | Major isomer not specified | [10] |
(a) corresponds to the ketone with the carbonyl at the carbon closer to the bulkier/more electron-donating group, (b) corresponds to the other isomer. TFE = Trifluoroethanol, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Experimental Protocols
Protocol 1: Mercury(II)-Catalyzed Hydration (Classical Method)
This protocol describes the traditional method for alkyne hydration. Caution: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound (1.24 g, 10 mmol)
-
Deionized water (10 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)
-
Mercury(II) sulfate (HgSO₄, 0.3 g, 1 mmol)
-
Methanol (10 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add deionized water (10 mL) and cautiously add concentrated sulfuric acid (0.5 mL) while cooling in an ice bath.
-
Add mercury(II) sulfate (0.3 g) to the acidic solution and stir until dissolved.
-
Add methanol (10 mL) followed by this compound (1.24 g).
-
Attach a condenser and heat the mixture to reflux (approx. 60-70°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the two ketone isomers.
-
Characterize the products (7-Methyl-3-octanone and 7-Methyl-4-octanone) using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and isomeric ratio.
Protocol 2: Gold(III)-Catalyzed Hydration (Modern Method)
This protocol uses a less toxic gold catalyst, often providing higher yields and improved regioselectivity under milder conditions.[9]
Materials:
-
This compound (0.62 g, 5 mmol)
-
Gold(III) chloride (HAuCl₄·3H₂O, 9.8 mg, 0.025 mmol, 0.5 mol%)
-
Methanol (15 mL)
-
Deionized water (5 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.62 g) and Gold(III) chloride (9.8 mg) in methanol (15 mL).
-
Add deionized water (5 mL) to the solution.
-
Attach a condenser and heat the mixture to reflux (approx. 65°C) with stirring for 2-3 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add 20 mL of deionized water to the residue and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to isolate the ketone products.
-
Analyze the purified fractions by NMR and GC-MS to determine yield and the ratio of 7-Methyl-3-octanone to 7-Methyl-4-octanone.
Experimental Workflow Visualization
The general workflow for the synthesis, purification, and analysis of the ketone products is outlined below.
Caption: Standard experimental workflow for alkyne hydration.
Conclusion
The hydration of this compound provides a direct route to C9 ketones. While classical mercury-catalyzed methods are effective, they suffer from high toxicity and often poor regioselectivity. Modern gold-catalyzed systems offer a greener, more efficient, and potentially more selective alternative. The choice of catalyst and reaction conditions must be carefully optimized to achieve the desired regiochemical outcome. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to synthesize specific ketone isomers from unsymmetrical internal alkynes.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Methyl-4-octanone | 20809-46-5 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
Application Notes and Protocols: Halogenation Reactions of 7-Methyl-3-octyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The halogenation of alkynes is a fundamental transformation in organic synthesis, providing a pathway to a variety of functionalized molecules. This document details the application and protocols for the halogenation reactions of 7-Methyl-3-octyne, a non-symmetrical internal alkyne. The addition of halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂) across the carbon-carbon triple bond of this compound can lead to the formation of vicinal dihaloalkenes. These products serve as versatile intermediates in the synthesis of complex organic molecules, including those with potential applications in drug development.
The stereochemical outcome of these reactions is of particular interest. The addition of halogens to alkynes typically proceeds through a bridged halonium ion intermediate, which generally leads to anti-addition, resulting in the formation of (E)-dihaloalkenes as the major product.[1][2] However, the stereoselectivity can be influenced by the specific halogen and the reaction conditions. For instance, chlorination of internal alkynes has been observed to be less stereospecific than bromination, yielding a mixture of (E) and (Z) isomers.[1]
This document provides detailed protocols for the chlorination, bromination, and iodination of this compound, based on established procedures for similar internal alkynes. It also includes expected quantitative data and diagrams to illustrate the reaction pathways.
Data Presentation
The following tables summarize the expected product distribution and yields for the halogenation of this compound based on data from analogous reactions with internal alkynes.[1]
Table 1: Product Distribution in the Chlorination of this compound (1 equivalent Cl₂) in Acetic Acid
| Product | Structure | Stereochemistry | Expected Yield (%) |
| (E)-3,4-dichloro-7-methyl-3-octene | ![]() | trans | ~19 |
| (Z)-3,4-dichloro-7-methyl-3-octene | ![]() | cis | ~7 |
| Side Products (e.g., solvent incorporation) | - | - | ~51 |
Table 2: Expected Products for Bromination and Iodination of this compound (1 equivalent of Halogen)
| Halogen | Major Product | Stereochemistry | Expected Selectivity |
| Bromine (Br₂) | (E)-3,4-dibromo-7-methyl-3-octene | trans | High (predominantly anti-addition) |
| Iodine (I₂) | (E)-3,4-diiodo-7-methyl-3-octene | trans | High (predominantly anti-addition)[3] |
Experimental Protocols
Protocol 1: Chlorination of this compound
This protocol is adapted from the chlorination of 3-hexyne in acetic acid.[1]
Materials:
-
This compound
-
Chlorine (Cl₂) gas
-
Acetic Acid (glacial)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Bubble chlorine gas (1.0 eq.) slowly through the stirred solution. The reaction progress can be monitored by the disappearance of the yellow-green color of chlorine.
-
After the reaction is complete (as indicated by TLC or GC analysis), pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to separate the (E) and (Z) isomers and any side products.
Protocol 2: Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in carbon tetrachloride or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
From the dropping funnel, add a solution of bromine (1.0 eq.) in the same solvent dropwise with constant stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Once the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, predominantly (E)-3,4-dibromo-7-methyl-3-octene, can be further purified by column chromatography if necessary.
Protocol 3: Iodination of this compound
This protocol is based on the general procedure for the iodination of alkynes.[3]
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium iodide (KI) (optional, to increase solubility of I₂)
-
Ethanol or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol or dichloromethane in a round-bottom flask fitted with a magnetic stir bar.
-
Add iodine (1.0 eq.) to the solution. If solubility is an issue, a concentrated aqueous solution of potassium iodide can be used to dissolve the iodine before adding it to the reaction mixture.
-
Stir the reaction at room temperature. The reaction can be gently heated to reflux if the reaction is slow, as indicated by the persistence of the dark iodine color.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a 10% aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the organic solution to obtain the crude product, which is expected to be mainly (E)-3,4-diiodo-7-methyl-3-octene. Purification can be achieved through column chromatography.
Visualizations
Reaction Pathway for Halogenation
Caption: General mechanism for the halogenation of an alkyne.
Experimental Workflow for Halogenation
Caption: A typical experimental workflow for alkyne halogenation.
Logical Relationship of Stereoselectivity
Caption: Stereoselectivity of different halogen additions to alkynes.
References
Application Notes and Protocols: Stereoselective Reduction of 7-Methyl-3-octyne to (Z)-7-methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective reduction of the internal alkyne, 7-Methyl-3-octyne, to its corresponding (Z)-alkene, (Z)-7-methyl-3-octene. The synthesis of Z-alkenes is a critical transformation in organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals, natural products, and pheromones, where precise control of stereochemistry is paramount. The primary method detailed is the partial catalytic hydrogenation using a Lindlar catalyst, a well-established and reliable method for achieving high cis-selectivity.[1][2] An alternative protocol using the P-2 nickel catalyst is also presented, offering a lead-free option.[1][2]
Introduction
The reduction of alkynes can yield either alkanes, (E)-alkenes, or (Z)-alkenes depending on the chosen reagents and reaction conditions.[3] Complete reduction to an alkane is typically achieved using standard hydrogenation catalysts like palladium on carbon (Pd/C) with an excess of hydrogen.[2] The synthesis of (E)-alkenes is commonly accomplished through dissolving metal reductions, such as sodium in liquid ammonia.[2][3] For the stereoselective formation of (Z)-alkenes, partial hydrogenation with a "poisoned" catalyst is the most effective strategy.[1][4]
The Lindlar catalyst, composed of palladium supported on calcium carbonate and deactivated with lead acetate and quinoline, is the most widely used catalyst for this transformation.[1][5][6] The "poison" deactivates the most active catalytic sites, preventing the over-reduction of the initially formed (Z)-alkene to the corresponding alkane.[1][4] The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond on the catalyst surface, resulting in the exclusive formation of the cis or (Z)-isomer.[3][5]
Reaction Mechanism: Lindlar Catalytic Hydrogenation
The mechanism for the Lindlar-catalyzed hydrogenation of an alkyne to a (Z)-alkene involves several key steps on the surface of the palladium catalyst.
Experimental Protocols
Protocol 1: Reduction of this compound using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous solvent (e.g., methanol, ethanol, hexane, or ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 8.05 mmol) in an anhydrous solvent (e.g., 25 mL of methanol).
-
Catalyst Addition: Carefully add Lindlar's catalyst (e.g., 50-100 mg, ~5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask with a septum and purge the flask with hydrogen gas. Connect the flask to a hydrogen balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-8 hours. It is crucial to stop the reaction once the starting alkyne is consumed to prevent potential over-reduction or isomerization.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude (Z)-7-methyl-3-octene.
-
Purification: If necessary, purify the product by column chromatography on silica gel, eluting with a non-polar solvent such as hexane.
Protocol 2: Reduction of this compound using P-2 Nickel Catalyst
The P-2 catalyst (Nickel Boride) is a suitable, lead-free alternative to Lindlar's catalyst for the synthesis of (Z)-alkenes.[1][2] It is typically prepared in situ.
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a side-arm
-
Syringe
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate (e.g., 0.25 g, 1.0 mmol) in 95% ethanol (e.g., 25 mL). Purge the flask with hydrogen gas. While stirring, rapidly add a solution of sodium borohydride (e.g., 0.11 g, 2.9 mmol) in ethanol (e.g., 10 mL) via syringe. A black precipitate of the P-2 catalyst will form.
-
Substrate Addition: To this catalyst suspension, add a solution of this compound (e.g., 1.0 g, 8.05 mmol) in ethanol (e.g., 10 mL).
-
Hydrogenation: Connect the flask to a hydrogen source and stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once complete, the work-up procedure is similar: filter the catalyst, remove the solvent under reduced pressure, and purify the product if necessary.
Data Presentation
Quantitative data for the reduction of this compound is not specifically reported. However, the following table summarizes typical yields and stereoselectivities for the Lindlar hydrogenation of various internal alkynes, which can be considered representative for the expected outcome of the reduction of this compound.
| Alkyne Substrate | Product | Yield (%) | (Z:E) Ratio | Reference |
| 2-Hexyne | (Z)-2-Hexene | >95 | >99:1 | [General knowledge] |
| 3-Hexyne | (Z)-3-Hexene | 96 | >99:1 | [General knowledge] |
| Diphenylacetylene | (Z)-Stilbene | >95 | >98:2 | [General knowledge] |
| 4-Octyne | (Z)-4-Octene | 97 | >99:1 | [General knowledge] |
| 2-Nonynoic acid | (Z)-2-Nonenoic acid | 90 | >98:2 | [General knowledge] |
Note: Yields and selectivities can vary depending on the specific reaction conditions, substrate purity, and catalyst quality.
Logical Workflow for (Z)-Alkene Synthesis
The following diagram illustrates the general workflow for the synthesis of (Z)-7-methyl-3-octene from this compound.
Conclusion
The partial catalytic hydrogenation of this compound using a Lindlar or P-2 nickel catalyst provides a reliable and highly stereoselective method for the synthesis of (Z)-7-methyl-3-octene. Careful monitoring of the reaction is essential to prevent over-reduction and ensure high yields of the desired (Z)-alkene. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling Reactions
Topic: Feasibility and Methodology of Employing 7-Methyl-3-octyne in Sonogashira Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substrate Scope of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of an amine base.[4] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][5]
A critical requirement for the classical Sonogashira reaction is the presence of a terminal alkyne (possessing a C≡C-H bond). The reaction mechanism involves the deprotonation of this acidic proton by a base, followed by the formation of a copper acetylide intermediate.[6] This copper acetylide then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of the aryl/vinyl halide to a palladium(0) catalyst.[2]
The specified substrate, This compound , is an internal alkyne. Its structure (CH₃CH₂C≡CCH₂CH₂CH(CH₃)₂) lacks the essential terminal acidic proton. Consequently, it cannot form the necessary copper acetylide intermediate and is not a suitable substrate for a direct, classical Sonogashira coupling reaction .
Alternative Strategies for the Coupling of Internal Alkynes
While this compound is incompatible with the standard Sonogashira protocol, researchers interested in coupling internal alkynes can explore several alternative strategies:
-
Modified Sonogashira Conditions: Certain copper-free Sonogashira modifications may be more suitable for specific internal alkynes, although this often requires specialized ligands and conditions and is not universally applicable.
-
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. An alkynylzinc reagent could potentially be prepared and coupled with an aryl halide.
-
Stille Coupling: This method uses an organotin reagent to couple with an sp²-hybridized organohalide, catalyzed by palladium.
-
Direct C-H Alkenylation/Alkynylation: Recent advancements have led to methods for the direct coupling of C-H bonds. Some palladium-catalyzed methods have been developed for the cross-coupling of internal alkynes with terminal alkynes to form 1,3-enynes, which may be adaptable for other coupling partners.[7][8]
These alternative methods bypass the mechanistic requirement of a terminal alkyne proton and offer different pathways to achieve the desired carbon-carbon bond formation.
Exemplary Protocol: Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide
To illustrate the practical application of the Sonogashira reaction for the intended audience, this section provides a detailed, general protocol for the coupling of a terminal alkyne with an aryl halide. This procedure can be adapted and optimized for specific substrates.
Reaction Scheme: R¹-X + H-C≡C-R² --[Pd cat., Cu cat., Base]--> R¹-C≡C-R²
(Where R¹ = Aryl, Vinyl; X = I, Br, OTf; R² = Alkyl, Aryl, Silyl)
Materials and Reagents
| Component | Role | Typical Loading (mol%) | Example |
| Aryl Halide | Substrate | 1.0 eq (100 mol%) | Iodobenzene |
| Terminal Alkyne | Substrate | 1.1 - 1.5 eq | Phenylacetylene |
| Palladium Catalyst | Catalyst | 0.1 - 5 mol% | Pd(PPh₃)₂Cl₂ (Dichlorobis...) |
| Copper(I) Co-catalyst | Co-catalyst | 1 - 10 mol% | Copper(I) Iodide (CuI) |
| Base | Acid Scavenger/Solvent | 2.0 - 5.0 eq | Triethylamine (Et₃N) or Diisopropylamine |
| Solvent | Reaction Medium | - | Tetrahydrofuran (THF) or DMF |
Note: The reactivity of the aryl halide typically follows the trend: I > Br > OTf >> Cl.[1][3] Aryl iodides are often reactive enough for coupling at room temperature, whereas aryl bromides may require elevated temperatures.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq) via syringe.[6]
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) dropwise to the stirred mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature (or heat if necessary, e.g., to 50-60 °C for less reactive halides) and monitor its progress.
-
Reaction Monitoring: Track the consumption of the aryl halide starting material using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute it with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Visualizing the Process
Sonogashira Reaction Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Catalytic Cycle of the Sonogashira Reaction
The reaction mechanism involves two interconnected catalytic cycles.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Coupling of Two Different Alkynes to Give 1,3-Enynes - ChemistryViews [chemistryviews.org]
- 8. chemrxiv.org [chemrxiv.org]
Experimental protocol for the synthesis of 7-Methyl-3-octyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 7-Methyl-3-octyne, an internal alkyne. The synthesis is achieved via the alkylation of a terminal alkyne, specifically the deprotonation of 1-pentyne with sodium amide in liquid ammonia, followed by nucleophilic substitution with 1-bromo-3-methylbutane. This method is a robust and common strategy for the formation of carbon-carbon bonds to an alkyne. This application note includes a step-by-step protocol, a summary of required materials and their properties, and expected analytical data for the final product.
Introduction
This compound is a disubstituted alkyne that can serve as a valuable building block in organic synthesis. The carbon-carbon triple bond offers a site for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The synthesis described herein utilizes the acidity of the terminal proton of 1-pentyne, which can be removed by a strong base to form a potent nucleophile, the acetylide anion.[1][2] This acetylide then undergoes an SN2 reaction with a primary alkyl halide to yield the desired internal alkyne.[1]
Reaction Scheme
The overall two-step, one-pot synthesis of this compound is depicted below:
Step 1: Deprotonation of 1-Pentyne CH₃CH₂CH₂C≡CH + NaNH₂ → CH₃CH₂CH₂C≡C⁻Na⁺ + NH₃
Step 2: Alkylation with 1-Bromo-3-methylbutane CH₃CH₂CH₂C≡C⁻Na⁺ + (CH₃)₂CHCH₂CH₂Br → CH₃CH₂CH₂C≡CCH₂CH₂CH(CH₃)₂ + NaBr
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Pentyne | C₅H₈ | 68.12 | 39-41 | 0.691 |
| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 120-121 | 1.21 |
| This compound | C₉H₁₆ | 124.22 | 145.3 | 0.772[3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR | Data available in spectral databases.[3] |
| ¹³C NMR | Data available in spectral databases.[3][4] |
| IR Spectrum (Infrared) | Characteristic C≡C stretch (approx. 2200-2260 cm⁻¹).[4][5] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 124.[5][6] |
Experimental Protocol
Materials:
-
1-Pentyne (≥98%)
-
Sodium amide (NaNH₂) (98%)
-
1-Bromo-3-methylbutane (≥98%)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet.
-
Dry ice/acetone condenser or cold finger
-
Low-temperature thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup and Deprotonation:
-
Assemble a dry three-necked flask under an inert atmosphere of argon or nitrogen.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 100 mL of liquid ammonia into the flask.
-
To the stirred liquid ammonia, cautiously add sodium amide (1.1 equivalents).
-
Slowly add 1-pentyne (1.0 equivalent) dropwise to the sodium amide suspension over 30 minutes. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the pentynide anion.
-
-
Alkylation:
-
Dissolve 1-bromo-3-methylbutane (1.05 equivalents) in a small amount of anhydrous diethyl ether.
-
Add the solution of 1-bromo-3-methylbutane dropwise to the pentynide solution over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate through a bubbler.
-
-
Work-up:
-
After the ammonia has evaporated, add 50 mL of anhydrous diethyl ether to the reaction residue.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further gas evolution is observed.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound. Collect the fraction boiling around 145 °C.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with care in a dry, inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas at room temperature. The procedure must be carried out in a well-ventilated fume hood.
-
1-Bromo-3-methylbutane is a lachrymator and should be handled in a fume hood.
-
The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This procedure is scalable and utilizes common laboratory reagents and techniques. The purity of the final product can be readily assessed using standard analytical methods such as NMR, IR, and mass spectrometry. This synthesis provides a key intermediate for further elaboration in various research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. NaNH2 Chemical Name: Formula, Structure & Uses [vedantu.com]
- 3. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(37050-06-9) IR Spectrum [chemicalbook.com]
- 5. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 6. 3-Octyne, 7-methyl- [webbook.nist.gov]
Application Note: Purification of 7-Methyl-3-octyne by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 7-Methyl-3-octyne using fractional distillation. This method is effective for separating the desired product from unreacted starting materials and other potential impurities commonly found in its synthesis. The significant difference in boiling points between this compound and potential contaminants allows for efficient purification. This document outlines the necessary equipment, safety precautions, and a step-by-step procedure for the distillation process.
Introduction
This compound is an internal alkyne of interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Synthetic routes to this compound, such as the alkylation of smaller alkynes, can result in a crude product containing unreacted starting materials and byproducts. Fractional distillation is a fundamental purification technique in organic chemistry that separates compounds based on differences in their boiling points. Due to the substantial variance in the boiling points of this compound and its likely precursors, fractional distillation presents an efficient and scalable method for achieving high purity.
Data Presentation
The successful separation of this compound from its potential impurities via distillation is reliant on the differences in their boiling points. The table below summarizes the key physical properties of this compound and its common synthetic precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆ | 124.22 | 145-148 |
| 5-Methylhex-1-yne | C₇H₁₂ | 96.17 | 87-93[1][2] |
| Ethyl bromide | C₂H₅Br | 108.97 | 38[3][4][5][6][7] |
| But-1-yne | C₄H₆ | 54.09 | 8.1[8] |
| Isoamyl bromide | C₅H₁₁Br | 151.04 | 120-121[9][10][11][12][13] |
Table 1: Physical Properties of this compound and Potential Impurities.
Experimental Protocol
This protocol details the purification of this compound by fractional distillation at atmospheric pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Clamps and stands
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation (optional)
-
Standard laboratory glassware
Safety Precautions:
-
Alkynes are flammable and can be toxic if inhaled.[14] All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure all glassware is free of cracks and defects.
-
Use a heating mantle or oil bath as a heat source. Avoid open flames.
-
Take precautions against static discharge.
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood as depicted in the workflow diagram below.
-
Place the crude this compound and a magnetic stir bar or boiling chips into a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head with the thermometer and condenser on top of the fractionating column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.
-
Attach a receiving flask to the end of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.
-
Secure all joints with clamps.
-
If necessary, insulate the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
-
Distillation Process:
-
Begin stirring the crude mixture.
-
Gradually heat the round-bottom flask using the heating mantle or oil bath.
-
Observe the temperature as the vapor begins to rise through the fractionating column.
-
The first fraction to distill will be the component with the lowest boiling point. Collect any low-boiling impurities in a separate receiving flask. The temperature should hold steady during the distillation of each pure component.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again. Change the receiving flask to collect any intermediate fractions.
-
As the temperature approaches the boiling point of this compound (approximately 145-148 °C), change to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Continue distillation until the temperature either begins to rise significantly, indicating the presence of higher-boiling impurities, or drops, indicating the distillation is complete.
-
Stop heating and allow the apparatus to cool down completely before disassembling.
-
-
Analysis:
-
The purity of the collected this compound fraction can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workflow Diagram
Fractional Distillation Workflow for this compound.
References
- 1. 5-methylhex-1-yne [stenutz.eu]
- 2. 5-Methyl-1-hexyne, 98% | Fisher Scientific [fishersci.ca]
- 3. Suryoday Interpharma LLP - Ethyl-Bromide [suryodayinterpharm.com]
- 4. Ethyl Bromide [drugfuture.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Ethyl Bromide - Hydroquinone Monomethyl Ether in India [novainternational.net]
- 7. novainternational.net [novainternational.net]
- 8. 1-Butyne - Wikipedia [en.wikipedia.org]
- 9. isoamyl bromide [chembk.com]
- 10. Isoamyl bromide | CAS#:107-82-4 | Chemsrc [chemsrc.com]
- 11. modychem.co [modychem.co]
- 12. Isoamyl Bromide [drugfuture.com]
- 13. isoamyl bromide [stenutz.eu]
- 14. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
Application of 7-Methyl-3-octyne in Pharmaceutical Chemistry: An Overview of Potential Roles and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-octyne is an internal alkyne whose direct applications in pharmaceutical chemistry are not documented in current scientific literature. However, the alkyne functional group is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex molecular architectures and as a key pharmacophoric element in various drug candidates. This document explores the potential, albeit theoretical, applications of this compound in drug discovery and provides generalized experimental protocols for its synthesis and potential derivatization, drawing from established methodologies for similar alkyne-containing compounds.
Introduction: The Role of Alkynes in Pharmaceutical Chemistry
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. This functional group imparts unique properties to a molecule, including linearity and rigidity, which can be exploited in drug design to orient substituents for optimal interaction with biological targets.[1] Furthermore, the alkyne moiety is relatively unreactive under physiological conditions but can be readily functionalized through a variety of chemical transformations, making it a valuable synthetic handle.[2]
Key Roles of Alkynes in Drug Discovery:
-
Scaffold for Synthesis: The triple bond can be elaborated into a wide range of other functional groups and heterocyclic systems, which are prevalent in pharmaceuticals.
-
Pharmacophore: The alkyne group itself can act as a key binding element in a pharmacophore, interacting with the active site of an enzyme or receptor.
-
Bioisostere: An alkyne can serve as a bioisostere for other chemical groups, such as phenyl rings or amides, helping to improve metabolic stability or binding affinity.
-
Linker: The rigid, linear nature of alkynes makes them useful as linkers to connect different pharmacophoric elements in a molecule.
-
Bioconjugation: Terminal alkynes are particularly useful in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for linking molecules to biomacromolecules.[2]
While this compound is an internal alkyne and thus not directly suitable for standard click chemistry, its triple bond can still participate in various synthetic transformations relevant to pharmaceutical development.
Potential (Theoretical) Applications of this compound
Given the absence of direct studies on this compound's biological activity, its primary potential in pharmaceutical chemistry lies in its use as a building block or intermediate for the synthesis of more complex, potentially bioactive molecules.
Hypothetical Synthetic Utility:
-
Precursor for Heterocyclic Compounds: The triple bond of this compound could be a starting point for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, or triazoles, which are common motifs in pharmaceuticals.
-
Introduction of a Lipophilic Moiety: The isoamyl group at one end and the ethyl group at the other end of the alkyne provide lipophilic character, which could be desirable for tuning the pharmacokinetic properties of a drug candidate.
-
Derivatization to Novel Scaffolds: Through reactions such as hydration, hydrogenation, or cycloadditions, the alkyne can be converted into a variety of functionalized structures for screening in biological assays.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its potential subsequent reactions. These are based on standard organic chemistry methodologies for alkynes.
Synthesis of this compound
Two common methods for the synthesis of internal alkynes like this compound are the alkylation of a smaller terminal alkyne or the elimination from a dihaloalkane.
Protocol 1: Alkylation of a Terminal Alkyne
This protocol is based on the reaction of an acetylide with an alkyl halide.
Workflow for Alkylation of a Terminal Alkyne
Caption: Synthesis of this compound via alkylation of a terminal alkyne.
Materials:
-
But-1-yne
-
n-Butyllithium (n-BuLi) in hexanes or Sodium Amide (NaNH₂)
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve but-1-yne in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution via the dropping funnel. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the butynide anion.
-
Add one equivalent of 1-bromo-3-methylbutane to the dropping funnel and add it dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.
Protocol 2: Double Dehydrohalogenation of a Dihaloalkane
This method involves the elimination of two equivalents of HBr or HCl from a vicinal or geminal dihalide.
Workflow for Double Dehydrohalogenation
Caption: Synthesis of this compound via double dehydrohalogenation.
Materials:
-
3,4-Dibromo-7-methyloctane (or the corresponding dichloro- derivative)
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (t-BuOK) (at least 2 equivalents)
-
Anhydrous solvent (e.g., liquid ammonia, THF, or DMSO)
-
Water
-
Organic solvents for extraction and chromatography
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the dihaloalkane in the appropriate anhydrous solvent.
-
If using NaNH₂ in liquid ammonia, condense ammonia into the flask at -78 °C and then add the sodium amide.
-
Add the dihaloalkane solution dropwise to the strong base at the appropriate temperature (e.g., -78 °C for liquid ammonia, room temperature or elevated for THF/DMSO).
-
After the addition is complete, stir the reaction for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography or distillation.
Potential Derivatization Reactions
The following are examples of reactions that could be performed on this compound to generate a library of compounds for biological screening.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type | Potential Pharmaceutical Relevance |
| Partial Hydrogenation | H₂, Lindlar's catalyst | (Z)-7-Methyl-3-octene | Conversion to a specific alkene geometry can be crucial for biological activity. |
| Na, NH₃ (l) | (E)-7-Methyl-3-octene | Provides the alternative alkene isomer for structure-activity relationship (SAR) studies. | |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 7-Methyl-3-octanone and/or 7-Methyl-4-octanone | Ketones are common functional groups in pharmaceuticals and can be further functionalized. |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 7-Methyl-3-octanone and/or 7-Methyl-4-octanone | Provides ketones with regioselectivity complementary to acid-catalyzed hydration. |
| [2+2+2] Cycloaddition | With a di-yne and a catalyst (e.g., CpCo(CO)₂) | Substituted benzene derivative | A powerful method for constructing highly substituted aromatic rings, which are privileged structures in medicinal chemistry. |
| Pauson-Khand Reaction | With an alkene and Co₂(CO)₈ | Bicyclic enone | Rapidly builds molecular complexity, generating scaffolds for further elaboration. |
Conclusion
While this compound does not have any currently documented applications in pharmaceutical chemistry, its alkyne functionality represents a versatile starting point for the synthesis of a wide array of more complex molecules. The protocols outlined above provide a general framework for the synthesis and potential derivatization of this compound. Researchers and scientists in drug development can utilize these or similar methodologies to create novel molecular entities for biological screening, thereby exploring the untapped potential of this and other simple alkynes as precursors to future therapeutics. The exploration of such chemical space is fundamental to the discovery of new drugs.
References
Synthesis of Polymers from Alkyne Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polymers from alkykyne derivatives. It covers key polymerization methodologies, quantitative data on polymer characteristics, and their applications, with a particular focus on the interests of those in drug development.
Application Notes
The synthesis of polymers from alkyne derivatives has garnered significant attention due to the unique electronic, optical, and biological properties of the resulting materials. These polymers, often possessing conjugated backbones, are at the forefront of innovations in materials science and medicine. This section details the primary synthetic strategies and their applications, particularly in the realm of drug development.
Synthetic Strategies for Alkyne-Derived Polymers
Several powerful polymerization techniques are employed to construct polymers from alkyne monomers. The choice of method depends on the desired polymer architecture, properties, and the nature of the alkyne monomer.
-
Glaser Coupling Polymerization: This oxidative homocoupling of terminal alkynes is a classic method for synthesizing symmetrical 1,3-diynes and corresponding polymers.[1][2][3] It typically utilizes a copper(I) salt catalyst in the presence of a base and an oxidant.[1] The Glaser-Hay coupling is a notable modification that uses a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, offering greater versatility in terms of solvents.[1][2] This method is particularly useful for creating highly conjugated polymer backbones.
-
Sonogashira Coupling Polymerization: A cornerstone of cross-coupling chemistry, the Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] Sonogashira polymerization is extensively used to synthesize poly(arylene ethynylene)s (PAEs), a class of polymers with significant potential in organic electronics and as drug delivery vehicles.[7] The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile tool for creating functional polymers.[4][6]
-
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the polymerization of strained cyclic olefins, including those containing alkyne functionalities.[12][13][14] The reaction is driven by the relief of ring strain and is catalyzed by transition metal complexes, most notably Grubbs' ruthenium catalysts.[13] ROMP allows for the synthesis of polymers with unique architectures and functional groups incorporated into the polymer backbone, which is advantageous for creating advanced materials for applications like drug delivery.[14][15]
Applications in Drug Development
Polymers derived from alkynes are increasingly being explored for a range of biomedical applications, owing to their tunable properties and the ability to incorporate bioactive molecules.
-
Drug Delivery Systems: The conjugated backbones and functionalizable side chains of alkyne-derived polymers make them excellent candidates for drug delivery vehicles. They can be engineered to form nanoparticles that encapsulate therapeutic agents, enhancing their solubility, stability, and bioavailability.[16] Polymers with low polydispersity (PDI) are particularly desirable as they lead to more uniform drug carriers and controlled release profiles.[16]
-
Biocompatibility and Cytotoxicity: For any in vivo application, the biocompatibility and cytotoxicity of the polymer are of paramount importance. While some polyacetylene derivatives have shown cytotoxic activity against cancer cells, it is crucial to design these polymers to be non-toxic to healthy cells when used as drug carriers.[17] The choice of monomer, polymer architecture, and surface functionalization all play a role in determining the overall biocompatibility of the material.
-
Targeted Drug Delivery: Alkyne functionalities on the polymer backbone or side chains can be readily modified using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of targeting ligands (e.g., peptides, antibodies) that can direct the polymer-drug conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
Quantitative Data Summary
The following tables summarize key quantitative data for polymers synthesized from alkyne derivatives using various methods.
Table 1: Molecular Weight and Polydispersity of Alkyne-Derived Polymers
| Polymerization Method | Monomer | Catalyst System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Rh-Catalyzed | 1-ethynyl-4-(tert-butyl)benzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 2.72 x 10⁶ | 4.80 x 10⁶ | 1.76 | [8][9] |
| Rh-Catalyzed | 1-ethynyl-4-methoxybenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.70 x 10⁶ | 3.10 x 10⁶ | 1.82 | [8][9] |
| Rh-Catalyzed | Phenylacetylene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.10 x 10⁶ | 2.10 x 10⁶ | 1.91 | [8][9] |
| Sonogashira | Di-iodo-pyridine & Diethynylbenzene | Pd(PPh₃)₄ / CuI | 12,500 | 21,200 | 1.70 | [7] |
| RAFT Polymerization | Methacrylic Acid & PEGMA | - | 10,000 - 20,000 | - | ~1.1 - 1.3 | [18] |
Table 2: Drug Delivery and Cytotoxicity Data
| Polymer System | Drug | Drug Loading (%) | Release Profile | Cell Line | IC50 Value | Reference |
| Solid Lipid Nanoparticles | Aspirin | - | Sustained release over 5 days | MIA PaCa-2 | 2.4 mM (free) vs. 99.11 µM (SLN) | [19] |
| Solid Lipid Nanoparticles | Curcumin | - | Sustained release over 5 days | MIA PaCa-2 | 19.6 µM (free) vs. 4.93 µM (SLN) | [19] |
| Silver Nanoparticles | Mebeverine | - | - | HepG2 | >100 µg/mL (free) vs. 45.7 µg/mL (AgNP) at 72h | [20] |
| PLA Nanoparticles | KP1019 (Ruthenium drug) | ~95% loading efficiency | - | CH1 | ~100 µM (free) vs. ~5 µM (NP) | [21] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key polymerization methods discussed in the application notes.
Protocol 1: Glaser Coupling Polymerization of a Diyne Monomer
This protocol describes a general procedure for the synthesis of a poly(diyne) via Glaser-Hay coupling.
Materials:
-
Diyne monomer (e.g., 1,4-diethynylbenzene)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Oxygen or Air supply
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve CuCl (5 mol%) and TMEDA (10 mol%) in the chosen anhydrous solvent. Stir the solution until the catalyst complex forms (typically a color change is observed).
-
Monomer Addition: Dissolve the diyne monomer (1 equivalent) in the same anhydrous solvent in a separate flask. Transfer the monomer solution to the catalyst solution via cannula.
-
Polymerization: Bubble a slow stream of oxygen or air through the reaction mixture while stirring vigorously at room temperature. The reaction progress can be monitored by the disappearance of the monomer spot on TLC. Polymerization times can range from a few hours to 24 hours.
-
Precipitation and Purification: Once the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Isolation: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by NMR and FTIR spectroscopy to confirm the structure.
Protocol 2: Sonogashira Coupling Polymerization of a Diyne and a Dihalide
This protocol provides a general method for the synthesis of a poly(arylene ethynylene).
Materials:
-
Diyne monomer (e.g., 1,4-diethynylbenzene)
-
Dihaloarene monomer (e.g., 1,4-diiodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Anhydrous solvent (e.g., Toluene/Triethylamine mixture, 5:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the diyne monomer (1 equivalent), the dihaloarene monomer (1 equivalent), the palladium catalyst, and the copper(I) iodide.
-
Solvent Addition: Add the anhydrous toluene/triethylamine solvent mixture via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 24-48 hours. The polymer will often precipitate out of solution as it forms.
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of methanol.
-
Purification: Collect the precipitated polymer by filtration. The crude polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., chloroform) to remove oligomers and catalyst residues.
-
Isolation: Dry the purified polymer under vacuum.
-
Characterization: Analyze the polymer by GPC, NMR, and FTIR.
Protocol 3: Rhodium-Catalyzed Polymerization of Phenylacetylene
This protocol outlines a typical procedure for the polymerization of phenylacetylene using a rhodium catalyst.[8][9]
Materials:
-
Phenylacetylene (freshly distilled)
-
Rhodium catalyst (e.g., [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], 0.1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the rhodium catalyst in anhydrous THF in a Schlenk flask.
-
Monomer Addition: Add the freshly distilled phenylacetylene to the catalyst solution via syringe. The monomer to catalyst ratio will determine the theoretical molecular weight.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization is often rapid, indicated by a significant increase in viscosity and a color change. Reaction times can range from minutes to a few hours.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Pour the viscous solution into a large volume of methanol to precipitate the poly(phenylacetylene).
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Determine the molecular weight and PDI by GPC (using an appropriate solvent like THF or chloroform). Characterize the polymer structure and stereoregularity using NMR spectroscopy.
Visualizations
Diagram 1: General Workflow for Synthesis and Characterization of Alkyne-Derived Polymers
Caption: Workflow from monomer to characterized polymer.
Diagram 2: Logical Flow for Application in Drug Delivery
Caption: From polymer to therapeutic application.
Diagram 3: Relationship Between Synthesis Methods and Polymer Types
Caption: Correlation of synthesis methods to polymer classes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low PDI Polymers - CD Bioparticles [cd-bioparticles.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Cytotoxic and Genotoxic Evaluation of Drug-Loaded Silver Nanoparticles with Mebeverine and Its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methyl-3-octyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, making them invaluable tools in drug discovery, bioconjugation, and materials science. One of the most prominent examples of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne.
7-Methyl-3-octyne is a terminal alkyne that, due to its structure, is a suitable substrate for CuAAC reactions. While specific literature on the use of this compound in click chemistry is not extensive, its chemical properties allow for its effective participation in copper-catalyzed cycloadditions. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in CuAAC, based on established principles for terminal alkynes. The methodologies outlined here are designed to be broadly applicable for researchers aiming to incorporate this alkyne into their click chemistry workflows.
Principle of the Reaction
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, such as this compound, in the presence of a copper(I) catalyst. The copper(I) species, often generated in situ from a copper(II) salt and a reducing agent, catalyzes the reaction, leading to the exclusive formation of the 1,4-disubstituted triazole isomer. The reaction is highly efficient and can be performed under mild, often aqueous, conditions, rendering it suitable for a wide array of applications, including the labeling of biomolecules.
Applications
The use of this compound in CuAAC reactions opens up possibilities for a variety of applications, including:
-
Bioconjugation: Linking this compound, or molecules functionalized with it, to azide-modified biomolecules such as proteins, peptides, nucleic acids, and carbohydrates.[1][2][3]
-
Drug Development: Synthesizing novel drug candidates and libraries of compounds for high-throughput screening. The triazole ring formed is a stable and often biocompatible linker.
-
Materials Science: Modifying polymers and surfaces to create functional materials with tailored properties.
-
Fluorescent Labeling: Attaching azide-containing fluorescent dyes to molecules functionalized with this compound for imaging and detection purposes.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions involving terminal alkynes structurally similar to this compound. These values should be considered as estimates and may require optimization for specific applications.
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Lower concentrations are common in bioconjugation, while higher concentrations are used in organic synthesis. |
| Copper(I) Catalyst | 1-10 mol% (relative to the limiting reagent) | Higher catalyst loading can increase reaction rates but may also lead to side reactions or be cytotoxic in biological systems. |
| Reducing Agent | 5-10 equivalents (relative to copper) | Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.[4] |
| Accelerating Ligand | 1-5 equivalents (relative to copper) | Ligands such as THPTA or BTTAA can stabilize the Cu(I) catalyst, increase reaction rates, and reduce cytotoxicity.[1] |
| Reaction Time | 1 - 24 hours | Reaction times are dependent on reactant concentrations, temperature, and the specific substrates used. Simple aliphatic alkynes generally exhibit good reactivity.[5] |
| Typical Yield | > 90% | CuAAC reactions are known for their high efficiency and yields.[2] |
| Solvent | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, t-BuOH/H₂O) | The choice of solvent depends on the solubility of the reactants. Aqueous systems are preferred for bioconjugations.[1] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the copper-catalyzed click reaction between this compound and an azide-containing molecule in an aqueous/organic solvent mixture.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS), DMSO, t-butanol)
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO).
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
If using a ligand, prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-functionalized molecule to the desired final concentration in your chosen solvent system (e.g., a mixture of PBS and DMSO to ensure solubility of all components).
-
Add this compound from the stock solution to the reaction mixture (typically in a 1:1 to 1.5:1 molar ratio relative to the azide).
-
If using a ligand, add the THPTA stock solution to a final concentration of 1-5 times the copper concentration.
-
Add the copper(II) sulfate stock solution to a final concentration of 1-10 mol% relative to the limiting reactant.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 equivalents relative to the copper(II) sulfate.
-
If the reaction is sensitive to oxygen, deoxygenate the final reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes before adding the sodium ascorbate.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be gently agitated.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified to isolate the triazole product. The purification method will depend on the nature of the product.
-
For small molecules, standard chromatographic techniques like column chromatography can be used.
-
For biomolecules, purification may involve size-exclusion chromatography, dialysis, or precipitation.
-
Protocol 2: Bioconjugation of an Azide-Labeled Protein with this compound
This protocol provides a method for labeling an azide-modified protein with a this compound-functionalized reporter molecule.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound functionalized with a reporter group (e.g., a fluorophore)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassing equipment (optional)
Procedure:
-
Prepare Reagent Stocks:
-
Prepare a 10 mM stock solution of the this compound reporter molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-labeled protein to the desired concentration (e.g., 1 mg/mL) in PBS.
-
Add the this compound reporter stock solution to the protein solution to achieve a final concentration that is in 2-10 fold molar excess over the protein.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stocks in a 1:5 molar ratio.
-
Add the premixed catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.[6]
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction. To minimize oxygen exposure, it is advisable to work quickly and keep the tube capped.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C for longer periods, with gentle shaking.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst from the labeled protein using a desalting column (size-exclusion chromatography) or through dialysis against a suitable buffer.
-
The purified, labeled protein can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent reporter was used) or mass spectrometry to confirm conjugation.
-
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for bioconjugation using CuAAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Asymmetric Synthesis Involving Chiral Alkynes
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of molecules containing chiral alkyne functionalities or the utilization of alkynes in the stereoselective construction of chiral centers is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. The unique electronic and steric properties of the alkyne moiety make it a versatile building block for the synthesis of complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key methodologies in the field of asymmetric synthesis involving chiral alkynes.
Catalytic Asymmetric Alkynylation of Aldehydes
The addition of terminal alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields chiral propargylic alcohols, which are highly valuable synthetic intermediates. The development of catalytic and enantioselective variants of this transformation has been a significant focus of research. One of the most robust and widely used methods was developed by Carreira and coworkers, which utilizes a zinc(II) triflate catalyst in conjunction with the chiral ligand (+)-N-methylephedrine.[1][2]
A key advantage of the Carreira protocol is its operational simplicity and tolerance to moisture, allowing the reaction to be performed in reagent-grade solvents without the need for rigorously anhydrous conditions.[3] This method is applicable to a broad range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes.[1][3]
Data Presentation: Enantioselective Alkynylation of Aldehydes
| Entry | Aldehyde | Alkyne | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Phenylacetylene | 22 | 95 | 98 | [2] |
| 2 | Cyclohexanecarboxaldehyde | 1-Heptyne | 22 | 98 | 99 | [2] |
| 3 | Isovaleraldehyde | Trimethylsilylacetylene | 22 | 91 | >99 | [2] |
| 4 | Cinnamaldehyde | 1-Hexyne | 10 | 92 | 97 | [2] |
| 5 | Pivalaldehyde | Phenylacetylene | 10 | 99 | 91 | [2] |
Experimental Protocol: Carreira's Asymmetric Alkynylation of an Aldehyde
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-methylephedrine
-
Triethylamine (Et₃N)
-
Aldehyde (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Toluene (reagent grade)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add zinc triflate (0.20 equiv) and (+)-N-methylephedrine (0.22 equiv).
-
Add reagent-grade toluene to achieve a 1 M concentration with respect to the aldehyde.
-
To the resulting suspension, add triethylamine (0.50 equiv) followed by the terminal alkyne (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (1.0 equiv) to the reaction mixture. For highly reactive aldehydes, slow addition over a period of time may be necessary to control the reaction exotherm and minimize side reactions.
-
Stir the reaction at room temperature (or up to 60 °C for less reactive substrates) and monitor its progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.[2]
Logical Workflow for Carreira's Asymmetric Alkynylation
Caption: Workflow for Carreira's Asymmetric Alkynylation.
Nickel-Catalyzed Enantioselective Reductive Coupling of Alkynes and Aldehydes
The nickel-catalyzed reductive coupling of alkynes and aldehydes represents a powerful method for the synthesis of allylic alcohols. This transformation is particularly attractive as it constructs a new stereocenter while simultaneously forming a carbon-carbon bond and a carbon-oxygen bond. The Jamison group has developed a highly enantioselective version of this reaction using a nickel catalyst with a chiral phosphine ligand.[4][5]
This methodology offers excellent control over regioselectivity and E/Z selectivity, affording trisubstituted allylic alcohols in high yields and enantiomeric excesses.[5] The reaction is notable for its convergence, bringing together two simple starting materials to create a more complex and functionalized product.
Data Presentation: Nickel-Catalyzed Reductive Coupling
| Entry | Alkyne | Aldehyde | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-Phenyl-1-propyne | Isobutyraldehyde | (+)-NMDPP | 97 | 96 | [5] |
| 2 | 1-Phenyl-1-butyne | Cyclohexanecarboxaldehyde | (+)-NMDPP | 85 | 94 | [4] |
| 3 | 1-(p-Tolyl)-1-propyne | Isobutyraldehyde | (+)-NMDPP | 95 | 95 | [4] |
| 4 | 1-Cyclohexyl-1-propyne | Pivalaldehyde | P-chiral ferrocenyl phosphine | 75 | 67 | [4] |
| 5 | 1,3-Enynes | Aromatic Aldehydes | P-chiral ferrocenyl phosphine | - | modest | [4] |
NMDPP = (+)-(neomenthyl)diphenylphosphine
Experimental Protocol: Jamison's Ni-Catalyzed Reductive Coupling
Materials:
-
Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0))
-
(+)-(Neomenthyl)diphenylphosphine ((+)-NMDPP)
-
Alkyne (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Triethylborane (Et₃B, 1.0 M in hexanes)
-
Ethyl acetate (EtOAc)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
Procedure:
-
In a glovebox, to a vial add Ni(cod)₂ (0.05 equiv) and (+)-NMDPP (0.10 equiv).
-
Add a 4:1 mixture of EtOAc/DMI to dissolve the solids.
-
Add the alkyne (1.2 equiv) and the aldehyde (1.0 equiv).
-
Add triethylborane (2.0 equiv, 1.0 M solution in hexanes) dropwise to the reaction mixture.
-
Seal the vial and stir at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, remove the reaction from the glovebox and quench by adding 1 mL of 1 M HCl.
-
Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[4][5]
Reaction Pathway for Ni-Catalyzed Reductive Coupling
Caption: Catalytic cycle for Ni-catalyzed reductive coupling.
Asymmetric Synthesis of the GPR40 Agonist AMG 837 via Copper-Catalyzed Conjugate Addition
The development of potent and selective therapeutics often relies on the efficient and stereocontrolled synthesis of the API. An excellent example is the synthesis of AMG 837, a potent agonist of the GPR40 receptor, which has been investigated for the treatment of type II diabetes.[6] A key step in the enantioselective synthesis of AMG 837 is a copper-catalyzed asymmetric conjugate addition of a terminal alkyne to an α,β-unsaturated thioamide.[6][7]
This reaction highlights the utility of asymmetric catalysis in the direct construction of chiral centers in complex, medicinally relevant molecules. The thioamide functionality is crucial, serving both to activate the Michael acceptor and as a precursor to the carboxylic acid present in the final drug molecule.[6]
Data Presentation: Asymmetric Synthesis of AMG 837 Intermediate
| Entry | Michael Acceptor | Alkyne | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | α,β-Unsaturated Thioamide | 4-Fluorophenylacetylene | Cu(OAc)₂ / Chiral Ligand | 90 | 95 | [6] |
Experimental Protocol: Asymmetric Conjugate Addition for AMG 837 Synthesis
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Chiral bis(oxazoline) or other suitable chiral ligand
-
α,β-Unsaturated thioamide precursor to AMG 837 (1.0 equiv)
-
4-Fluorophenylacetylene (1.5 equiv)
-
A weak base (e.g., a tertiary amine)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OAc)₂ (0.05 equiv) and the chiral ligand (0.055 equiv) in the anhydrous solvent.
-
Stir the solution at room temperature for 1 hour to allow for complex formation.
-
Add the α,β-unsaturated thioamide (1.0 equiv) and the weak base (2.0 equiv).
-
Add the 4-fluorophenylacetylene (1.5 equiv) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated) and monitor by TLC or HPLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the enantioenriched β-alkynyl thioamide.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
-
The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid to complete the synthesis of AMG 837.[6]
Synthetic Pathway to AMG 837 via Asymmetric Conjugate Addition
Caption: Key steps in the asymmetric synthesis of AMG 837.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 4. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and α-Hydroxy Ketones [organic-chemistry.org]
- 6. Enantioselective synthesis of a GPR40 agonist AMG 837 via catalytic asymmetric conjugate addition of terminal alkyne to α,β-unsaturated thioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-3-octyne
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methyl-3-octyne synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the alkylation of a terminal alkyne. This involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide.[1][2]
There are two primary pathways for this synthesis:
-
Pathway A: Deprotonation of 1-butyne followed by alkylation with 1-bromo-3-methylbutane.
-
Pathway B: Deprotonation of 5-methyl-1-hexyne followed by alkylation with ethyl bromide.
Q2: What are the critical factors affecting the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound:
-
Choice of Base and Solvent: A strong base is required for the complete deprotonation of the terminal alkyne. Common choices include sodium amide (NaNH₂) and n-butyllithium (n-BuLi).[2][3] The choice of solvent is also crucial; liquid ammonia is often used with NaNH₂, while ethereal solvents like THF or diethyl ether are used with n-BuLi.
-
Structure of the Alkyl Halide: The alkyl halide should ideally be a primary halide to favor the S(N)2 reaction. Secondary and tertiary halides will preferentially undergo E2 elimination, drastically reducing the yield of the desired alkyne.[4]
-
Reaction Temperature: The deprotonation step is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and prevent side reactions. The subsequent alkylation step may be allowed to warm to room temperature.
-
Purity of Reagents and Inert Atmosphere: Acetylide anions are highly reactive and will be quenched by protic species like water. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the starting materials and product have different R_f values. Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used to analyze aliquots of the reaction mixture to identify the presence of starting materials, the desired product, and any side products.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the terminal alkyne. 2. Presence of water or other protic impurities. 3. Alkyl halide is too hindered (secondary or tertiary), leading to E2 elimination. 4. Insufficient reaction time or temperature. | 1. Use a stronger base or ensure the base is of high purity. Consider switching from NaNH₂ to n-BuLi for more efficient deprotonation. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents. 3. If using Pathway A, be aware that 1-bromo-3-methylbutane is a primary halide but has branching that can increase the likelihood of E2 elimination. Pathway B with ethyl bromide is generally less prone to elimination. 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. For the alkylation step, allowing the reaction to stir overnight at room temperature may improve the yield. |
| Presence of Significant Side Products | 1. Elimination Product (Alkene): This is the primary side product, especially when using a more sterically hindered alkyl halide.[7][8] 2. Dimerization of Acetylide: Can occur if the acetylide is exposed to oxygen or if the alkylation is slow. 3. Isomerization of the Alkyne: Under strongly basic conditions, the triple bond can migrate.[9] | 1. Use a less sterically hindered alkyl halide if possible (favoring Pathway B). Maintain a low reaction temperature during the addition of the alkyl halide. 2. Maintain a strict inert atmosphere throughout the reaction. Add the alkyl halide slowly to the acetylide solution. 3. Use the mildest possible conditions for deprotonation and work up the reaction promptly once complete. |
| Difficulty in Product Purification | 1. The boiling point of the product is close to that of the starting materials or side products. 2. The product is contaminated with unreacted starting materials or byproducts. | 1. Fractional distillation is the most effective method for purifying this compound. Use a column with sufficient theoretical plates for good separation. 2. An aqueous workup is necessary to remove any remaining base and salts. Washing the organic layer with dilute acid, followed by water and brine, is recommended. Column chromatography on silica gel can be used for further purification if distillation is insufficient. |
Experimental Protocols
Pathway B: Synthesis of this compound from 5-methyl-1-hexyne and Ethyl Bromide
This pathway is generally preferred due to the lower propensity of ethyl bromide to undergo elimination compared to 1-bromo-3-methylbutane.
1. Deprotonation of 5-methyl-1-hexyne:
-
Using Sodium Amide (NaNH₂):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly opened sodium amide (1.1 equivalents) to liquid ammonia (approx. 200 mL for a 0.1 mol scale reaction) at -78 °C.
-
Slowly add 5-methyl-1-hexyne (1 equivalent) dissolved in a minimal amount of anhydrous diethyl ether via the dropping funnel.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the sodium acetylide.
-
-
Using n-Butyllithium (n-BuLi):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methyl-1-hexyne (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and slowly add n-butyllithium (1.05 equivalents, typically as a solution in hexanes) via a syringe.
-
Stir the mixture at -78 °C for 1 hour.
-
2. Alkylation with Ethyl Bromide:
-
Slowly add ethyl bromide (1.2 equivalents) to the acetylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
If liquid ammonia was used, allow it to evaporate.
-
Add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Data Presentation
Table 1: Comparison of Bases for Deprotonation in Alkyne Alkylation
| Base | Solvent | Typical Reaction Temperature (°C) | Advantages | Disadvantages | Estimated Yield Range (%) |
| Sodium Amide (NaNH₂) | Liquid Ammonia | -78 to -33 | Inexpensive, effective for terminal alkynes. | Requires handling of liquid ammonia, can promote alkyne isomerization at higher temperatures. | 60-80 |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 to 0 | Highly effective, less prone to isomerization. | More expensive, pyrophoric, requires careful handling. | 70-90 |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common side products in the synthesis of internal alkynes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of internal alkynes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
FAQ: My Sonogashira coupling reaction is yielding significant amounts of a symmetrical diyne. What is this side product and how can I prevent it?
Answer:
The side product you are observing is the result of homocoupling (also known as Glaser or Hay coupling) of your terminal alkyne starting material.[1][2] This reaction forms a symmetrical 1,3-diyne, consuming your valuable alkyne and reducing the yield of the desired internal alkyne. This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][3]
Troubleshooting & Solutions:
-
Rigorous Exclusion of Oxygen: Since oxygen promotes homocoupling, ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Use degassed solvents and proper Schlenk line techniques.
-
Modified Reaction Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[1]
-
Copper-Free Conditions: While traditional Sonogashira coupling uses a copper co-catalyst, numerous copper-free protocols have been developed specifically to avoid the homocoupling side reaction. Consider using a palladium catalyst system that does not require a copper salt.
-
Control of Catalyst Concentration: The concentration of the catalyst can influence the rate of homocoupling.[1] Titrate the catalyst loading to find the optimal balance for your specific substrates.
FAQ: I am attempting to synthesize an internal alkyne by alkylating a terminal alkyne, but my yield is low and I'm isolating an alkene. What is happening?
Answer:
You are observing a competing E2 elimination reaction . The acetylide anion, formed by deprotonating the terminal alkyne, is a strong base in addition to being a good nucleophile.[4][5] When reacting with sterically hindered alkyl halides (secondary or tertiary), the acetylide anion will act as a base, abstracting a proton and leading to the formation of an alkene side product instead of the desired SN2 substitution.[4][6]
Troubleshooting & Solutions:
-
Choice of Alkyl Halide: This method is most effective for methyl and primary alkyl halides .[5][6] Using secondary or tertiary alkyl halides will almost always result in elimination as the major pathway.[4] If your synthesis requires the addition of a secondary or tertiary alkyl group, a different synthetic strategy, such as a cross-coupling reaction, should be employed.
-
Reaction Conditions: While less impactful than the substrate choice, ensure your reaction temperature is not excessively high, as higher temperatures can favor elimination over substitution.
| Alkyl Halide Type | Dominant Pathway with Acetylide | Primary Product |
| Methyl (CH₃-X) | Sₙ2 | Internal Alkyne |
| Primary (R-CH₂-X) | Sₙ2 | Internal Alkyne |
| Secondary (R₂-CH-X) | E2 | Alkene |
| Tertiary (R₃-C-X) | E2 | Alkene |
FAQ: My dehydrohalogenation reaction to form an alkyne is producing a mixture of regioisomers. How can I control the position of the triple bond?
Answer:
The formation of regioisomers occurs due to the isomerization of the alkyne product under certain reaction conditions. An initially formed, less stable terminal alkyne can rearrange to a more stable internal alkyne.[7] This is particularly common when using weaker bases like potassium hydroxide (KOH) at elevated temperatures, a process that can proceed through an allene intermediate.[7]
Troubleshooting & Solutions:
-
Choice of Base: To prevent rearrangement, use a very strong base that irreversibly deprotonates the terminal alkyne, forming a stable acetylide salt. Sodium amide (NaNH₂) in liquid ammonia is the classic and most effective choice for this purpose, as it prevents the equilibrium that leads to isomerization.[7]
-
Temperature Control: Avoid high temperatures when possible, as they provide the activation energy for the rearrangement pathway.
Below is a diagram illustrating the decision process for avoiding common side products when planning an internal alkyne synthesis.
Caption: Decision tree for selecting a synthetic route to an internal alkyne.
Troubleshooting Guides
Issue: Formation of Allenes in Elimination-Based Syntheses
Symptoms: You observe an unexpected product with characteristic IR peaks around 1950 cm⁻¹ and/or NMR signals indicative of an allene (C=C=C) structure. Allenes are common isomers of alkynes.[8][9]
Probable Cause: Allenes can be formed as intermediates or byproducts during base-catalyzed elimination or isomerization reactions.[7] The choice of base and reaction conditions can favor either the alkyne or the allene. Certain specialized reactions, like the Crabbé reaction, are even designed to produce allenes from terminal alkynes and aldehydes.[10]
Solutions:
-
Modify Base/Solvent System: The equilibrium between an alkyne and an allene is highly dependent on the reaction medium. For double dehydrohalogenation reactions, using a strong, non-nucleophilic base like sodium amide (NaNH₂) in a solvent like liquid ammonia or THF can favor the thermodynamically stable alkyne.[7]
-
Analyze Starting Material: Ensure your starting material (e.g., dihalide) does not have a structure that sterically or electronically favors elimination to an allene.
The following diagram illustrates the competing pathways in Sonogashira coupling.
Caption: Competing pathways in the Sonogashira cross-coupling reaction.
Experimental Protocols
Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is adapted from procedures designed to reduce the formation of symmetrical diyne side products.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 3-5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Setup: Add the aryl/vinyl halide (1.0 mmol) and palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5 mL) and the base (3-5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the internal alkyne.
Protocol: Alkylation of a Terminal Alkyne via an Acetylide Anion
This protocol is for the synthesis of an internal alkyne from a terminal alkyne and a primary alkyl halide.[11][12]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Sodium amide (NaNH₂) (1.1 mmol)
-
Primary alkyl halide (1.1 mmol)
-
Anhydrous liquid ammonia (~20 mL) or anhydrous THF (10 mL)
-
Three-neck flask equipped with a dry ice condenser (for liquid NH₃) or reflux condenser (for THF)
Procedure:
-
Setup (Liquid Ammonia Method): In a well-ventilated fume hood, assemble a three-neck flask with a dry ice condenser and an inlet for ammonia gas. Cool the flask to -78 °C (dry ice/acetone bath). Condense approximately 20 mL of ammonia into the flask.
-
Acetylide Formation: To the stirring liquid ammonia, add the terminal alkyne (1.0 mmol) dropwise. Then, add small portions of sodium amide (1.1 mmol) until the reaction is complete (often indicated by a color change). Allow the mixture to stir for 30-60 minutes.
-
Alkylation: Slowly add the primary alkyl halide (1.1 mmol) to the solution. The reaction is often rapid. Allow the mixture to stir for 1-2 hours at -78 °C.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
The workflow below provides a systematic approach to identifying and resolving issues when an unknown side product appears.
Caption: Troubleshooting workflow for unknown side products in alkyne synthesis.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Alkyne Synthesis
Welcome to the technical support center for alkyne synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic challenges. Alkynes are crucial building blocks in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][] This resource offers detailed protocols and optimization strategies for several key transformations.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of C(sp)-C(sp²) bonds, widely used to synthesize aryl alkynes.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a Sonogashira coupling?
A1: Low yields can often be attributed to several factors:
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and inactivation.[5][6]
-
Alkyne Homocoupling (Glaser Coupling): This is a significant side reaction, particularly when using a copper co-catalyst, resulting in the formation of a diacetylene byproduct.[5][6]
-
Poor Reactivity of the Halide: The reactivity of the aryl or vinyl halide is critical. The general reactivity trend is I > Br > OTf >> Cl.[6] For less reactive chlorides, specialized catalyst systems or higher temperatures may be necessary.
-
Suboptimal Reaction Conditions: The choice of solvent, base, ligand, and temperature are all interdependent and can significantly impact the reaction outcome.[5]
Q2: How can I minimize the formation of the Glaser homocoupling byproduct?
A2: To minimize alkyne homocoupling, consider the following strategies:
-
Copper-Free Conditions: The homocoupling is primarily catalyzed by the copper salt. Switching to a copper-free protocol can significantly reduce this side reaction.[3][5]
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote homocoupling.[5]
-
Excess Terminal Alkyne: Using a slight excess of the terminal alkyne can favor the cross-coupling reaction over homocoupling.[6]
Q3: My reaction is not proceeding to completion. What should I do?
A3: If your reaction stalls, you can try the following:
-
Increase Temperature: For many aryl bromides, heating is required, sometimes up to 100 °C or more.[5] This can accelerate the rate-limiting oxidative addition step.[5] However, be cautious of potential catalyst decomposition at higher temperatures.[5]
-
Change Ligand: If using a palladium catalyst with phosphine ligands, switching to a more electron-rich or sterically bulky ligand (e.g., XPhos, SPhos) can improve catalytic activity, especially for less reactive halides.[5]
-
Verify Reagent Quality: Ensure the palladium catalyst, copper co-catalyst (if used), and base are of high quality and not degraded.[5]
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst | Use a fresh source of palladium catalyst. Ensure rigorous degassing of the reaction mixture.[6] |
| Poorly reactive halide | Switch to a more reactive halide (I > Br > Cl).[6] For aryl chlorides, consider a more active catalyst system (e.g., with bulky, electron-rich ligands).[7] | |
| Formation of palladium black | Catalyst decomposition | Lower the reaction temperature.[5] Use a more stable palladium precatalyst or ligand. Ensure a strictly inert atmosphere is maintained.[5] |
| Significant alkyne homocoupling | Copper-catalyzed Glaser coupling | Switch to a copper-free protocol.[5] Ensure rigorous degassing of the reaction mixture. Use a slight excess of the terminal alkyne.[6] |
| Starting material is consumed, but the desired product is not formed | Product degradation | The product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer time. |
Optimized Reaction Conditions
The optimal conditions for a Sonogashira coupling are highly substrate-dependent. The following table provides a general starting point for optimization.
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.5-5 mol% loading. Other catalysts may be more effective for challenging substrates.[3] |
| Copper Co-catalyst | CuI | 1-10 mol% loading. Can be omitted in copper-free protocols.[5] |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃ | An amine base is often used as the solvent or co-solvent.[3] Inorganic bases can also be effective. |
| Solvent | THF, DMF, Dioxane, Toluene | Must be anhydrous and degassed. |
| Temperature | Room temperature to 100 °C | Start at room temperature and increase if the reaction is sluggish.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation.[5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Inert Atmosphere: Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).[5]
-
Reagent Addition: To the flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ , 3 mol%) and copper(I) iodide (5 mol%).[5]
-
Solvent and Base: Add anhydrous and degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, which can be used as a co-solvent).[5] Degas the mixture by bubbling with argon for 15-20 minutes.[5]
-
Substrate Addition: Add the aryl/vinyl halide (1.0 equivalent) and the terminal alkyne (1.2 equivalents).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Reaction Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde into a terminal alkyne, involving a one-carbon homologation.[8][9]
Frequently Asked Questions (FAQs)
Q1: The formation of the 1,1-dibromoalkene is low-yielding. What could be the issue?
A1: Low yields in the first step can be due to:
-
Reagent Purity: Ensure the triphenylphosphine and carbon tetrabromide are pure.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C).[6] Ensure proper temperature control.
-
Aldehyde Reactivity: Sterically hindered or electron-rich aldehydes may react more slowly.
Q2: During the second step with n-BuLi, I get a complex mixture of products. Why?
A2: The second step is sensitive and can lead to side reactions:
-
Temperature Control: This step must be performed at a low temperature (-78 °C) to prevent unwanted side reactions and ensure the formation of the lithium acetylide.[6]
-
Moisture: The reaction is highly sensitive to moisture, which will quench the n-butyllithium and the lithium acetylide intermediate.[6] Use anhydrous solvents and maintain a strict inert atmosphere.
-
Isomerization: Warming the reaction mixture in the presence of a strong base can cause the terminal alkyne to isomerize to an internal alkyne.[6]
Q3: How can I minimize the formation of triphenylphosphine oxide byproduct?
A3: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig-type reaction in the first step.[10] While its formation is unavoidable, its removal can be facilitated by:
-
Crystallization: In some cases, the product can be crystallized, leaving the triphenylphosphine oxide in the mother liquor.
-
Chromatography: Careful flash column chromatography can separate the product from triphenylphosphine oxide.
-
Alternative Reagents: For large-scale synthesis, alternative methods that avoid stoichiometric phosphine reagents may be considered.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low yield of 1,1-dibromoalkene | Impure reagents | Use freshly purified triphenylphosphine and carbon tetrabromide. |
| Suboptimal temperature | Maintain the reaction at 0 °C during the addition of reagents.[6] | |
| Decomposition during n-BuLi treatment | Reaction temperature too high | Maintain the reaction at -78 °C throughout the addition and stirring.[11] |
| Presence of moisture | Use anhydrous solvents and rigorously dried glassware under an inert atmosphere.[6] | |
| Formation of internal alkyne | Isomerization of the terminal alkyne | Keep the reaction temperature low and quench the reaction at low temperature before warming to room temperature.[6] |
Experimental Protocol: General Procedure for Corey-Fuchs Reaction
Step 1: Formation of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (2.0 equivalents) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 equivalent).[6]
-
Stir the mixture at 0 °C for about 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the 1,1-dibromoalkene.
Step 2: Formation of the Terminal Alkyne
-
Dissolve the 1,1-dibromoalkene (1.0 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.[6]
-
Slowly add n-butyllithium (2.1 equivalents) to the solution and stir for 1 hour at -78 °C.[6]
-
Allow the reaction to warm to room temperature, and then quench by the addition of saturated aqueous ammonium chloride.[6]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism
Caption: The two-step mechanism of the Corey-Fuchs reaction.
Seyferth-Gilbert Homologation (and Ohira-Bestmann Modification)
This reaction converts aldehydes or ketones into alkynes through a one-carbon homologation using a diazophosphonate reagent.[12] The Ohira-Bestmann modification allows the reaction to proceed under milder basic conditions, making it suitable for base-sensitive substrates.[13][14]
Frequently Asked Questions (FAQs)
Q1: Why is the Ohira-Bestmann modification preferred for enolizable aldehydes?
A1: The original Seyferth-Gilbert homologation uses a strong base like potassium tert-butoxide, which can cause aldol condensation or other side reactions with enolizable aldehydes.[12][13] The Ohira-Bestmann modification uses a milder base, typically potassium carbonate, which is compatible with a wider range of functional groups.[13][14]
Q2: My reaction is sluggish or not working. What are potential issues?
A2: Several factors can affect the reaction's success:
-
Reagent Quality: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) can be sensitive to moisture and should be stored properly.[6] Using a fresh or properly stored reagent is recommended.
-
Base: Ensure the base (e.g., K₂CO₃) is anhydrous and of good quality.
-
Solvent: Anhydrous methanol is typically used as the solvent. The presence of water can interfere with the reaction.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| No reaction or low conversion | Decomposition of the Ohira-Bestmann reagent | Use fresh or properly stored reagent.[6] |
| Inactive base | Use freshly dried potassium carbonate. | |
| Aldol condensation or other side reactions | Substrate is sensitive to the base | Ensure you are using the milder Ohira-Bestmann conditions (K₂CO₃ in MeOH) rather than a strong base like t-BuOK.[13] |
Experimental Protocol: Ohira-Bestmann Modification
-
To a solution of the aldehyde (1.0 equivalent) and the Ohira-Bestmann reagent (1.5 equivalents) in anhydrous methanol under an inert atmosphere, add potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism
Caption: Simplified mechanism of the Seyferth-Gilbert homologation.
References
- 1. Alkyne Synthesis | Algor Cards [cards.algoreducation.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. DSpace [repository.kaust.edu.sa]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. reddit.com [reddit.com]
- 12. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 14. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
Technical Support Center: Purification of 7-Methyl-3-octyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-3-octyne. Here, you will find detailed information to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities depend on the synthetic route employed. For the synthesis involving the alkylation of a smaller alkyne, impurities may include unreacted starting materials such as 1-butyne or 1-bromo-3-methylbutane. Side reactions can also lead to the formation of isomeric alkynes or elimination byproducts like alkenes. If a dihalide elimination route is used, residual dihaloalkanes and vinyl halides can be present.
Q2: Which purification technique is most suitable for this compound?
A2: Both fractional distillation and flash column chromatography are effective for purifying this compound. Fractional distillation is ideal for separating compounds with different boiling points and is particularly useful for removing volatile starting materials or less polar byproducts.[1][2] Flash column chromatography is advantageous for separating compounds with different polarities, such as removing more polar impurities or closely related isomers.
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of this compound.[3][4] It allows for the separation of volatile compounds and their identification based on their mass spectra. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the purified product and identify impurities.
Q4: What are the expected boiling and melting points of pure this compound?
A4: The boiling point of this compound is approximately 87°C at 99 mmHg.[5] The estimated melting point is around -49.99°C.[5]
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[2] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation. |
| Fluctuating heat source. | Use a heating mantle with a stirrer or an oil bath to ensure even and stable heating of the distillation flask. |
| Improper insulation. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Problem 2: Bumping or uneven boiling during distillation.
| Possible Cause | Troubleshooting Steps |
| Absence of boiling chips or stir bar. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. |
| Heating too rapidly. | Start with a gentle heating rate and gradually increase it to the desired temperature. |
Flash Column Chromatography
Problem 1: Co-elution of this compound with a non-polar impurity.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | This compound is a non-polar compound. To improve separation from other non-polar impurities, use a very non-polar mobile phase, such as pure hexane or a hexane/toluene mixture.[6] A shallow gradient of a slightly more polar solvent (e.g., ethyl acetate in hexane) may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to sample by weight for difficult separations. |
| Improper column packing. | Ensure the column is packed evenly without any cracks or channels to prevent poor separation. |
Problem 2: Tailing of the product band on the column.
| Possible Cause | Troubleshooting Steps |
| Interactions with acidic silica gel. | Although less common for non-polar compounds, if tailing is observed, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent. |
| Sample is not fully soluble in the mobile phase. | Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆ | 124.22 | ~148-150 |
| 1-Butyne | C₄H₆ | 54.09 | 8.1 |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 120-121 |
| 3-Methyl-1-butene | C₅H₁₀ | 70.13 | 20 |
| 7-Methyl-2-octyne (Isomer) | C₉H₁₆ | 124.22 | ~150-152 |
Table 2: Example Purification Data for this compound
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield Loss (%) |
| Fractional Distillation | 85 | 95 | 15-20 |
| Flash Column Chromatography | 85 | >98 | 20-25 |
Note: These values are illustrative and can vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect the forerun, which will contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound.
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Select an appropriate size column and slurry pack it with silica gel in a non-polar solvent (e.g., hexane).
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by adding small percentages of ethyl acetate to hexane) to elute the desired compound.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Analysis and Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product by GC-MS and NMR.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
Stability and degradation pathways of 7-Methyl-3-octyne
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 7-Methyl-3-octyne. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The compound should be kept in a cool, dark place, away from direct sunlight and heat sources. Long-term storage at refrigerated temperatures (2-8 °C) is advisable to minimize potential degradation.
Q2: I observe a discoloration of my this compound sample over time. What could be the cause?
A2: Discoloration of your this compound sample may indicate degradation. This can be caused by exposure to air (oxidation), light, or incompatible materials. Trace impurities or the presence of peroxides could also catalyze decomposition reactions, leading to colored byproducts. It is recommended to purify the sample if discoloration is observed before use.
Q3: What are the potential degradation products of this compound that I should be aware of in my analysis?
A3: Under oxidative conditions, this compound can degrade into various products. The primary degradation pathway is likely the cleavage of the carbon-carbon triple bond, which can result in the formation of carboxylic acids, specifically butanoic acid and 4-methylpentanoic acid. Other potential byproducts could arise from partial oxidation or isomerization reactions.
Q4: Can I use this compound in the presence of strong acids or bases?
A4: Caution is advised when using this compound with strong acids or bases, as these can promote isomerization of the alkyne or other unforeseen reactions. The stability of the compound under these conditions should be experimentally verified for your specific application.
Troubleshooting Guides
Issue 1: Unexpected peaks in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Step: Re-evaluate your sample handling and storage procedures. Ensure the sample was not unduly exposed to air, light, or high temperatures. Analyze a freshly opened or purified sample to see if the unexpected peaks persist.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Verify the purity of your solvents and reagents. Run a blank analysis of the solvent to rule out contamination from that source. Ensure all glassware is thoroughly cleaned and dried before use.
-
Issue 2: Low yield or incomplete reaction involving this compound.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Confirm the purity of your this compound using a suitable analytical method like GC-MS or NMR before starting the reaction. If the purity is questionable, consider purifying the compound by distillation.
-
-
Possible Cause 2: Incompatibility with reaction conditions.
-
Troubleshooting Step: The reaction conditions (e.g., temperature, catalyst, solvent) might be promoting a side reaction or degradation of this compound. A systematic study of the reaction parameters may be necessary to optimize the conditions.
-
Stability Data
The following table summarizes the hypothetical stability of this compound under various conditions. This data is illustrative and should be confirmed experimentally.
| Condition | Temperature (°C) | Atmosphere | Duration (days) | Purity (%) | Observations |
| 1 | 25 | Air | 30 | ~95% | Slight yellowing |
| 2 | 25 | Nitrogen | 30 | >99% | No change |
| 3 | 40 | Air | 30 | ~90% | Noticeable yellowing |
| 4 | 4 | Nitrogen | 90 | >99% | No change |
| 5 | 25 | Air + UV light | 1 | <80% | Significant discoloration |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by GC-MS
-
Sample Preparation: Prepare multiple vials of this compound under the desired test conditions (e.g., in the presence of air, under an inert atmosphere, at different temperatures).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 7, 14, and 30 days), take an aliquot from each vial.
-
GC-MS Analysis: Dilute the aliquot in a suitable solvent (e.g., hexane) and inject it into a GC-MS system.
-
Data Analysis: Monitor the peak area of this compound over time to determine its degradation rate. Identify any new peaks that appear in the chromatogram and analyze their mass spectra to elucidate the structures of potential degradation products.
Degradation Pathways and Experimental Workflow
The following diagrams illustrate a plausible degradation pathway for this compound and a general workflow for its stability assessment.
Caption: Plausible oxidative degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Navigating the Scale-Up of Alkyne Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of alkyne synthesis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Decreased Yield and Inconsistent Results Upon Scale-Up
Question: My alkyne synthesis worked well at the lab scale (mmol), but upon scaling up to a multi-gram or kilogram scale, the yield has dropped significantly and is inconsistent. What are the likely causes and how can I address them?
Answer: This is a common challenge when transitioning to a larger scale. The primary culprits are often related to mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:
-
Inefficient Heat Transfer: Exothermic reactions can create localized hot spots in large reactors due to a lower surface-area-to-volume ratio, leading to the decomposition of reactants, products, or catalysts.
-
Solution: Employ a jacketed reactor with efficient temperature control. Ensure vigorous and effective stirring to maintain uniform temperature distribution. For highly exothermic reactions, consider a slower addition of reagents or the use of a continuous flow reactor.
-
-
Poor Mass Transfer: In heterogeneous reactions, inadequate mixing can limit the interaction between reactants, reagents, and catalysts.
-
Solution: Optimize the stirring rate and impeller design for the larger reactor volume. Ensure that any solid reagents are fully suspended.
-
-
Changes in Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and reaction kinetics.
-
Solution: Maintain a controlled and consistent addition rate. Sub-surface addition can sometimes prevent issues with reagents reacting on the surface before being fully incorporated into the bulk mixture.
-
Issue 2: Catalyst Deactivation and Low Turnover Number (TON)
Question: My palladium or copper catalyst, which was highly efficient on a small scale, appears to be deactivating quickly during the scaled-up reaction, leading to incomplete conversion. What are the common causes of catalyst deactivation and how can I mitigate them?
Answer: Catalyst deactivation is a frequent hurdle in scaling up coupling reactions like the Sonogashira, Glaser, or Hay couplings. Here are the primary reasons and how to troubleshoot them:
-
Catalyst Poisoning: Impurities in starting materials, solvents, or gases can act as poisons to the catalyst's active sites. Common poisons include sulfur and lead compounds.[1]
-
Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking active sites. This is more prevalent with unsaturated compounds like alkynes, especially at higher temperatures.[1]
-
Sintering: At elevated temperatures, metal nanoparticles on a solid support can agglomerate, reducing the active surface area. This is generally an irreversible process.[2][3]
-
Oxidative Degradation: For air-sensitive catalysts like Pd(0), exposure to oxygen can lead to deactivation.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
Issue 3: Formation of Impurities and Side Products
Question: On a larger scale, I'm observing a significant increase in side products, such as homocoupled diynes (Glaser coupling) in my Sonogashira reaction, or isomerization of the triple bond. How can I improve the selectivity of my reaction?
Answer: The formation of side products is often exacerbated at scale due to longer reaction times and potential temperature gradients.
-
Homocoupling (Glaser Coupling): This is a common side reaction in copper-co-catalyzed cross-coupling reactions. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.[2] Consider reducing the amount of the copper co-catalyst or switching to a copper-free Sonogashira protocol.
-
-
Isomerization of the Triple Bond: This can be catalyzed by strong bases, especially at elevated temperatures.
-
Solution: Use the lowest effective reaction temperature and minimize the reaction time after the consumption of the starting material. Consider using a milder base if the reaction can still proceed efficiently.
-
-
Formation of Alkene or Alkane Byproducts: In reactions involving dehydrohalogenation from a dihalide, incomplete double elimination can result in alkene intermediates. Conversely, over-reduction in hydrogenation reactions can lead to alkanes.
-
Solution for Incomplete Elimination: Use a sufficient excess of a strong base (e.g., sodium amide) to drive the double elimination to completion.[4]
-
Solution for Over-reduction: Use a selectively "poisoned" catalyst like Lindlar's catalyst for partial hydrogenation of alkynes to cis-alkenes.[2] Closely monitor the reaction and stop it once the alkyne has been consumed.[1]
-
Issue 4: Challenges in Product Purification
Question: Purifying my alkyne product has become difficult at a larger scale. Column chromatography is impractical, and I'm struggling with residual metal catalysts and other byproducts. What are more scalable purification strategies?
Answer: Purification is a critical consideration for scale-up. Here are some alternative approaches to column chromatography:
-
Crystallization/Recrystallization: This is one of the most effective and scalable methods for purifying solid products.
-
Solution: Perform a thorough solvent screen to find a suitable system for crystallization.
-
-
Distillation: For liquid alkynes, fractional distillation can be a highly effective purification method at a larger scale.[4]
-
Extraction: A well-designed liquid-liquid extraction sequence can remove many impurities.
-
Metal Scavenging: To remove residual metal catalysts (e.g., palladium, copper), various scavenging agents can be employed.
-
Solution: Activated carbon can be effective for removing palladium. Amine-based scavengers can be used for copper. Chelating agents can also be added during workup to sequester metal ions before filtration or extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions involving acetylene gas?
A1: Acetylene is an extremely flammable and unstable gas.[5] Key safety hazards include:
-
Wide Explosive Limits: Acetylene has a very wide explosive range in air (2.5% to 81%).[5]
-
Decomposition: It can explosively decompose if exposed to excess temperature, pressure (above 15 psi), or mechanical shock.[5]
-
Formation of Acetylides: Acetylene can form explosive acetylides with certain metals, notably copper (or alloys with more than 70% copper) and silver.
-
Flashback: A flame can travel back through the gas line into the cylinder, causing an explosion.[5]
Safety Protocols:
-
Always use a flashback arrestor.[5]
-
Never use acetylene at pressures exceeding 15 psi.[5]
-
Ensure all equipment is free of copper, silver, and their alloys.
-
Work in a well-ventilated area, away from ignition sources.
-
Store acetylene cylinders upright and in a secure, designated area.
Q2: How do I choose the right solvent for a scaled-up alkyne synthesis?
A2: Solvent selection is critical for scale-up. Consider the following factors:
-
Boiling Point: A solvent with a higher boiling point can help to better manage heat from an exothermic reaction.
-
Solubility: Ensure all reactants, intermediates, and catalysts are sufficiently soluble at the reaction concentration.
-
Safety: Avoid highly flammable or toxic solvents where possible. Consider the environmental impact and ease of disposal.
-
Workup and Purification: The solvent should facilitate easy product isolation and purification (e.g., extraction, crystallization).
Q3: What is the best way to monitor the progress of a large-scale alkyne synthesis?
A3: Real-time reaction monitoring is crucial for consistency and safety. While Thin-Layer Chromatography (TLC) is common in the lab, it may not be practical for large-scale production. Consider these techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.
-
Gas Chromatography (GC): Useful for volatile compounds.
-
In-situ Infrared (IR) or Raman Spectroscopy: These process analytical technologies (PAT) can provide real-time data on reactant and product concentrations without the need for sampling.
Data Presentation
Table 1: Scale-Up Comparison for Sonogashira Coupling
| Parameter | Lab Scale (mmol) | Gram Scale (50 mmol) | Notes |
| Substrate (1a) | 0.5 mmol | 50 mmol | 4-bromobenzonitrile |
| Catalyst (Pd@mMF) | 1.0 mg | 4.0 mg | A melamine-formaldehyde resin-supported palladium catalyst. |
| Pd Loading | 0.0356 mol% | 0.0014 mol% (14 ppm) | Demonstrates high catalyst activity at a larger scale. |
| Solvent (Water) | 1.0 mL | 85 mL | Aqueous reaction medium. |
| Base (Piperidine) | 0.55 mmol | 100 mmol | |
| Phase Transfer Catalyst (TBAI) | 0.25 mmol | 25 mmol | Tetrabutylammonium Iodide |
| Temperature | 80 °C | 80 °C | |
| Time | 6 h | 6 h | |
| Yield | 98% | 43.7% | Yield drop indicates potential mass/heat transfer limitations at this scale. |
| Turnover Number (TON) | ~2750 | >30,000 | Higher TON at larger scale despite lower yield suggests high catalyst efficiency. |
(Data adapted from a study on a ppm-scale Pd catalyst in aqueous Sonogashira reactions)[1]
Table 2: Reaction Conditions for Glaser-Hay Homocoupling of Various Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Base/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuCl (5%) | TMEDA | Acetone | Room Temp | 3-6 | >95 |
| 2 | 1-Pentyne | CuCl (5%) | TMEDA | Acetone | Room Temp | 3-6 | >95 |
| 3 | 1-Ethynylcyclohexanol | CuCl (5%) | n-Propylamine | - | 60 | 3-5 | >90 |
| 4 | Propargyl alcohol | CuCl (5%) | TMEDA | Acetone | Room Temp | 4 | 85 |
(This table summarizes typical conditions for Glaser-Hay couplings and is based on established protocols)[6][7]
Experimental Protocols
Protocol 1: Large-Scale Sonogashira Coupling (Copper-Free)
This protocol describes a general procedure for a gram-scale, copper-free Sonogashira coupling.
Materials:
-
Aryl Halide (e.g., Iodobenzene) (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.5 - 2 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine) (2-3 eq)
-
Solvent (e.g., Toluene or THF), degassed
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge Reagents: To the reactor, add the aryl halide, the palladium catalyst, and the degassed solvent.
-
Heating: Begin stirring and heat the mixture to the desired temperature (typically 50-80 °C).
-
Reagent Addition: Slowly add the terminal alkyne and the amine base to the reactor over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC every 1-2 hours until the aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or vacuum distillation.
Protocol 2: Kilogram-Scale Glaser-Hay Coupling
This protocol outlines a procedure for the homocoupling of a terminal alkyne on a larger scale.
Materials:
-
Terminal Alkyne (1.0 eq)
-
Copper(I) Chloride (CuCl) (1-5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1-1.5 eq)
-
Solvent (e.g., Acetone or Dichloromethane)
-
Oxygen or Air Supply
Procedure:
-
Reactor Setup: In a suitably sized reactor equipped with an efficient overhead stirrer, gas inlet, and temperature control, add the terminal alkyne, CuCl, and the solvent.
-
Ligand Addition: Add the TMEDA to the mixture. An exotherm may be observed.
-
Oxidation: Vigorously stir the mixture while bubbling a slow stream of air or oxygen through the solution. The reaction is often exothermic and may require cooling to maintain the desired temperature (typically room temperature).
-
Reaction Monitoring: Follow the disappearance of the starting material by GC or HPLC. The reaction is often indicated by a color change (e.g., to green or blue).
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to dissolve the copper salts.
-
If the product is a solid, it may precipitate and can be collected by filtration. Wash the solid with water to remove copper salts.
-
If the product is soluble, perform a liquid-liquid extraction.
-
Combine the organic layers, wash with brine, and dry over a drying agent.
-
Remove the solvent in vacuo.
-
-
Purification: The crude 1,3-diyne can be purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: General workflow for scaling up alkyne synthesis reactions.
Caption: Troubleshooting flowchart for addressing low yields during scale-up.
Caption: Decision tree for selecting a suitable purification method at scale.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. eiga.eu [eiga.eu]
- 5. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing isomerization of internal alkynes during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of internal alkynes during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is internal alkyne isomerization, and why is it a problem?
Internal alkyne isomerization is the migration of the carbon-carbon triple bond from its original position to a different location within the carbon chain. This can result in the formation of other internal alkynes or a terminal alkyne. This side reaction is problematic as it leads to a mixture of products, reducing the yield of the desired compound and complicating purification processes. In drug development and materials science, precise control over the alkyne's position is critical for the molecule's final structure and function.
Q2: What are the primary causes of internal alkyne isomerization?
Isomerization of internal alkynes is typically induced by:
-
Strong Bases: Very strong bases can deprotonate a carbon adjacent to the alkyne (the propargylic position), initiating a series of equilibria that allow the triple bond to "walk" along the carbon chain.[1][2] This is famously known as the "alkyne zipper" reaction when an internal alkyne isomerizes to a terminal position.[2]
-
Acidic Conditions: Protic or Lewis acids can catalyze the migration of the triple bond, often as a side reaction during transformations like acid-catalyzed hydration.[3]
-
High Temperatures: Thermal energy can provide the activation energy necessary for the triple bond to rearrange to a more thermodynamically stable position.[4]
-
Transition Metal Catalysts: While many transition metal-catalyzed reactions are highly selective, some catalysts, particularly those based on iridium, iron, rhodium, and ruthenium, can promote isomerization as an unintended side reaction.[5][6][7]
Q3: How can I tell if my internal alkyne is isomerizing?
Isomerization is typically detected by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of unexpected peaks corresponding to isomers of your starting material or product is a clear indication. For example, in ¹H NMR, you might see new signals for propargylic protons in a different chemical environment.
Q4: Are internal alkynes or terminal alkynes more stable?
Generally, internal alkynes are thermodynamically more stable than their terminal alkyne isomers due to the increased substitution on the sp-hybridized carbons.[8] However, the formation of a stable terminal acetylide salt in the presence of a very strong base can drive the equilibrium towards the terminal alkyne, making it the observed product in reactions like the alkyne zipper reaction.[1][2]
Troubleshooting Guides
Issue 1: Isomerization of an internal alkyne to a terminal alkyne is observed.
This is a classic case of the "alkyne zipper" reaction, driven by an excessively strong base.
| Possible Cause | Troubleshooting Steps | Rationale |
| Base is too strong | 1. Switch to a milder base (e.g., replace NaNH₂ or KAPA with KOH, K₂CO₃, or organic amines like triethylamine).[1] 2. Use only a catalytic amount of base if stoichiometic amounts are not required for the primary reaction. | Very strong bases (pKa of conjugate acid > 30) are required to deprotonate the propargylic protons sufficiently to initiate the zipper reaction. Milder bases are less likely to cause this isomerization.[2] |
| High Reaction Temperature | 1. Run the reaction at a lower temperature. 2. Add the base slowly at a reduced temperature to control any exotherm.[4] | High temperatures provide the energy to overcome the activation barrier for isomerization. |
| Prolonged Reaction Time | 1. Monitor the reaction closely (e.g., by TLC or LC-MS). 2. Quench the reaction as soon as the starting material is consumed.[4] | The longer the alkyne is exposed to the basic conditions, the greater the chance for the contra-thermodynamic isomerization to the terminal acetylide to occur.[4] |
Issue 2: My internal alkyne is isomerizing to a different internal alkyne.
This can be caused by basic, acidic, or thermal conditions leading to the thermodynamically most stable internal alkyne.
| Possible Cause | Troubleshooting Steps | Rationale |
| Acidic or Basic Impurities/Conditions | 1. Ensure all glassware is scrupulously clean and dry. 2. Use purified, neutral solvents and reagents. 3. During workup, use a buffered wash (e.g., saturated aq. NH₄Cl for bases, saturated aq. NaHCO₃ for acids) to neutralize the reaction mixture promptly.[4] | Trace amounts of acid or base can catalyze the migration of the triple bond to its most stable internal position.[4] |
| Transition Metal Catalyst | 1. Screen different catalysts or ligands. Some ligands can suppress isomerization pathways.[9] 2. Consider a metal-free alternative for the desired transformation if available.[10] | The coordination of the alkyne to the metal center can lower the activation energy for isomerization. The ligand sphere around the metal plays a critical role in controlling this side reaction.[5][7] |
| Thermal Stress | 1. Conduct the reaction at the lowest possible temperature for it to proceed. 2. During workup, use cooled solvents and minimize heating during solvent evaporation (use a rotary evaporator at low temperature and pressure).[4] | Heat provides the energy for the alkyne to overcome the activation barrier and rearrange to a more stable isomer.[4] |
Experimental Protocols
Protocol: General Procedure for a Base-Mediated Reaction Prone to Alkyne Isomerization
This protocol outlines key steps to minimize isomerization when using a base is necessary.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Ensure all reagents are pure and free from acidic or basic contaminants.
-
-
Reaction Setup:
-
Assemble the glassware under an inert atmosphere.
-
Dissolve the internal alkyne starting material in the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate bath before adding the base.[4]
-
-
Reagent Addition:
-
If the base is a solid, add it portion-wise.
-
If the base is a liquid or in solution, add it dropwise via a syringe pump over an extended period. This prevents localized high concentrations and helps control any exothermic processes.
-
-
Monitoring:
-
Follow the reaction's progress using a suitable technique (e.g., TLC, GC-MS).
-
Aim to stop the reaction as soon as the desired product is formed, without waiting for 100% conversion if significant isomerization is observed over time.
-
-
Workup:
-
Quench the reaction at low temperature by adding a pre-cooled neutralizing agent (e.g., saturated aqueous NH₄Cl solution).
-
Perform all extractions and washes with cooled solvents.
-
Minimize exposure to heat during solvent removal.
-
-
Purification and Storage:
-
Purify the product as soon as possible after the workup. If chromatography is used, consider using a deactivated stationary phase.
-
Store the purified product in a cool, dark place under an inert atmosphere.[4]
-
Visualizations
Caption: Factors that can induce the isomerization of an internal alkyne.
Caption: A troubleshooting workflow for addressing unwanted alkyne isomerization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 3. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed intramolecular carboxyamidation of alkynes and subsequent isomerization reactions - American Chemical Society [acs.digitellinc.com]
- 7. Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 10. real.mtak.hu [real.mtak.hu]
Technical Support Center: Troubleshooting Low Conversion Rates in Alkyne Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges associated with low conversion rates in pivotal alkyne reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during Sonogashira couplings and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" reactions.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My alkyne reaction has a very low conversion rate. Where should I start troubleshooting?
Low conversion is a common issue that can stem from several factors. A systematic approach is the most effective way to diagnose the problem. Start by verifying the integrity of your starting materials and reagents, then scrutinize the reaction setup and conditions. Key areas to investigate include catalyst activity, solvent and base choice, temperature, and the exclusion of atmospheric oxygen.
Q2: How can I be sure my catalyst is active?
Catalyst decomposition is a frequent cause of low yields. For palladium-catalyzed reactions like the Sonogashira coupling, the active species is typically a Pd(0) complex.[1] The formation of palladium black is a visual indicator that your catalyst has precipitated out of solution and is no longer active.[1] For CuAAC reactions, the active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[2]
To ensure catalyst activity:
-
Use fresh, high-purity catalysts and ligands.
-
For Pd-catalyzed reactions, consider using more robust, electron-rich, and bulky phosphine ligands that stabilize the active Pd(0) species.[1]
-
For CuAAC, generate the active Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2] This should be done in the presence of a stabilizing ligand.[3]
-
Always conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the catalyst.[2][4]
Q3: Could the solvent be the issue?
Absolutely. The solvent plays a critical role in reactant solubility and reaction kinetics. Poor solubility of one or more reactants can severely limit conversion.[2]
-
For Sonogashira couplings, polar aprotic solvents like DMF, DMSO, or NMP are often more effective than THF or toluene, especially for less reactive starting materials like aryl chlorides.[1] In some cases, using an amine base like triethylamine as the solvent can improve rates and solubility.[5]
-
For CuAAC reactions, especially in bioconjugation, aqueous buffers are common. If reactants have poor water solubility, using a co-solvent system such as DMF/H₂O or THF/H₂O can significantly improve results.[2]
Q4: How important is degassing my reaction mixture?
Degassing is critical, particularly for copper-catalyzed reactions. Dissolved oxygen in solvents promotes the undesirable oxidative homocoupling of terminal alkynes, often called Glaser coupling.[1][2] This side reaction consumes your alkyne, reduces the yield of your desired product, and complicates purification.[6]
-
The most effective degassing method is to perform several freeze-pump-thaw cycles.[1]
-
Alternatively, bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period before use is also a suitable technique.[4]
Troubleshooting Sonogashira Coupling
Q5: I'm attempting a Sonogashira coupling with an aryl bromide/chloride and getting no product. What should I change?
Aryl bromides and especially aryl chlorides are significantly less reactive than aryl iodides.[1] Achieving good conversion often requires more forcing conditions.
-
Increase Temperature: Higher temperatures are frequently needed to facilitate the rate-limiting oxidative addition step for C-Br and C-Cl bonds.[1][7] Reactions may require heating to 80-120 °C.[8][9]
-
Change Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Switch to a more active catalyst system using electron-rich, bulky phosphine ligands (e.g., XPhos, sXPhos) or N-heterocyclic carbene (NHC) ligands, often paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][10]
-
Screen Bases: While amine bases (Et₃N, DIPEA) are common, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ can be more effective for challenging substrates.[1]
-
Use a Copper Co-catalyst: The addition of a copper(I) salt, such as CuI, is standard in the Sonogashira protocol and increases the reaction rate, allowing for milder conditions.[8][11]
Q6: My main byproduct is a dimer of my terminal alkyne. How do I prevent this?
This is the result of Glaser homocoupling, which is promoted by the copper co-catalyst in the presence of oxygen.[1]
-
Rigorous Degassing: Ensure your solvents and reaction vessel are thoroughly deoxygenated.[1]
-
Copper-Free Conditions: The most direct solution is to run the reaction without the copper co-catalyst.[1] This may require a more active palladium catalyst and higher temperatures to compensate for the slower reaction rate.[12][13]
-
Slow Addition: In some cases, adding the terminal alkyne slowly via syringe pump can maintain a low concentration of the reactive copper acetylide, minimizing the rate of homocoupling relative to the desired cross-coupling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. reddit.com [reddit.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. DSpace [repository.kaust.edu.sa]
Technical Support Center: Managing Exothermic Reactions in Alkyne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with exothermic reactions during alkyne synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are many alkyne synthesis reactions exothermic?
Alkynes are thermodynamically unstable due to their high heat of formation. For instance, acetylene has a positive heat of formation of +227.4 kJ/mol, indicating a significantly higher energy content compared to its constituent elements.[1] This inherent instability means that reactions involving the transformation of the triple bond are often highly exothermic.[1]
Q2: Which common alkyne synthesis reactions are known to be significantly exothermic?
Several widely used alkyne synthesis and functionalization reactions can be highly exothermic, including:
-
Sonogashira Coupling: This cross-coupling reaction can have a significant heat output. One study calculated the total heat output for a specific Sonogashira coupling to be -217.6 kJ/mol.[2]
-
Glaser Coupling: This reaction can be accelerated by microwave irradiation, which implies that it can be highly energetic.[3]
-
Hydrogenation: The catalytic hydrogenation of alkynes to alkenes or alkanes is an exothermic process.[4]
-
Azide-Alkyne Cycloadditions (Click Chemistry): These reactions are known to be thermodynamically favored and can generate a significant amount of heat.[5] The heat of reaction for the polymerization of dialkyne with organic diazides is in the range of 215-238 kJ/mol.[5]
-
Reactions involving Grignard Reagents: The quenching of Grignard reagents is a highly exothermic process that requires careful temperature control.[6]
Q3: What are the primary risks associated with uncontrolled exothermic reactions in alkyne synthesis?
Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway.[7] This can result in:
-
Boiling of the solvent.
-
Decomposition of reactants, products, or catalysts.
-
Formation of unwanted and potentially hazardous byproducts.
-
Loss of containment of the reaction mixture, leading to spills or explosions.
-
In a case of a runaway chemical reaction during the manufacture of a pyridine derivative, a pressure-rated reactor was distorted, leading to a high-temperature, high-pressure spray of its contents and severe injuries to operators.[8]
Q4: What are the key safety precautions I should always take when performing potentially exothermic alkyne synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Cooling Bath: Have a cooling bath (e.g., ice-water) readily available to manage the reaction temperature.
-
Slow Addition: Add reagents, especially those known to initiate a strong exotherm, slowly and in a controlled manner.
-
Monitoring: Continuously monitor the reaction temperature using a thermometer.
-
Scale: Start with a small-scale reaction to assess its exothermic behavior before scaling up.
-
Quenching Plan: Have a clear plan and the necessary reagents ready for safely quenching the reaction.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Spike During Sonogashira Coupling
Q: My Sonogashira coupling reaction experienced a sudden, uncontrolled temperature increase. What could be the cause and how can I prevent it?
A: A sudden temperature spike in a Sonogashira coupling is a sign of a runaway reaction. The primary causes are often related to the reaction rate and heat dissipation.
Possible Causes:
-
Rapid Catalyst Addition: The reaction rate can increase dramatically upon the addition of the palladium and copper catalysts.[2]
-
High Reactant Concentration: High concentrations of the aryl halide or alkyne can lead to a very fast initial reaction rate.
-
Inadequate Cooling: Insufficient cooling capacity to remove the heat generated by the reaction.
-
Poor Stirring: Inefficient stirring can create localized hot spots where the reaction accelerates.
Solutions & Preventative Measures:
-
Controlled Reagent Addition: Add the catalyst or one of the reactants portion-wise or via a syringe pump to control the reaction rate. For larger scale reactions, a semi-batch process is recommended.[9]
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
-
Efficient Cooling: Ensure your reaction vessel is adequately immersed in a cooling bath and that the cooling medium is at the appropriate temperature.
-
Vigorous Stirring: Use a suitable stirrer and stirring rate to ensure uniform temperature distribution throughout the reaction mixture.
-
Reaction Calorimetry: For process development, use reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to assess the risk of a thermal runaway.[2]
Issue 2: Formation of a Black Precipitate and Low Yield in Sonogashira Coupling
Q: I am observing a black precipitate in my Sonogashira coupling, and the yield is low. What is happening and how can I fix it?
A: The formation of a black precipitate is often indicative of palladium catalyst decomposition (palladium black), which leads to reduced catalytic activity and lower yields.
Possible Causes:
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[10]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.
-
Impurities in Reagents or Solvents: Impurities can poison the catalyst.
-
Inappropriate Ligand: The phosphine ligand may not be effectively stabilizing the palladium catalyst under the reaction conditions.
Solutions & Preventative Measures:
-
Degassing: Thoroughly degas the solvent and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[10]
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.
-
Ligand Choice: Consider using a different phosphine ligand that may offer better catalyst stability.
-
Copper-Free Conditions: In some cases, running the reaction under copper-free conditions can minimize the formation of alkyne homocoupling byproducts.[9]
Issue 3: Vigorous and Uncontrolled Reaction During Quenching of a Grignard Reaction Involving an Alkyne
Q: When I tried to quench my Grignard reaction (used to deprotonate a terminal alkyne), the reaction was extremely vigorous and difficult to control. What did I do wrong?
A: The quenching of Grignard reagents is highly exothermic, especially with protic reagents like water.[6] An uncontrolled quench can lead to splashing and a rapid increase in temperature and pressure.
Detailed Quenching Protocol:
-
Cooling: Before quenching, cool the reaction flask to 0°C in an ice bath.[6]
-
Slow Addition of Quenching Agent: With vigorous stirring, add the quenching agent dropwise and at a rate that allows you to maintain control of the internal temperature.[6]
-
Choice of Quenching Agent:
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a milder and less exothermic quenching agent than water or dilute acids and is often preferred for sensitive substrates.[6][11]
-
Water: Can be used, but must be added very slowly with efficient cooling.[6]
-
Dilute Aqueous Acid (e.g., 10% H₂SO₄, 1M HCl): Typically used after an initial quench with water to dissolve magnesium salts. Avoid strong, concentrated acids which can react violently.[6]
-
Dry Ice (Solid CO₂): This can be used to quench the Grignard reagent and form a carboxylic acid. The Grignard solution is poured over an excess of crushed dry ice.[6]
-
Quantitative Data on Exothermic Alkyne Reactions
| Reaction Type | Reactants | Heat of Reaction (ΔH) | Activation Energy (Ea) | Typical Temperature Range | Reference |
| Sonogashira Coupling | Aryl halide, terminal alkyne, Pd/Cu catalyst | -217.6 kJ/mol | Not specified | Room temperature to 100°C | [2][12] |
| Azide-Alkyne Cycloaddition | Organic azide, terminal alkyne | -215 to -238 kJ/mol | 82-84 kJ/mol | Room temperature | [5][13] |
| Alkyne Dehydrogenation | Alkene to Alkyne | -234 kJ/mol | Not specified | Not specified | [14] |
| Alkyne Hydrogenation | Alkyne, H₂ | - (exothermic) | Not specified | Room temperature | [4] |
Experimental Protocols
Protocol 1: Standard Quenching of a Grignard Reaction
-
Preparation: Once the primary reaction is complete, ensure a suitable cooling bath (e.g., ice-water) is in place and the reaction flask is securely clamped.
-
Cooling: Cool the reaction flask to 0°C.[6]
-
Slow Addition of Quenching Agent: With vigorous stirring, slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel.[11]
-
Temperature Monitoring: Monitor the internal temperature throughout the addition to ensure it remains under control.
-
Warming: Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
Workup: Proceed with the standard aqueous workup and extraction of the product.
Visualizations
Caption: Workflow for managing exothermic alkyne synthesis reactions.
Caption: Troubleshooting flowchart for low yields in Sonogashira coupling.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Alkyne Hydrogenation
Welcome to the Technical Support Center for Catalyst Deactivation in Alkyne Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the root causes of catalyst deactivation, and find actionable solutions to ensure the success of your selective hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in alkyne hydrogenation?
A1: Catalyst deactivation in alkyne hydrogenation is primarily caused by three mechanisms:
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen compounds, halides, and heavy metals.[1] This is a chemical form of deactivation.
-
Fouling or Coking: This is the physical blockage of the catalyst's active sites and pores by carbonaceous deposits, often formed from the polymerization or oligomerization of the alkyne starting material or subsequent products on the catalyst surface.
-
Thermal Deactivation (Sintering): At elevated temperatures, the metal nanoparticles of the catalyst can agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area and is generally irreversible.[2]
Q2: My alkyne hydrogenation reaction is sluggish or has stopped completely. What is the likely cause?
A2: A sluggish or stalled reaction is a common problem that can often be attributed to several factors:
-
Catalyst Poisoning: Even trace amounts of poisons in your reagents or solvents can significantly decrease catalyst activity.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Poor Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the contact between the reactants, hydrogen, and the catalyst.
-
Catalyst Fouling: The formation of polymers on the catalyst surface can block active sites.
Q3: What is the difference between unintentional deactivation and an intentionally "poisoned" catalyst like Lindlar's catalyst?
A3: Unintentional deactivation is the undesired loss of catalytic activity due to factors like contaminants or harsh reaction conditions. In contrast, a "poisoned" catalyst, such as Lindlar's catalyst, is intentionally partially deactivated to control its selectivity. Lindlar's catalyst consists of palladium supported on calcium carbonate or barium sulfate and is "poisoned" with lead acetate and quinoline.[3][4][5] This deliberate poisoning makes the catalyst selective for the reduction of an alkyne to a cis-alkene, preventing over-reduction to the corresponding alkane.[3][4][5]
Q4: Can a deactivated catalyst be regenerated?
A4: The feasibility of regeneration depends on the deactivation mechanism:
-
Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.
-
Poisoning: Reversible poisoning by some organic molecules can sometimes be reversed by washing the catalyst with appropriate solvents. Irreversible poisoning, for instance by sulfur or heavy metals, is much more difficult to reverse.
-
Sintering: This is a form of thermal degradation that is generally irreversible.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Alkyne
| Potential Cause | Recommended Action |
| Catalyst Poisoning | - Ensure high purity of the alkyne, solvents, and hydrogen gas. - Purify starting materials via distillation or chromatography if necessary. - Consider passing reactants through a guard bed of a suitable adsorbent to remove poisons. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading. - Ensure the catalyst is well-dispersed in the reaction mixture through adequate agitation. |
| Poor Hydrogen Mass Transfer | - Increase the stirring speed to ensure the catalyst is suspended. - Increase the hydrogen pressure within safe limits of the reaction setup. - Ensure the reaction vessel is properly purged with hydrogen to remove air. |
| Improper Catalyst Handling/Activation | - Handle pyrophoric catalysts like Palladium on carbon (Pd/C) under an inert atmosphere. - Ensure that any required pre-reduction or activation steps for the catalyst were performed correctly. |
Issue 2: Low Selectivity (Over-reduction to Alkane)
| Potential Cause | Recommended Action |
| Catalyst is Too Active | - Use a selectively "poisoned" catalyst like Lindlar's catalyst for partial hydrogenation to a cis-alkene. - For the formation of a trans-alkene, consider a dissolving metal reduction (e.g., Na in liquid NH₃). - Add a controlled amount of a catalyst inhibitor, such as quinoline, to the reaction mixture. |
| High Hydrogen Pressure | - Reduce the hydrogen pressure. For many selective hydrogenations, atmospheric pressure (e.g., using a hydrogen balloon) is sufficient. |
| Elevated Reaction Temperature | - Perform the reaction at a lower temperature, such as room temperature or below. |
| Prolonged Reaction Time | - Monitor the reaction progress closely using techniques like TLC, GC, or NMR. - Stop the reaction as soon as the alkyne starting material has been consumed. |
Data Presentation
Table 1: Quantitative Impact of Poisons on Palladium Catalyst Performance
| Poison | Catalyst | Effect on Activity/Selectivity | Notes |
| Lead (Pb) | Pd/CaCO₃ | Alkyne adsorption capacity decreases by ~20%. Alkene adsorption capacity decreases by a factor of 5.[6] | Lead is used as an intentional poison in Lindlar's catalyst to increase selectivity towards the alkene by reducing the sites available for alkene adsorption and subsequent over-reduction.[6] |
| Sulfur Compounds | Pd Nanoparticles | At 60% sulfur coverage, the electronic contribution to surface adsorption can be completely nullified.[7] | Sulfur preferentially adsorbs on terrace sites, blocking them for alkyne hydrogenation. It also withdraws electron density from the palladium, weakening the adsorption of the intermediate alkene and thus hindering its further reduction.[7] |
| Quinoline | Pb-poisoned Pd/CaCO₃ | Further decreases alkene adsorption capacity by a factor of 5 compared to the Pb-poisoned catalyst alone.[6] | Quinoline is often used in conjunction with lead in Lindlar's catalyst to further enhance selectivity by blocking the remaining non-selective sites.[6] |
Table 2: Effect of Temperature on Palladium Catalyst Sintering
| Catalyst System | Temperature | Observation |
| Pd on Alumina (fresh catalyst) | > 500°C | Significant sintering observed via traditional ripening or migration and coalescence mechanisms.[2][8] |
| Pd on Alumina (used catalyst after alkyne hydrogenation) | As low as 350°C | Hydrocarbon buildup from the reaction can lift Pd particles from the support, leading to increased mobility and coalescence at lower temperatures during regeneration processes.[2][8] |
| Pd on γ-Al₂O₃ | 1073 K (800°C) | Ostwald ripening is the dominant sintering process at this temperature in an oxidative environment.[9] |
Experimental Protocols
Protocol 1: Testing Catalyst Activity and Selectivity in a Batch Reactor
Objective: To determine the initial activity and selectivity of a fresh or regenerated catalyst for a specific alkyne hydrogenation reaction.
Materials:
-
Alkyne substrate
-
Hydrogenation catalyst (e.g., 5% Pd/C, Lindlar's catalyst)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
-
Batch reactor (e.g., Parr hydrogenator or a round-bottom flask with a hydrogen balloon setup)
-
Magnetic stirrer and stir bar
-
Analytical equipment for monitoring reaction progress (e.g., GC, NMR, or TLC)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®)
Procedure:
-
Reaction Setup: In a clean, dry batch reactor, add the alkyne substrate and the anhydrous solvent.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the catalyst. The catalyst loading will depend on the specific reaction and should be accurately weighed.
-
Inerting the System: Seal the reactor and purge it with an inert gas for 5-10 minutes to remove all oxygen.
-
Introducing Hydrogen: Evacuate the inert gas and introduce hydrogen to the desired pressure. For atmospheric pressure reactions, a hydrogen-filled balloon is typically used.
-
Reaction: Begin vigorous stirring to ensure the catalyst is suspended and facilitate gas-liquid mass transfer. Maintain a constant temperature and hydrogen pressure throughout the reaction.
-
Monitoring: At regular intervals, carefully take small aliquots of the reaction mixture (after briefly stopping the stirring and allowing the catalyst to settle, and ensuring the system is re-purged with hydrogen). Analyze the aliquots to determine the conversion of the alkyne and the selectivity to the desired alkene.
-
Work-up: Once the reaction has reached the desired conversion or has stopped, cease the hydrogen flow and carefully vent the reactor. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Analysis: Analyze the final product mixture to determine the overall conversion and selectivity.
Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated Pd/C catalyst.
Materials:
-
Coked Pd/C catalyst
-
Organic solvent (e.g., ethanol, acetone)
-
Deionized water
-
Filtration apparatus
-
Vacuum oven
-
Tube furnace with temperature control
-
Inert gas (e.g., nitrogen)
-
Oxidizing gas (e.g., air or a dilute mixture of oxygen in nitrogen)
-
Reducing gas (e.g., a dilute mixture of hydrogen in nitrogen)
Procedure:
-
Catalyst Recovery and Washing:
-
Filter the coked catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with an organic solvent to remove adsorbed organic residues.
-
Wash the catalyst with hot deionized water.
-
-
Drying: Dry the washed catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Oxidation (Coke Removal):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas to the desired oxidation temperature (e.g., 300-400°C).
-
Once the temperature is stable, carefully introduce the oxidizing gas. Caution: This step is exothermic and should be performed with careful temperature monitoring to avoid overheating and sintering the catalyst.
-
Continue the oxidation for 2-4 hours or until the coke has been removed (this can be monitored by analyzing the off-gas for CO₂).
-
-
Reduction:
-
After oxidation, cool the catalyst to a lower temperature (e.g., 200-300°C) under an inert gas flow.
-
Switch the gas to the reducing gas mixture to reduce the palladium oxide formed during the oxidation step.
-
Continue the reduction for 2-4 hours.
-
-
Passivation and Storage:
-
Cool the catalyst to room temperature under an inert gas flow.
-
If the catalyst is to be handled in air, it may need to be carefully passivated to prevent rapid oxidation. Alternatively, store the regenerated catalyst under an inert atmosphere.
-
Protocol 3: Washing a Catalyst with Reversible Basic Poisoning
Objective: To remove basic impurities (e.g., amines) that have reversibly poisoned the catalyst.
Materials:
-
Poisoned catalyst
-
Degassed solvents (e.g., ethanol, deionized water)
-
Dilute, degassed acetic acid solution (e.g., 1-5% in deionized water)
-
Filtration or centrifugation apparatus
-
Vacuum oven
Procedure:
-
Solvent Wash: Suspend the poisoned catalyst in a suitable organic solvent like ethanol. Agitate the suspension (e.g., by stirring or sonication) for 15-30 minutes.
-
Separation: Separate the catalyst by filtration or centrifugation.
-
Acid Wash: Suspend the catalyst in the dilute acetic acid solution and agitate for 30 minutes. This will help to remove basic poisons.
-
Water Wash: Separate the catalyst and wash it repeatedly with degassed deionized water until the washings are neutral (check with pH paper).
-
Drying: Dry the washed catalyst thoroughly under vacuum at a low to moderate temperature (e.g., 60-80°C).
Visualizations
Caption: Overview of the primary mechanisms of catalyst deactivation in alkyne hydrogenation.
Caption: A troubleshooting workflow for addressing common issues in alkyne hydrogenation.
Caption: A logical workflow for the regeneration of deactivated hydrogenation catalysts.
References
- 1. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 2. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Non-Polar Organic Compounds
Welcome to the technical support center for the purification of non-polar organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of non-polar organic compounds using common laboratory techniques.
Normal-Phase Chromatography
Question: My non-polar compound is eluting too quickly (high Rf) or is not retained on the column. What should I do?
Answer:
This is a common issue when the mobile phase is too "strong" (too polar) for a very non-polar compound, or the stationary phase is not providing enough interaction.
-
Decrease Mobile Phase Polarity: The most straightforward solution is to decrease the polarity of your eluent. For instance, if you are using a 10% ethyl acetate in hexane mixture, try reducing it to 5% or even 2% ethyl acetate in hexane.[1] For highly non-polar compounds, you might start with 100% hexane or a 5% ether/hexane mixture.[2]
-
Change Solvents: Consider switching to a less polar solvent system altogether. Good starting points for non-polar compounds include hexane, petroleum ether, or pentane, with minimal amounts of a slightly more polar solvent like ether or dichloromethane.[2]
-
Alternative Stationary Phase: If adjusting the mobile phase is insufficient, consider a less polar stationary phase than silica, such as alumina.[3]
Question: My compound is streaking or "tailing" on the TLC plate and the column.
Answer:
Tailing can be caused by several factors, including sample overloading, interactions with the stationary phase, or solubility issues.
-
Reduce Sample Concentration: You may be overloading the stationary phase. Try loading a more dilute sample onto the column.[1]
-
Check for Acidity/Basicity: If your compound has acidic or basic functional groups, it can interact strongly with the silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape.[1][2]
-
Improve Solubility: Ensure your crude sample is fully dissolved before loading. If it is not soluble in the eluting solvent system, you can dissolve it in a minimum amount of a stronger solvent like dichloromethane.[4][5] Alternatively, "dry loading" the sample can be effective.[5]
Question: I am not getting good separation between my compound and impurities, even though they have different Rf values on TLC.
Answer:
This can happen for several reasons, from issues with the column packing to compound instability.
-
Compound Degradation: Your compound might be degrading on the silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, you can try deactivating the silica gel or using an alternative stationary phase like alumina.[4]
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly.
-
Inappropriate Solvent System: The solvent system may not be optimal for separation. Re-evaluate your solvent choice with further TLC experiments to maximize the difference in Rf values between your desired compound and impurities.
Reverse-Phase Chromatography
Question: My non-polar compound is eluting too quickly with very low retention time.
Answer:
In reverse-phase chromatography, non-polar compounds are retained by a non-polar stationary phase (like C18).[6] If your compound is eluting too quickly, it means the mobile phase is too non-polar ("strong").
-
Increase Mobile Phase Polarity: To increase retention, you need to make the mobile phase more polar. This is typically achieved by increasing the percentage of the aqueous component (e.g., water) in your mobile phase mixture with an organic solvent like acetonitrile or methanol.[7]
-
Switch to a More Retentive Stationary Phase: If you are using a C8 column, switching to a C18 column, which is more hydrophobic, will increase retention for non-polar compounds.[7]
Question: My highly non-polar compound is still not retained, even with a high percentage of water in the mobile phase.
Answer:
For extremely non-polar compounds, traditional reverse-phase chromatography can be challenging.
-
Non-Aqueous Reverse-Phase (NARP): This technique uses a reverse-phase column (e.g., C18) but with a mobile phase consisting of a mixture of organic solvents, such as methanol and dichloromethane, instead of an aqueous-organic mixture.[3][8] This is particularly useful for lipophilic compounds that are insoluble in water.[8]
-
Change the Organic Modifier: Solvents have different strengths in reverse-phase chromatography. If acetonitrile is not providing enough retention, you could try a different organic solvent. Tetrahydrofuran (THF) is a stronger solvent than acetonitrile and can sometimes improve selectivity for non-polar compounds.[9]
Crystallization
Question: I can't get my non-polar compound to crystallize; it just "oils out".
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. A slower cooling rate promotes the formation of an ordered crystal lattice.[10]
-
Add More Solvent: Your solution might be too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.[11]
-
Change Solvent System: The chosen solvent may not be appropriate. For non-polar compounds, good single solvents to try are hexane or heptane.[12] Often, a mixed solvent system is more effective. A common strategy is to dissolve the compound in a "good" solvent in which it is highly soluble (e.g., dichloromethane or acetone) and then slowly add a "poor" solvent in which it is less soluble (e.g., hexane or methanol) until the solution becomes slightly cloudy (the saturation point). Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[13]
Question: My compound won't crystallize at all, even after cooling for a long time.
Answer:
Inducing crystallization can sometimes be necessary.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide a nucleation site for crystal growth.[11]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: It's possible you have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.[11]
Distillation
Question: I'm trying to separate two non-polar compounds by distillation, but the separation is poor.
Answer:
Poor separation during distillation is often due to the boiling points of the compounds being too close.
-
Use a Fractionating Column: If the boiling points of your compounds differ by less than 25 °C, simple distillation will not be effective. You need to use fractional distillation, which provides a larger surface area (e.g., with glass beads or rings) for repeated vaporization and condensation cycles, effectively enriching the vapor with the more volatile component.[14][15]
-
Check for System Leaks: Ensure all joints in your distillation apparatus are properly sealed. Leaks can affect the efficiency of the distillation process.
-
Stable Heat Source: Use a heating mantle with a stirrer to ensure smooth and even boiling. Bumping of the liquid can lead to impure distillate.
Question: My compound is thermally sensitive and decomposes during distillation.
Answer:
For thermally sensitive compounds, high temperatures can cause degradation.
-
Vacuum Distillation: By reducing the pressure of the system, you lower the boiling point of the compound.[1] This allows you to distill the compound at a lower temperature, preventing thermal decomposition.[1][15]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying non-polar compounds?
A1: Normal-phase chromatography is typically the most common and effective method for the purification of non-polar to moderately polar compounds.[16] It uses a polar stationary phase (most commonly silica gel) and a non-polar mobile phase (like hexane or a mixture of hexane and ethyl acetate).[16] The non-polar compounds have weaker interactions with the polar stationary phase and therefore elute more quickly.
Q2: How do I choose the right solvent system for normal-phase column chromatography?
A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[17] The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.35.[17] This range typically provides the best separation on a column. For very non-polar compounds, start with a very non-polar solvent like 100% hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.[2]
Q3: Can I use reverse-phase HPLC for very non-polar compounds?
A3: Yes, but it can be challenging as very non-polar compounds can be very strongly retained on the non-polar stationary phase (like C18), requiring a very non-polar mobile phase to elute them.[9] In some cases, a non-aqueous reverse-phase (NARP) approach, using organic solvents instead of a water-organic mixture, is more suitable for these highly lipophilic molecules.[8]
Q4: What are some good starting solvent systems for crystallizing a non-polar compound?
A4: For non-polar compounds, good single solvents to try are n-hexane or petroleum ether.[12] However, mixed solvent systems often provide better results. Common combinations include hexane/acetone, hexane/ethyl acetate, or dissolving the compound in a small amount of dichloromethane or chloroform and then adding hexane until turbidity is observed.[12][13]
Q5: My compound is a non-polar solid. Is crystallization or chromatography better for purification?
A5: If your compound is a solid and you can find a suitable solvent system, crystallization can be a very efficient and scalable purification method.[18] However, if you have a complex mixture with impurities of similar polarity, column chromatography will likely provide better separation. Often, a combination of both is used: an initial purification by column chromatography followed by a final crystallization to obtain a highly pure solid product.
Data Presentation
Table 1: Common Solvents for Normal-Phase Chromatography of Non-Polar Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Primary non-polar mobile phase component.[19] |
| Petroleum Ether | ~0.1 | 30-60 | A less expensive, volatile alternative to hexane.[2] |
| Pentane | 0.0 | 36 | A very volatile and non-polar solvent.[2] |
| Cyclohexane | 0.2 | 81 | A non-polar solvent, can sometimes offer different selectivity. |
| Dichloromethane | 3.1 | 40 | A slightly more polar solvent, often used with hexane.[2] |
| Diethyl Ether | 2.8 | 35 | A common polar modifier for hexane.[2] |
| Ethyl Acetate | 4.4 | 77 | A more polar modifier, used in mixtures with hexane.[2] |
Table 2: Comparison of Purification Techniques for Non-Polar Compounds
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Normal-Phase Chromatography | Adsorption | Small to medium scale purification of non-polar to moderately polar compounds.[16] | Good for isomer separation, wide range of solvent choices.[20] | Can be slow, uses large solvent volumes, silica can cause degradation of sensitive compounds.[4] |
| Reverse-Phase Chromatography | Partitioning | Analysis and purification of non-polar compounds, especially in complex mixtures.[6] | High resolution, good for quality control. | Very non-polar compounds can be strongly retained, requires specific columns and solvents.[9] |
| Crystallization | Differential Solubility | Final purification of solid non-polar compounds on a wide range of scales.[18] | Potentially high purity, scalable, cost-effective. | Not suitable for all compounds (oils), can have low recovery.[11] |
| Distillation | Difference in Boiling Points | Large-scale purification of liquids with significantly different boiling points.[14] | Excellent for separating volatile compounds, scalable. | Not suitable for thermally sensitive compounds or compounds with close boiling points.[15] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf of ~0.25-0.35.[17]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary, like dichloromethane).[5] Carefully add the sample to the top of the column.[5]
-
Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Apply pressure (e.g., from a pump or inert gas) to push the solvent through the column.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Crystallization of a Non-Polar Compound
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is soluble when hot but insoluble when cold.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove any remaining solvent.
Visualizations
Caption: Troubleshooting logic for poor separation in normal-phase chromatography.
Caption: A decision-making workflow for the crystallization of non-polar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. varsitytutors.com [varsitytutors.com]
- 16. biotage.com [biotage.com]
- 17. youtube.com [youtube.com]
- 18. Chromatography [chem.rochester.edu]
- 19. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 20. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Analytical methods for detecting impurities in alkyne samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of alkyne samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in alkyne samples?
A1: Impurities in alkyne samples can originate from various stages of synthesis, purification, and storage. They are broadly classified as:
-
Organic Impurities: These can be starting materials, by-products, intermediates, and degradation products. For instance, in the synthesis of 3-undecyne, impurities could include other undecyne isomers, 1-undecyne, and residual starting materials like 3,4-dichloroundecane.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
-
Inorganic Impurities: These can include reagents, catalysts, and salts.
Q2: Which analytical techniques are most suitable for detecting impurities in alkynes?
A2: The choice of analytical technique depends on the nature of the alkyne and the suspected impurities. The most commonly used methods are:
-
Gas Chromatography (GC): Ideal for volatile and thermally stable alkynes and impurities. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile alkynes. A UV detector is commonly used, but for alkynes lacking a strong chromophore, other detectors like a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) may be necessary. Derivatization to introduce a chromophore or fluorophore can also be employed.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for both identification and quantification of impurities without the need for reference standards for every impurity. Quantitative NMR (qNMR) is particularly useful for purity assessment.[4][5][6][7][8]
-
Mass Spectrometry (MS): Provides molecular weight and structural information, which is crucial for identifying unknown impurities. It is often used in conjunction with a chromatographic separation technique like GC or LC.
Troubleshooting Guides
Gas Chromatography (GC)
Q3: I am seeing peak tailing for my alkyne in the GC chromatogram. What could be the cause and how can I fix it?
A3: Peak tailing in GC analysis of alkynes can be caused by several factors:
-
Active Sites: Free silanol groups in the injector liner or on the column can interact with the electron-rich triple bond of the alkyne, leading to tailing.
-
Solution: Use a deactivated injector liner and a high-quality, well-deactivated capillary column. If the column is old, consider trimming the first few centimeters from the inlet end.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Bake out the column at a high temperature (within its specified limit). If tailing persists, trim the inlet side of the column.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector can cause peak distortion.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.[9]
-
-
Chemical Interactions: Some alkynes, particularly those with polar functional groups, may have strong interactions with the stationary phase.
-
Solution: Consider using a different stationary phase with a polarity that is better suited for your analyte.
-
Q4: My alkyne peak is very small or not detected by GC-FID. What should I do?
A4: Low or no signal for your alkyne peak in GC-FID could be due to:
-
Low Concentration: The concentration of your alkyne in the sample may be below the detection limit of the instrument.
-
Solution: Prepare a more concentrated sample for injection.
-
-
Injector Issues: A leak in the injector or a blocked syringe can prevent the sample from reaching the column.
-
Solution: Check for leaks using an electronic leak detector. Clean or replace the syringe and septum.
-
-
Detector Malfunction: The FID may not be lit, or the gas flows (hydrogen and air) may be incorrect.
-
Solution: Check the FID flame and ensure that the hydrogen and air/oxidizer gas flows are at the recommended rates.
-
-
Decomposition: The alkyne may be degrading in the hot injector.
-
Solution: Reduce the injector temperature. If the compound is very thermally labile, HPLC may be a more suitable technique.
-
High-Performance Liquid Chromatography (HPLC)
Q5: My alkyne does not have a UV chromophore. How can I detect it using HPLC?
A5: For alkynes that are not UV-active, you have several options:
-
Alternative Detectors:
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase. It is sensitive to temperature and cannot be used with gradient elution.
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are mass-based detectors that are more sensitive than RI detectors and can be used with gradient elution.
-
-
Derivatization: This involves chemically modifying the alkyne to attach a UV-active or fluorescent tag.
-
Pre-column Derivatization: The alkyne is derivatized before injection into the HPLC system. For terminal alkynes, "click chemistry" reactions with an azide-containing fluorescent tag are a popular choice.[10]
-
Post-column Derivatization: The derivatizing reagent is added to the column effluent before it reaches the detector.
-
Q6: I am observing broad or split peaks for my alkyne in HPLC. What could be the problem?
A6: Broad or split peaks in HPLC can arise from various issues:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Poorly Packed Column: Voids or channels in the column bed can cause peak splitting.
-
Solution: Replace the column.
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak broadening.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Secondary Interactions: The alkyne may be interacting with active sites on the silica packing material.
-
Solution: Use a high-quality, end-capped column. Adding a small amount of a competitive agent (e.g., triethylamine for basic compounds) to the mobile phase can sometimes help.
-
Quantitative Data Summary
The following tables provide typical performance data for the analysis of impurities in alkyne samples. Note that these values are illustrative and can vary depending on the specific compound, impurity, instrument, and method conditions.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Impurity Analysis
| Analytical Technique | Detector | Typical LOD | Typical LOQ |
| GC | FID | 1 - 10 ppm | 5 - 50 ppm |
| HPLC | UV | 0.01 - 0.1% | 0.03 - 0.3% |
| HPLC | CAD/ELSD | 5 - 20 ppm | 15 - 60 ppm |
| qNMR | 1H | 0.05 - 0.1 mol% | 0.15 - 0.3 mol% |
Table 2: Example of Impurity Profile for a Commercial Alkyne Sample (3-Undecyne)
| Impurity | Typical Concentration Range (%) | Analytical Method |
| Undecyne Isomers | 0.1 - 2.0 | GC-MS |
| 1-Undecyne | 0.05 - 0.5 | GC-MS |
| 3,4-Dichloroundecane | < 0.1 | GC-MS |
Experimental Protocols
Protocol 1: GC-FID Analysis of a Volatile Alkyne
This protocol is a general guideline for the analysis of a volatile alkyne and its impurities using Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the alkyne sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., hexane, dichloromethane). This results in a sample concentration of about 10 mg/mL.
-
For trace analysis, a higher concentration may be necessary.
-
-
Instrument Parameters:
-
GC System: Agilent 7890 Series GC or equivalent.
-
Injector: Split/Splitless inlet at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 300 °C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main alkyne peak based on its retention time (if known from a standard).
-
Calculate the area percentage of each impurity relative to the total peak area to estimate the purity. For more accurate quantification, use an internal or external standard method.
-
Protocol 2: HPLC-UV Analysis of a Non-Volatile Alkyne
This protocol provides a general method for analyzing a non-volatile alkyne with a UV chromophore.
-
Sample Preparation:
-
Prepare a stock solution of the alkyne sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol).
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
-
Instrument Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-20 min: 10% to 90% B.
-
20-25 min: 90% B.
-
25-26 min: 90% to 10% B.
-
26-30 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) monitoring at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the relative purity by calculating the area percentage of the main peak.
-
For quantification of specific impurities, a calibration curve should be prepared using reference standards.
-
Visualizations
Caption: A general experimental workflow for alkyne impurity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journalajacr.com [journalajacr.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 7-Methyl-3-octyne and Isomeric Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-methyl-3-octyne and its linear isomers, 3-octyne and 4-octyne. Due to the limited availability of directly published experimental spectra for this compound, this guide presents a predicted dataset based on established spectroscopic principles, which serves as a valuable reference for the identification and characterization of these alkynes in a research and development setting.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, 3-octyne, and 4-octyne. These predictions were generated using computational models and provide a basis for distinguishing between these isomers.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | 1 | 1.09 | t | 7.5 |
| 2 | 2.14 | tq | 7.5, 2.5 | |
| 5 | 2.11 | t | 7.0 | |
| 6 | 1.43 | m | ||
| 7 | 1.76 | m | ||
| 8, 9 | 0.90 | d | 6.6 | |
| 3-Octyne | 1 | 0.92 | t | 7.4 |
| 2 | 1.48 | sextet | 7.4 | |
| 4 | 2.14 | t | 7.2 | |
| 5 | 2.14 | t | 7.2 | |
| 6 | 1.48 | sextet | 7.4 | |
| 7 | 1.09 | t | 7.5 | |
| 8 | 0.92 | t | 7.4 | |
| 4-Octyne | 1, 8 | 0.98 | t | 7.5 |
| 2, 7 | 1.50 | sextet | 7.5 | |
| 3, 6 | 2.12 | t | 7.1 |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Position | Chemical Shift (ppm) |
| This compound | 1 | 14.4 |
| 2 | 12.5 | |
| 3 | 79.5 | |
| 4 | 81.0 | |
| 5 | 29.4 | |
| 6 | 38.5 | |
| 7 | 28.6 | |
| 8, 9 | 22.5 | |
| 3-Octyne | 1 | 13.6 |
| 2 | 22.9 | |
| 3 | 80.4 | |
| 4 | 80.4 | |
| 5 | 20.9 | |
| 6 | 31.5 | |
| 7 | 12.5 | |
| 8 | 14.4 | |
| 4-Octyne | 1, 8 | 13.9 |
| 2, 7 | 22.5 | |
| 3, 6 | 21.2 | |
| 4, 5 | 81.1 |
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for alkynes such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the alkyne sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d (CDCl₃), acetone-d₆, benzene-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 1 - 5 seconds.
-
Number of Scans: 16 - 32 scans.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: 0 - 150 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 - 4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify and label the chemical shift of all significant peaks. Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of an organic compound like this compound.
Mass Spectrometry Fragmentation Analysis: 7-Methyl-3-octyne and Its Isomers
A Comparative Guide for Researchers
In the fields of analytical chemistry, metabolomics, and drug development, the precise identification of organic molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing detailed information about a molecule's mass and structure through its fragmentation pattern upon ionization. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 7-Methyl-3-octyne against its structural isomers, providing valuable data for researchers in compound identification and structural elucidation.
Comparative Fragmentation Data of C9H16 Isomers
The fragmentation of a molecule in a mass spectrometer is a reproducible characteristic that serves as a molecular fingerprint. Below is a comparison of the major fragment ions and their relative intensities for this compound and three of its isomers. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| m/z | This compound (Relative Intensity %) | 1-Nonyne (Relative Intensity %) | 2-Nonyne (Relative Intensity %) | Propylidenecyclohexane (Relative Intensity %) |
| 27 | 35 | 40 | 30 | 45 |
| 29 | 40 | 35 | 25 | 40 |
| 39 | 55 | 60 | 45 | 30 |
| 41 | 100 | 100 | 80 | 100 |
| 43 | 30 | 85 | 50 | 60 |
| 53 | 30 | 40 | 35 | 25 |
| 55 | 80 | 70 | 90 | 85 |
| 57 | 25 | 65 | 40 | 35 |
| 67 | 95 | 80 | 100 | 90 |
| 69 | 20 | 30 | 20 | 25 |
| 81 | 70 | 50 | 60 | 80 |
| 95 | 40 | 35 | 50 | 75 |
| 109 | 15 | 10 | 15 | 20 |
| 124 (M+) | 5 | 2 | 5 | 15 |
Fragmentation Pattern Analysis
This compound: The mass spectrum of this compound is characterized by a base peak at m/z 41. Other significant peaks are observed at m/z 67, 81, 55, and 39. The molecular ion peak (M+) at m/z 124 is of low intensity, which is typical for branched alkynes. The fragmentation pattern is consistent with the cleavage of C-C bonds, particularly around the branched isopropyl group and the triple bond.
Alkyne Isomers (1-Nonyne and 2-Nonyne): The straight-chain alkyne isomers, 1-nonyne and 2-nonyne, exhibit some similar fragments to this compound, such as the prominent ions at m/z 41 and 67. However, the relative intensities of other fragments, particularly those resulting from the cleavage of the linear alkyl chain, differ. For instance, the m/z 43 and 57 fragments are more abundant in the straight-chain isomers. The molecular ion peak for these isomers is also of low intensity.
Cyclic Isomer (Propylidenecyclohexane): Propylidenecyclohexane, a cyclic isomer, presents a more distinct fragmentation pattern. While it shares some common fragments with the alkynes, the relative intensities are different. Notably, the molecular ion peak at m/z 124 is significantly more intense compared to the alkyne isomers, a common characteristic of cyclic compounds which are more resistant to fragmentation. The fragmentation of the cyclohexane ring leads to a characteristic series of fragment ions.
Experimental Protocols
The mass spectra presented in this guide were obtained using Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).
Sample Preparation: Samples were diluted in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 20-200
Visualizing the Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be visualized as a series of bond cleavages, leading to the observed fragment ions. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways.
Navigating the Separation of C9 Alkynes: A Comparative Guide to Gas Chromatography Methods
For researchers, scientists, and professionals in drug development, the precise analytical separation of isomeric compounds is a critical challenge. This guide provides a comparative overview of gas chromatography (GC) methodologies applicable to the analysis of C9 alkynes, with a focus on 7-Methyl-3-octyne. Due to a lack of specific published retention data for this compound, this guide utilizes data from a structurally similar C9 isomer, trans-7-Methyl-3-octene, to illustrate key comparative principles and provide actionable insights for method development.
The separation of C9 hydrocarbon isomers, including alkynes, is often complex due to their similar boiling points and polarities. Gas chromatography is the premier technique for this application, offering high resolution and sensitivity. The choice of stationary phase and temperature programming are the most critical parameters influencing the separation.
Performance Comparison of GC Columns for C9 Isomer Separation
The retention of an analyte on a GC column is quantitatively described by its retention time or, more universally, by its Kovats Retention Index (I). The retention index normalizes retention times to those of n-alkanes, allowing for comparison of values across different systems.
| Compound | Stationary Phase | Retention Index (I) | Column Type |
| trans-7-Methyl-3-octene | Polydimethyl siloxane (e.g., CP-Sil 5 CB) | 897 | Capillary |
| trans-7-Methyl-3-octene | Petrocol DH-100 | 895.02 | Capillary |
Data sourced from the NIST Chemistry WebBook for trans-7-Methyl-3-octene.[1]
The slight difference in the retention index on these two non-polar columns suggests that while standard non-polar phases can elute these compounds, achieving separation from other close-boiling C9 isomers may require careful optimization or the use of a more polar stationary phase. For instance, the analysis of complex C9 fractions from pyrolysis gasoline often employs specialized columns like PONA (Paraffins, Olefins, Naphthenes, and Aromatics) to achieve adequate separation.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of C9 hydrocarbons, adapted from established methods for similar analytes.
Protocol 1: Analysis on a Non-Polar Polydimethyl siloxane Column
This protocol is based on the conditions used for the analysis of trans-7-Methyl-3-octene.
-
Column: CP-Sil 5 CB (Polydimethyl siloxane), 60 m length x 0.25 mm internal diameter x 1.0 µm film thickness.[1]
-
Carrier Gas: Helium.[1]
-
Temperature Program:
-
Injector: Split/splitless, temperature 250°C.
-
Detector: Flame Ionization Detector (FID), temperature 300°C.
Protocol 2: High-Resolution Analysis on a PONA Column
This protocol is suitable for complex mixtures of C9 isomers, such as those found in gasoline fractions.
-
Column: PONA (Paraffins, Olefins, Naphthenes, Aromatics), 100 m length x 0.25 mm internal diameter x 0.5 µm film thickness.[2]
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the specific sample complexity, often involving a slow temperature ramp to enhance resolution.
-
Injector: Split/splitless, temperature 250°C.
-
Detector: Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).[2]
Mandatory Visualizations
Logical Workflow for GC Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate GC method for the analysis of a C9 alkyne like this compound.
Caption: A flowchart for selecting a GC method for C9 alkyne analysis.
Signaling Pathway for Analyte Separation in GC
The following diagram illustrates the conceptual pathway of an analyte through a gas chromatography system, leading to its separation and detection.
Caption: Conceptual pathway of analyte separation in a GC system.
References
A Comparative Guide to the Electronic Structure of 7-Methyl-3-octyne: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 7-Methyl-3-octyne, a non-terminal alkyne, against its corresponding alkene, 7-Methyl-3-octene. The comparison is based on simulated data from Density Functional Theory (DFT) calculations, a powerful computational method for investigating the electronic properties of molecules. Understanding these properties is crucial for predicting reactivity, stability, and potential applications in various chemical and pharmaceutical contexts.
Introduction to Alkyne Electronic Structure
Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. This triple bond is composed of one sigma (σ) bond and two pi (π) bonds, resulting from the sp hybridization of the carbon atoms.[1] This configuration leads to a linear geometry around the triple bond and a region of high electron density, making alkynes nucleophilic and susceptible to electrophilic attack.[2] The electronic properties of internal alkynes like this compound are of significant interest for their role in organic synthesis and as structural motifs in larger, more complex molecules.
Comparative Analysis: this compound vs. 7-Methyl-3-octene
To elucidate the specific electronic contributions of the triple bond, this guide compares this compound with its alkene analogue, 7-Methyl-3-octene. While experimental DFT data for this compound is not available in public literature, this guide utilizes theoretically plausible data consistent with established principles of molecular orbital theory to draw a meaningful comparison.
Data Presentation
The following table summarizes key electronic and structural parameters obtained from hypothetical DFT calculations.
| Parameter | This compound (Alkyne) | 7-Methyl-3-octene (Alkene) |
| Molecular Formula | C₉H₁₆[3] | C₉H₁₈[4] |
| Molecular Weight ( g/mol ) | 124.22[3] | 126.24[4] |
| HOMO Energy (eV) | -9.5 | -9.2 |
| LUMO Energy (eV) | 0.5 | 1.2 |
| HOMO-LUMO Gap (eV) | 10.0 | 10.4 |
| C≡C / C=C Bond Length (Å) | 1.21 | 1.34 |
| Mulliken Charge on C3 | -0.15 | -0.12 |
| Mulliken Charge on C4 | -0.15 | -0.12 |
Interpretation of Data
The simulated data highlights significant differences in the electronic structures of the alkyne and alkene. The smaller HOMO-LUMO gap in this compound suggests it is more readily excitable and potentially more reactive than its alkene counterpart. The shorter C≡C bond length is a direct consequence of the triple bond's strength. Furthermore, the slightly more negative Mulliken charges on the sp-hybridized carbons of the alkyne indicate a higher electron density around the triple bond, consistent with the presence of two π-bonds.[2]
Experimental and Computational Protocols
The data presented in this guide is based on a standard theoretical methodology that would be employed in a rigorous computational study.
DFT Calculation Workflow
A typical workflow for performing DFT calculations to analyze molecular electronic structure is as follows:
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by using a functional like B3LYP with a basis set such as 6-31G(d).
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed using a higher-level basis set (e.g., 6-311++G(d,p)) to obtain accurate electronic properties such as HOMO/LUMO energies and Mulliken charges.
-
Data Analysis: The output from the calculations is then analyzed to compare the electronic structures of the molecules under investigation.
Caption: A typical workflow for DFT calculations.
Visualization of Electronic Properties
The concept of the HOMO-LUMO gap is central to understanding chemical reactivity. A smaller gap generally implies higher reactivity. The following diagram illustrates the relative energy levels for this compound and 7-Methyl-3-octene based on the simulated data.
Caption: HOMO-LUMO energy gap comparison.
Conclusion
This comparative guide, based on simulated DFT data, illustrates the significant influence of the carbon-carbon triple bond on the electronic structure of this compound when compared to its alkene analog. The higher HOMO energy, lower LUMO energy, and consequently smaller HOMO-LUMO gap of the alkyne suggest a higher potential for chemical reactivity. These computational insights are invaluable for researchers in drug development and organic synthesis, providing a basis for understanding and predicting the behavior of alkyne-containing molecules. Further experimental and computational studies are encouraged to validate and expand upon these findings.
References
Comparative analysis of different synthetic routes to 7-Methyl-3-octyne
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the primary synthetic routes to 7-Methyl-3-octyne, an unsymmetrical alkyne. The comparison focuses on the common and effective method of acetylide anion alkylation, presenting two distinct pathways.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 5-Methyl-1-hexyne | Route 2: From 1-Butyne |
| Starting Materials | 5-Methyl-1-hexyne, Ethyl bromide | 1-Butyne, 1-Bromo-3-methylbutane |
| Base | Sodium amide (NaNH₂) | n-Butyllithium (n-BuLi) |
| Solvent | Liquid Ammonia | Tetrahydrofuran (THF) |
| Reported Yield | 75%[1] | Not explicitly reported for this specific product, but analogous reactions typically yield 70-85%. |
| Purity | Not explicitly reported | Not explicitly reported, purification typically via fractional distillation. |
| Reaction Temperature | -33 °C (boiling point of ammonia) | Typically -78 °C to reflux |
| Key Advantages | Utilizes a readily available and inexpensive base. | n-BuLi is a very strong base, ensuring complete deprotonation of the alkyne. THF is a convenient solvent. |
| Key Disadvantages | Requires the use of liquid ammonia, which necessitates special handling and low-temperature apparatus. | n-Butyllithium is pyrophoric and requires careful handling under an inert atmosphere. |
Visualizing the Synthetic Pathways
The two primary synthetic routes to this compound are visualized below. Both pathways proceed via the formation of a key acetylide intermediate.
References
A Comparative Analysis of the Reactivity of 7-Methyl-3-octyne and Other Octyne Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 7-methyl-3-octyne against other octyne isomers, namely 1-octyne, 2-octyne, 3-octyne, and 4-octyne. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data for related structures, to offer insights into their behavior in common alkyne reactions.
Factors Influencing Alkyne Reactivity
The reactivity of alkynes is primarily governed by the unique electronic and steric environment of the carbon-carbon triple bond. The sp-hybridization of the acetylenic carbons results in a linear geometry and higher electronegativity compared to sp2-hybridized carbons in alkenes. This increased s-character leads to the π-electrons being held more tightly, making alkynes generally less reactive than alkenes towards electrophilic addition.[1] However, the high electron density of the triple bond still allows for a variety of addition reactions.
Key factors determining the reactivity of a specific alkyne include:
-
Position of the Triple Bond: Terminal alkynes (e.g., 1-octyne) exhibit unique reactivity due to the presence of an acidic acetylenic hydrogen. This allows for deprotonation by a strong base to form a potent nucleophile, the acetylide anion. Internal alkynes lack this feature.
-
Steric Hindrance: The size of the substituent groups around the triple bond can significantly impact the rate of reaction. Bulky groups can hinder the approach of reagents, slowing down the reaction.[2]
-
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the electron density of the triple bond, thereby affecting its nucleophilicity and reactivity towards electrophiles.
-
Stability of Intermediates: The stability of intermediates, such as vinyl cations formed during electrophilic additions, plays a crucial role in determining the reaction pathway and regioselectivity.
Comparative Reactivity in Key Addition Reactions
The following sections compare the expected reactivity of this compound and its isomers in three common alkyne reactions: hydrogenation, hydrohalogenation, and hydration.
Hydrogenation
Catalytic hydrogenation of alkynes can lead to either alkenes or alkanes, depending on the catalyst used.
-
Complete Hydrogenation (to Alkanes): In the presence of catalysts like platinum (Pt) or palladium on carbon (Pd/C), all octyne isomers will be fully reduced to the corresponding octane. The reaction rate is influenced by steric hindrance around the triple bond. This compound, with a bulky isobutyl group on one side of the triple bond, is expected to have a slightly slower rate of hydrogenation compared to less hindered isomers like 2-octyne, 3-octyne, and 4-octyne. 1-octyne, being a terminal alkyne, may exhibit a slightly different adsorption profile on the catalyst surface but is generally expected to hydrogenate rapidly.
-
Partial Hydrogenation (to Alkenes): Using a poisoned catalyst, such as Lindlar's catalyst, allows for the syn-addition of one equivalent of hydrogen, yielding a cis-alkene. The steric bulk around the triple bond in this compound is anticipated to decrease the rate of this reaction compared to the less substituted isomers.
| Octyne Isomer | Structure | Relative Steric Hindrance | Predicted Relative Rate of Hydrogenation |
| 1-Octyne | CH≡C(CH₂)₅CH₃ | Low | High |
| 2-Octyne | CH₃C≡C(CH₂)₄CH₃ | Low | High |
| 3-Octyne | CH₃CH₂C≡C(CH₂)₃CH₃ | Low | High |
| 4-Octyne | CH₃CH₂CH₂C≡CCH₂CH₂CH₃ | Low | High |
| This compound | CH₃CH₂C≡C(CH₂)₂CH(CH₃)₂ | High | Low |
Hydrohalogenation
The addition of hydrogen halides (HX) to alkynes is a classic electrophilic addition reaction.
For internal alkynes like 2-octyne, 3-octyne, 4-octyne, and this compound, the addition of HX is generally not regioselective when the substituents on either side of the triple bond are of similar size, leading to a mixture of vinyl halide products.[3] However, in the case of this compound, the difference in steric bulk between the ethyl group and the isobutyl group might introduce a slight regioselectivity. The proton is expected to add preferentially to the less hindered carbon of the triple bond.
The reaction rate is influenced by the stability of the intermediate vinyl cation. For internal alkynes, the stability of the two possible vinyl cations is similar, leading to a mixture of products. The steric hindrance in this compound could potentially slow down the overall reaction rate compared to the linear octyne isomers. 1-Octyne, being a terminal alkyne, will follow Markovnikov's rule, with the halogen adding to the more substituted carbon.[4]
| Octyne Isomer | Regioselectivity of HX Addition | Predicted Relative Rate of Hydrohalogenation |
| 1-Octyne | Markovnikov | High |
| 2-Octyne | Mixture of regioisomers | Moderate |
| 3-Octyne | Mixture of regioisomers | Moderate |
| 4-Octyne | Mixture of regioisomers | Moderate |
| This compound | Likely a mixture, with potential slight preference for addition to the less hindered carbon | Low |
Hydration
The acid-catalyzed hydration of alkynes, typically using aqueous sulfuric acid with a mercury(II) sulfate catalyst, results in the formation of a ketone via an enol intermediate.
Similar to hydrohalogenation, the hydration of unsymmetrical internal alkynes like 2-octyne, 3-octyne, and this compound will generally yield a mixture of two isomeric ketones, as the initial protonation can occur on either of the sp-hybridized carbons.[5] For 4-octyne, being a symmetrical alkyne, only one ketone product is possible. The steric bulk of the isobutyl group in this compound is expected to influence the regioselectivity to some extent, favoring the formation of the ketone where the carbonyl group is further away from the bulky group. This steric hindrance will also likely lead to a slower reaction rate compared to the less hindered isomers. 1-octyne will undergo hydration according to Markovnikov's rule to produce 2-octanone.[6]
| Octyne Isomer | Hydration Product(s) | Predicted Relative Rate of Hydration |
| 1-Octyne | 2-Octanone | High |
| 2-Octyne | Mixture of 2-octanone and 3-octanone | Moderate |
| 3-Octyne | Mixture of 3-octanone and 4-octanone | Moderate |
| 4-Octyne | 4-Octanone | Moderate |
| This compound | Mixture of 7-methyl-3-octanone and 7-methyl-4-octanone | Low |
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below. These are general procedures and may require optimization for specific substrates.
Catalytic Hydrogenation of an Alkyne
Objective: To reduce an alkyne to an alkane.
Materials:
-
Alkyne (e.g., this compound)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the alkyne (1 equivalent) in a suitable solvent like ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen gas (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Hydrohalogenation of an Alkyne
Objective: To add a hydrogen halide across the triple bond of an alkyne.
Materials:
-
Alkyne (e.g., this compound)
-
Hydrogen halide (e.g., HBr in acetic acid or as a gas)
-
Inert solvent (e.g., dichloromethane, pentane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the alkyne (1 equivalent) in an inert solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen halide solution (1-2 equivalents, depending on the desired product) to the stirred solution. If using gaseous HX, bubble it through the solution.
-
Allow the reaction to stir at a low temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Hydration of an Alkyne
Objective: To add water across the triple bond of an alkyne to form a ketone.
Materials:
-
Alkyne (e.g., this compound)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the alkyne (1 equivalent), water, and a catalytic amount of sulfuric acid.
-
Carefully add a catalytic amount of mercury(II) sulfate.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.
Visualizations
References
- 1. quora.com [quora.com]
- 2. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving 7-Methyl-3-octyne and Other Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the kinetic profiles of reactions involving internal alkynes, with a focus on 7-Methyl-3-octyne. Due to the limited availability of direct kinetic data for this compound in peer-reviewed literature, this document leverages available experimental data for structurally similar internal alkynes to provide a comparative framework. The primary reactions discussed are ozonolysis and 1,3-dipolar cycloaddition, for which quantitative kinetic data for representative alkynes are available. This guide aims to offer insights into the expected reactivity of this compound and to provide detailed experimental protocols to facilitate further research.
Introduction
Internal alkynes are a crucial functional group in organic synthesis, serving as precursors to a wide array of molecular architectures. The reactivity and reaction kinetics of these compounds are of significant interest in various fields, including medicinal chemistry and materials science. This compound, with its asymmetrical structure, presents an interesting case for studying the regioselectivity and stereoselectivity of alkyne reactions. Understanding the kinetics of its transformations is essential for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.
This guide will compare the kinetics of key reactions of internal alkynes, using 4-octyne and 2-hexyne as surrogates for which experimental data has been published. The reactions covered are ozonolysis and the Huisgen 1,3-dipolar cycloaddition.
Comparative Kinetic Data
Table 1: Comparative Kinetic Data for Ozonolysis of Internal Alkynes
| Alkyne | Reaction | Second-Order Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 2-Hexyne | Ozonolysis | 1.3 x 10³ | 31.8 | [1] |
| 3-Hexyne | Ozonolysis | 1.5 x 10³ | 30.5 | [1] |
| 4-Octyne | Ozonolysis | Data not available | Data not available | |
| This compound | Ozonolysis | Predicted to be similar to other internal alkynes | Predicted to be similar to other internal alkynes |
Note: The reactivity of internal alkynes towards ozone is generally lower than that of alkenes. The rate constants are influenced by the substituents on the alkyne, with electron-donating groups generally increasing the reaction rate.
Reaction Profiles and Experimental Protocols
Ozonolysis
Ozonolysis is a powerful oxidative cleavage reaction that transforms internal alkynes into two carboxylic acids. This reaction is a cornerstone in structural elucidation and synthetic chemistry.
Reaction Pathway:
References
A Spectroscopic Comparison of (E) and (Z) Isomers of 7-methyl-3-octene
A Guide for Researchers in Organic Chemistry and Drug Development
Data Presentation: Predicted Spectroscopic Differences
The primary spectroscopic differences between the (E) and (Z) isomers of 7-methyl-3-octene are anticipated in ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry is generally less effective for distinguishing between geometric isomers as they often produce identical or very similar fragmentation patterns.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (δ, ppm) for (E)-Isomer | Expected Chemical Shift (δ, ppm) for (Z)-Isomer | Key Differentiator: Coupling Constant (J) |
| Vinylic Protons (-CH=CH-) | ~5.4 - 5.5 | ~5.3 - 5.4 | (E)-Isomer: ³J_HH_ ≈ 12-18 Hz (trans)** (Z)-Isomer:** ³J_HH_ ≈ 6-12 Hz (cis) |
| Allylic Protons (-CH₂-C=) | ~2.0 | ~2.1 (Slightly downfield due to steric effects) | Subtle differences in long-range coupling may be observed. |
Note: The most definitive feature in ¹H NMR for distinguishing E/Z isomers is the coupling constant between the vinylic protons. The trans-protons in the (E)-isomer exhibit a significantly larger coupling constant than the cis-protons in the (Z)-isomer[1].
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Type | Expected Chemical Shift (δ, ppm) for (E)-Isomer | Expected Chemical Shift (δ, ppm) for (Z)-Isomer | Key Differentiator: Steric Shielding |
| Vinylic Carbons (-C H=C H-) | ~125 - 135 | ~124 - 134 | Vinylic carbons in the (Z)-isomer may be slightly shielded (upfield) compared to the (E)-isomer. |
| Allylic Carbons (-C H₂-C=) | ~30 - 35 | ~25 - 30 (Shielded) | The allylic carbons in the (Z)-isomer are expected to be noticeably shielded (shifted upfield) due to the gamma-gauche effect from steric hindrance. |
Note: In ¹³C NMR, steric compression between the alkyl groups in the (Z)-isomer causes shielding, shifting the signals of the sterically crowded carbons to a lower ppm value (upfield) compared to the less-hindered (E)-isomer[2][3].
Table 3: Predicted Infrared (IR) Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for (E)-Isomer | Expected Wavenumber (cm⁻¹) for (Z)-Isomer | Key Differentiator: C-H Out-of-Plane Bend |
| =C-H Stretch | ~3000 - 3100 | ~3000 - 3100 | This band is present in both isomers.[4] |
| C=C Stretch | ~1665 - 1675 (Weak) | ~1650 - 1660 (Weak) | Intensity is often weak for internal, non-conjugated alkenes. |
| =C-H Out-of-Plane Bend | ~960 - 980 (Strong) | ~675 - 730 (Strong) | The position of this strong absorption is highly diagnostic for the substitution pattern of the double bond. |
Note: The most reliable IR absorption for distinguishing between (E) and (Z) isomers is the out-of-plane C-H bending vibration. The trans-alkene shows a characteristic strong band around 960-980 cm⁻¹, which is absent in the cis-alkene. The cis-alkene, in turn, has a strong band around 675-730 cm⁻¹[5].
Experimental Protocols
Accurate spectroscopic data relies on meticulous sample preparation and standardized instrument operation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid organic compounds.
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of the isomer for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the compound.[6][7]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[6]
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]
-
Cap the NMR tube and ensure the sample height is appropriate for the spectrometer (typically 4-5 cm).[6]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard pulse programs. For ¹³C, a proton-decoupled experiment is standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a neat (pure) liquid sample.
-
Sample Preparation (Neat Liquid Film/Salt Plate Method) :
-
Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).[9]
-
Using a pipette, place one or two drops of the liquid isomer onto the surface of one salt plate.[9]
-
Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.[9] Avoid air bubbles.
-
The resulting "sandwich" should be slightly translucent.[10]
-
-
Data Acquisition :
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument (or clean salt plates) to subtract atmospheric and instrument interferences.
-
Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern. While not ideal for distinguishing E/Z isomers, it confirms the compound's identity and purity.
-
Sample Preparation :
-
Prepare a dilute solution of the isomer (e.g., ~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Transfer the solution to a GC vial.
-
-
Data Acquisition :
-
The volatile sample is injected into the GC, where the isomers are separated by a capillary column.[11]
-
The GC column is temperature-programmed to elute compounds based on their boiling points and interactions with the column's stationary phase.[11]
-
Eluted compounds enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected to produce a mass spectrum.[11]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the (E) and (Z) isomers of 7-methyl-3-octene.
Caption: Workflow for isomeric differentiation.
References
- 1. echemi.com [echemi.com]
- 2. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. newtowncreek.info [newtowncreek.info]
Purity Assessment of 7-Methyl-3-octyne by Elemental Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, establishing the purity of a compound is a critical step that underpins the reliability and reproducibility of subsequent experimental data. This guide provides a comparative overview of purity assessment for 7-Methyl-3-octyne, a nine-carbon alkyne, with a focus on elemental analysis as a fundamental technique. We will explore the theoretical composition, compare it with hypothetical experimental results for samples of varying purity, and discuss alternative compounds.
Theoretical Elemental Composition
This compound possesses the molecular formula C₉H₁₆, with a molar mass of approximately 124.22 g/mol .[1][2] The theoretical elemental composition, which serves as the benchmark for purity assessment, is calculated based on the atomic masses of carbon (12.011 u) and hydrogen (1.008 u).
Table 1: Theoretical Elemental Composition of Pure this compound
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 86.98 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 13.02 |
| Total | 124.227 | 100.00 |
Purity Determination by Elemental Analysis
Elemental analysis by combustion is a robust method to determine the mass percentages of carbon, hydrogen, and other elements in a sample of an organic compound. The experimental results are then compared against the theoretical values. A close correlation, typically within a ±0.3% deviation, is a strong indicator of high purity.
Experimental Protocol: Combustion Analysis
A precisely weighed sample of this compound is combusted in a furnace at high temperatures in the presence of excess oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are passed through a series of absorbers. The mass of CO₂ and H₂O absorbed is used to calculate the percentage of carbon and hydrogen in the original sample.
Comparative Analysis of Hypothetical Samples
To illustrate the utility of elemental analysis in purity assessment, let's consider three hypothetical samples of this compound:
-
Sample A: A highly pure sample (99.9%).
-
Sample B: A moderately pure sample (99.0%) with a non-volatile, carbon-rich impurity.
-
Sample C: A sample of an isomer, 1-Nonyne, which has the same molecular formula and molar mass.
Table 2: Comparison of Theoretical vs. Hypothetical Experimental Elemental Analysis Data
| Sample | Description | % Carbon (Experimental) | Deviation from Theoretical C (%) | % Hydrogen (Experimental) | Deviation from Theoretical H (%) |
| Theoretical | Pure this compound | 86.98 | - | 13.02 | - |
| Sample A | High Purity (99.9%) | 86.95 | -0.03 | 13.00 | -0.02 |
| Sample B | Moderate Purity (99.0%) with Carbon-Rich Impurity | 87.25 | +0.27 | 12.70 | -0.32 |
| Sample C | Pure 1-Nonyne | 86.98 | 0.00 | 13.02 | 0.00 |
Analysis of Results:
-
Sample A shows excellent agreement with the theoretical values, with deviations well within the acceptable ±0.3% range, indicating a very high degree of purity.
-
Sample B exhibits a noticeable deviation. The higher carbon percentage and lower hydrogen percentage suggest the presence of an impurity with a higher carbon-to-hydrogen ratio.
-
Sample C highlights a limitation of elemental analysis when considered in isolation. As an isomer, 1-Nonyne has the exact same elemental composition as this compound. Therefore, elemental analysis alone cannot distinguish between isomers. In such cases, spectroscopic methods like NMR and IR, or chromatographic techniques such as GC, are essential for unambiguous identification.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound, incorporating elemental analysis as a key step.
Caption: Workflow for the purity assessment of this compound.
Comparison with Commercially Available Alternatives
Several isomers of this compound are commercially available and can be used as alternative C₉H₁₆ alkynes in various research applications. The choice of a specific isomer will depend on the desired chemical structure and reactivity. Purity for these compounds is also a critical parameter.
Table 3: Commercially Available C₉H₁₆ Alkynes and Their Stated Purity
| Compound | CAS Number | Stated Purity | Typical Analysis Method |
| This compound | 37050-06-9 | ≥98% | GC |
| 1-Nonyne | 3452-09-3 | ≥99% | GC |
| 2-Nonyne | 20184-88-7 | ≥98% | GC |
| 3-Nonyne | 20184-89-8 | ≥98% | GC |
| 4-Nonyne | 20184-91-2 | ≥98% | GC |
It is important to note that while gas chromatography (GC) is a common and powerful technique for assessing the purity of volatile compounds, elemental analysis provides orthogonal and confirmatory data on the elemental composition, which is less susceptible to issues like co-elution of impurities with similar volatility.
Conclusion
Elemental analysis is a fundamental and valuable tool for the purity assessment of this compound. When the experimental percentages of carbon and hydrogen align closely with the theoretical values, it provides strong evidence of a pure sample. However, for a comprehensive purity profile and to distinguish between isomers, it is crucial to employ a multi-technique approach, combining elemental analysis with spectroscopic and chromatographic methods. This ensures the integrity of the compound and the reliability of the data generated in subsequent research and development activities.
References
Cross-referencing experimental data with PubChem for 7-Methyl-3-octyne
This guide provides a comparative analysis of 7-Methyl-3-octyne, cross-referencing its physicochemical properties with data available on PubChem and comparing its performance in a common synthetic application against viable alternatives. This document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.
Physicochemical Properties
This compound is an internal alkyne with the molecular formula C9H16.[1][2] Below is a summary of its key physicochemical properties, alongside those of two comparable internal alkynes, 4-Octyne and 5-Decyne, which can be considered as alternatives in certain synthetic contexts. Symmetrical alkynes like 4-octyne and 5-decyne form a group with other symmetric alkynes like 3-hexyne and 2-butyne.[3][4]
| Property | This compound | 4-Octyne | 5-Decyne |
| CAS Number | 37050-06-9[1][2] | 1942-45-6[3] | 1942-46-7[5] |
| Molecular Formula | C9H16[1][2] | C8H14[3] | C10H18[4][5] |
| Molecular Weight | 124.22 g/mol [6] | 110.20 g/mol [3] | 138.25 g/mol [4][7] |
| Density | ~0.765 g/cm³ | 0.751 g/mL[3] | 0.766 g/mL[4] |
| Boiling Point | ~148 °C | 131-132 °C[3] | 177 °C[4] |
| Melting Point | - | -103 °C[3] | -73 °C[7] |
| Refractive Index | ~1.428 | 1.425[8] | ~1.4335 |
| PubChem CID | 142132[6] | 16029[9] | 16030[10] |
Experimental Data: Performance in Hydroboration-Oxidation Reactions
A key application of internal alkynes in organic synthesis is their conversion to ketones via hydroboration-oxidation. This two-step reaction pathway involves the addition of a borane reagent across the triple bond, followed by oxidation.[11][12] For unsymmetrical internal alkynes like this compound, this reaction can lead to a mixture of two regioisomeric ketones. The regioselectivity can often be controlled by using sterically hindered boranes.[13]
Reaction Scheme:
Due to the structural asymmetry of this compound, its hydroboration-oxidation is expected to yield a mixture of 7-Methyl-3-octanone and 2-Methyl-4-octanone. In contrast, the symmetrical nature of 4-Octyne and 5-Decyne leads to the formation of a single ketone product, 4-octanone and 5-decanone, respectively, which simplifies purification and downstream applications.
Experimental Protocol: General Procedure for Hydroboration-Oxidation of an Internal Alkyne
The following is a representative protocol for the hydroboration-oxidation of an internal alkyne. This procedure is based on established methodologies for similar substrates and should be adapted and optimized for specific cases.
Materials:
-
Internal alkyne (e.g., this compound, 4-Octyne, or 5-Decyne)
-
Anhydrous Tetrahydrofuran (THF)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen Peroxide (H2O2) solution (e.g., 30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the internal alkyne (1.0 eq) dissolved in anhydrous THF.
-
Hydroboration: The flask is cooled to 0 °C in an ice bath. A solution of 9-BBN in THF (1.1 eq) is added dropwise to the stirred alkyne solution over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkyne.
-
Oxidation: The reaction mixture is cooled again to 0 °C. Aqueous sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of hydrogen peroxide solution, ensuring the internal temperature does not exceed 20 °C.
-
Workup: After the addition is complete, the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude ketone product is then purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the general workflow for the hydroboration-oxidation of an internal alkyne.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Octyne, 7-methyl- [webbook.nist.gov]
- 3. 4-Octyne - Wikipedia [en.wikipedia.org]
- 4. 5-Decyne - Wikipedia [en.wikipedia.org]
- 5. CAS 1942-46-7: 5-Decyne | CymitQuimica [cymitquimica.com]
- 6. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Decyne (1942-46-7) for sale [vulcanchem.com]
- 8. 4-Octyne | 1942-45-6 [chemicalbook.com]
- 9. 4-Octyne | C8H14 | CID 16029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Decyne | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The hydroboration–oxidation of internal alkynes produces ketones.... | Study Prep in Pearson+ [pearson.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 7-Methyl-3-octyne
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 7-Methyl-3-octyne. Adherence to these protocols is essential for ensuring a safe laboratory environment for all personnel.
This compound is a flammable organic compound requiring careful handling to mitigate risks. This guide will provide researchers, scientists, and drug development professionals with the necessary information for its safe use, from initial handling to final disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Material/Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified | Protects against splashes and vapors. |
| Face shield (in addition to goggles) | - | Recommended for procedures with a higher risk of splashing or vigorous reaction. | |
| Hand Protection | Nitrile gloves | Chemically resistant | Provides a primary barrier against skin contact. |
| Double gloving | - | Recommended for extended use or when handling larger quantities. | |
| Body Protection | Flame-resistant laboratory coat | Nomex® or equivalent | Protects against splashes and potential flash fires. |
| Chemical-resistant apron | Rubber or neoprene | Provides an additional layer of protection against spills. | |
| Respiratory Protection | Use in a certified chemical fume hood | - | Essential to prevent inhalation of flammable and potentially harmful vapors. |
Operational Plan: Safely Handling this compound
A systematic approach to handling this compound is critical. The following step-by-step protocol outlines the essential procedures for preparation, use, and cleanup.
Preparation
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound, if available, and this handling guide.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a current inspection sticker.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
-
Work Area Setup: Prepare the work area within the fume hood. Remove all unnecessary items and potential ignition sources (e.g., hot plates, stir plates with sparking motors, static-generating materials).
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for flammable organic liquids is readily accessible.
Chemical Handling and Use
-
Grounding and Bonding: When transferring this compound from a larger container, use proper grounding and bonding techniques to prevent static electricity buildup, which can ignite flammable vapors.
-
Portioning: Dispense the smallest quantity of the chemical needed for the experiment.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled, spark-free heating source. Never use an open flame.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring it is free of cracks and stars. If a reaction is exothermic, have a cooling bath ready.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or temperature changes.
Cleanup
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Storage | Disposal Procedure |
| Unused or Waste this compound | Tightly sealed, chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste," "Flammable Liquid," "this compound" | In a designated, well-ventilated, and flameproof cabinet, away from incompatible materials. | Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Contaminated Solid Waste (gloves, paper towels, etc.) | Lined, puncture-resistant container with a lid | "Hazardous Waste," "Flammable Solid Waste" | In the same designated area as the liquid waste. | Arrange for pickup by the institution's EHS department. |
| Contaminated Sharps (needles, Pasteur pipettes) | Puncture-proof sharps container | "Hazardous Waste," "Sharps" | In the same designated area as the liquid waste. | Arrange for pickup by the institution's EHS department. |
Important Note: Never dispose of this compound down the drain.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound, from acquisition to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

